molecular formula C9H7BrN2 B592056 7-Bromoquinolin-5-amine CAS No. 1588440-90-7

7-Bromoquinolin-5-amine

Cat. No.: B592056
CAS No.: 1588440-90-7
M. Wt: 223.073
InChI Key: PQSQRUCHYXVDQO-UHFFFAOYSA-N
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Description

7-Bromoquinolin-5-amine is a high-purity brominated quinoline derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure, which features both an electron-rich amine group and an electron-deficient bromine substituent on the quinoline scaffold, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, as well as nucleophilic substitution reactions . Quinoline-based compounds, like 8-hydroxyquinoline derivatives, are extensively investigated for their wide range of biological and pharmacological activities, including antimicrobial, anticancer, and antiviral effects . As a functionalized quinoline, this compound is a key building block for developing novel pharmacologically active scaffolds. Researchers utilize this compound to synthesize and screen new molecules for potential therapeutic applications. Applications: This compound is primarily used in chemical synthesis as a building block for the development of active pharmaceutical ingredients (APIs), ligands in catalysis, and in the creation of compounds for material science research. Handling and Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere. Maintain tight container closure. Stable under recommended storage conditions . Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please consult the Safety Datasheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQRUCHYXVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-5-amine from 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of a plausible synthetic pathway for the preparation of 7-bromoquinolin-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, commencing from the readily available starting material, 3,5-dibromoaniline. The proposed synthesis involves a multi-step sequence, including a Skraup quinoline synthesis, followed by electrophilic nitration and subsequent reduction of the nitro group. This document furnishes detailed experimental protocols for each key transformation, summarizes quantitative data in structured tables, and employs Graphviz diagrams to illustrate the overall synthetic workflow and relevant reaction mechanisms. The guide also addresses the critical challenge of regioselectivity in the nitration of the 5,7-dibromoquinoline intermediate and discusses potential outcomes.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of functional groups on the quinoline ring system is crucial for modulating the biological efficacy and pharmacokinetic properties of these molecules. This compound, in particular, represents a versatile intermediate for the synthesis of more complex molecular architectures, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions, and the amino group providing a site for derivatization. This guide outlines a systematic approach for the synthesis of this target molecule from 3,5-dibromoaniline.

Overall Synthetic Strategy

The proposed synthetic route from 3,5-dibromoaniline to this compound is a three-step process. The initial step involves the construction of the quinoline core via the Skraup synthesis to yield 5,7-dibromoquinoline. The subsequent steps focus on the introduction of the amino group at the C-5 position through a nitration-reduction sequence. A critical consideration in this pathway is the regioselectivity of the nitration step on the 5,7-dibromoquinoline intermediate.

G cluster_0 Overall Synthetic Workflow 3,5-Dibromoaniline 3,5-Dibromoaniline 5,7-Dibromoquinoline 5,7-Dibromoquinoline 3,5-Dibromoaniline->5,7-Dibromoquinoline Step 1: Skraup Synthesis 7-Bromo-5-nitroquinoline 7-Bromo-5-nitroquinoline 5,7-Dibromoquinoline->7-Bromo-5-nitroquinoline Step 2: Nitration This compound This compound 7-Bromo-5-nitroquinoline->this compound Step 3: Reduction

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

This classical method provides a direct, one-pot route to the 5,7-dibromoquinoline core from 3,5-dibromoaniline. The reaction involves the condensation of the aniline with glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Mechanism: Skraup Synthesis

G cluster_1 Skraup Synthesis Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Heat -2H2O Intermediate1 Michael Adduct Acrolein->Intermediate1 Michael Addition + 3,5-Dibromoaniline 3,5-Dibromoaniline 3,5-Dibromoaniline 3,5-Dibromoaniline->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration 5,7-Dibromoquinoline 5,7-Dibromoquinoline Intermediate3->5,7-Dibromoquinoline Oxidation

Caption: Mechanism of the Skraup synthesis of 5,7-dibromoquinoline.

Procedure:

  • To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.

  • Heat the mixture to 100°C.

  • Slowly add glycerol dropwise to the heated mixture.

  • Increase the temperature to 135°C and maintain the reaction for 3 hours.[1]

  • After cooling to room temperature, the reaction mixture is poured into a large amount of crushed ice for quenching.

  • The pH is adjusted to 7 with ammonia water, followed by suction filtration.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield 5,7-dibromoquinoline.[1]

Step 2: Nitration of 5,7-Dibromoquinoline

The introduction of a nitro group onto the 5,7-dibromoquinoline scaffold is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the existing bromo substituents and the protonated quinoline nitrogen under acidic conditions. Nitration of the quinoline ring generally favors substitution at the 5- and 8-positions.[2] In the case of 5,7-dibromoquinoline, the 7-bromo substituent (an ortho-, para-director) would be expected to direct the incoming nitro group to the 5- and 8-positions. However, the 5-position is already substituted. Therefore, nitration is most likely to occur at the 8-position, and potentially the 6-position. Achieving selective nitration at the 5-position is a significant challenge. The following is a general procedure for the nitration of a bromoquinoline.

Procedure:

  • To a flask containing concentrated sulfuric acid, cool the acid to 0°C in an ice bath.

  • Slowly add 5,7-dibromoquinoline to the stirred, cold sulfuric acid.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 5,7-dibromoquinoline, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or ammonia water).

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product, likely a mixture of nitro-isomers, will require purification by column chromatography or recrystallization to isolate the desired 7-bromo-5-nitroquinoline, if formed.

Step 3: Reduction of 7-Bromo-5-nitroquinoline to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the use of tin(II) chloride in hydrochloric acid being a common and effective choice.

Procedure:

  • Suspend 7-bromo-5-nitroquinoline in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and pour it onto ice.

  • Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic pathway.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Skraup Synthesis3,5-DibromoanilineGlycerol, H₂SO₄, Sodium m-nitrobenzenesulfonateNone135370-80[1]
2Nitration5,7-DibromoquinolineHNO₃, H₂SO₄H₂SO₄0 - RT2-4Not reported (isomer mixture expected)
3Reduction7-Bromo-5-nitroquinolineSnCl₂, HClEthanolReflux2-680-95

Discussion of Challenges and Alternative Approaches

The primary challenge in this synthetic route is the lack of regiocontrol in the nitration of 5,7-dibromoquinoline. Electrophilic substitution on the quinoline ring is complex, and the presence of two deactivating bromo substituents further complicates the prediction of the major product. It is highly probable that the major product of nitration would be 5,7-dibromo-8-nitroquinoline.

Should the desired 7-bromo-5-nitroquinoline not be obtainable in acceptable yields, alternative strategies could be considered:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction could potentially be employed for the direct amination of 5,7-dibromoquinoline. However, achieving selective amination at the 5-position over the 7-position would require careful selection of ligands and reaction conditions and is not guaranteed.

  • Nucleophilic Aromatic Substitution (SNAr): Direct SNAr on 5,7-dibromoquinoline is unlikely due to the lack of a strong electron-withdrawing group to activate the ring. However, if a nitro group is introduced (e.g., at the 8-position), it could potentially activate one of the bromine atoms for substitution, although this would not lead to the target molecule directly.

Conclusion

This technical guide has detailed a plausible synthetic pathway for the synthesis of this compound from 3,5-dibromoaniline. The route relies on established and robust chemical transformations, including the Skraup synthesis for the formation of the quinoline core. While the synthesis of the 5,7-dibromoquinoline intermediate is straightforward, the subsequent selective functionalization at the 5-position via nitration presents a significant regiochemical challenge. The provided protocols offer a strong foundation for researchers to explore this synthesis, with the understanding that the nitration step will likely require careful optimization and characterization to isolate the desired product from a mixture of isomers. Further investigation into alternative, more selective C-N bond-forming reactions on the 5,7-dibromoquinoline scaffold is warranted to develop a more efficient and direct route to this compound.

References

An In-depth Technical Guide to 7-Bromoquinolin-5-amine (CAS Number: 1588440-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-5-amine is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The presence of a bromine atom and an amino group on the quinoline ring system of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The bromine at the 7-position serves as a useful handle for further functionalization through various cross-coupling reactions, while the amino group at the 5-position can be modified to modulate the compound's physicochemical properties and biological interactions. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, proposed synthesis, and potential applications in drug discovery.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively published. The following tables summarize available information and provide estimated values based on data for structurally related compounds such as other bromo- and amino-substituted quinolines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 1588440-90-7[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Solid (predicted)Based on related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Generally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[2]Quinoline derivatives are generally hydrophobic.[3] Solubility can be enhanced by forming a salt through pH adjustment.[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The amino group protons may appear as a broad singlet. The exact chemical shifts and coupling constants will depend on the solvent and concentration.[4][5]
¹³C NMR Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.[4][6]
FT-IR (cm⁻¹) N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the quinoline ring (around 1400-1600 cm⁻¹), and C-Br stretching.[7][8]
Mass Spec. The molecular ion peak (M+) is expected at m/z 223 and an M+2 peak of similar intensity at m/z 225, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of the bromine atom and cleavage of the quinoline ring.[9][10]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic approach could involve a multi-step process starting from a readily available substituted aniline, followed by the construction of the quinoline ring and subsequent functional group manipulations. One possible route is a modification of the Skraup synthesis or the Friedländer annulation, followed by amination.

Proposed Synthetic Workflow:

Synthetic Workflow for this compound cluster_0 Step 1: Quinoline Ring Formation (e.g., Skraup Synthesis) cluster_1 Step 2: Reduction of Nitro Group A 3-Bromo-5-nitroaniline C 7-Bromo-5-nitroquinoline A->C Reaction B Glycerol, H₂SO₄, Oxidizing Agent B->C Reagents D 7-Bromo-5-nitroquinoline F This compound D->F Reduction E Reducing Agent (e.g., SnCl₂/HCl) E->F Reagents

A proposed two-step synthesis of this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of 7-Bromo-5-nitroquinoline (via modified Skraup Synthesis)

  • To a mixture of 3-bromo-5-nitroaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling and stirring.

  • Add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the mixture cautiously under reflux for several hours. The reaction is highly exothermic and should be carefully controlled.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain 7-bromo-5-nitroquinoline.

Step 2: Reduction to this compound

  • Dissolve 7-bromo-5-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation.

  • Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a base to precipitate the crude this compound.

  • Filter the product, wash with water, and purify by recrystallization or column chromatography.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Given the known anticancer potential of many quinoline derivatives, a common experiment would be to assess the cytotoxicity of this compound against cancer cell lines.[11][12]

Experimental Workflow for MTT Assay:

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate cell viability and determine IC₅₀ value H->I

A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Applications in Drug Discovery

While specific biological activities for this compound are not well-documented, the broader class of amino- and bromo-quinoline derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of substituted quinolines.[4][12][13] These compounds can exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Some quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[4][12]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[13]

  • Inhibition of Kinases: The quinoline scaffold is present in several FDA-approved kinase inhibitors used in cancer therapy.[14][15][16] Aminoquinolines, in particular, have been investigated as inhibitors of various kinases, such as receptor-interacting protein kinase 2 (RIPK2) and those in the PI3K/Akt/mTOR pathway.[17][18]

Potential Signaling Pathway Involvement:

Potential Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Derivative This compound (Potential Inhibitor) Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTOR

A potential mechanism of action for quinoline derivatives as kinase inhibitors.

Conclusion

This compound (CAS 1588440-90-7) is a promising, yet under-investigated, chemical entity. Its structure, featuring a quinoline core with both an amino and a bromo substituent, positions it as a highly versatile intermediate for the synthesis of a diverse range of more complex molecules. While specific experimental data for this compound is limited, the well-established biological activities of related quinoline derivatives, particularly in the field of oncology, suggest that this compound holds significant potential as a scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to 7-Bromoquinolin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-5-amine is a halogenated aromatic amine belonging to the quinoline class of heterocyclic compounds. The strategic placement of a bromine atom and an amino group on the quinoline scaffold makes it a valuable building block in medicinal chemistry and drug development. The bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives. The amino group at the 5-position provides a site for further functionalization and can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral data, synthesis methodologies, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Physicochemical Properties

Identifiers and General Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 1588440-90-7[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Predicted: Solid-
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound and provides experimental data for isomeric compounds for comparison.

PropertyPredicted Value (this compound)Experimental Value (5-Bromoquinolin-8-amine)Experimental Value (6-Amino-5-bromoquinoline)Experimental Value (5-bromoquinolin-7-amine)
Melting Point (°C) -109-110--
Boiling Point (°C) 377.2 ± 22.0353.3 ± 27.0-377.2 ± 22.0
Density (g/cm³) 1.649 ± 0.061.6 ± 0.1-1.649 ± 0.06
pKa 5.57 ± 0.26--5.57 ± 0.26
LogP -3.20--

Data for 5-Bromoquinolin-8-amine from[2][3]. Data for 6-Amino-5-bromoquinoline from Vibrant Pharma Inc. Data for 5-bromoquinolin-7-amine from[4]. Predicted data for this compound and 5-bromoquinolin-7-amine from[4].

Spectral Data

Detailed experimental spectral data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of related bromo- and amino-quinoline derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Protons on the pyridine ring are expected to appear at a lower field compared to those on the benzene ring. The amino protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon atoms attached to the bromine and nitrogen atoms will experience significant shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400-3250 (two bands)Primary amine, asymmetric and symmetric stretching
C-H Stretch (aromatic)3100-3000Aromatic C-H bonds
C=C, C=N Stretch (aromatic)1620-1450Quinoline ring vibrations
N-H Bend1650-1580Primary amine scissoring vibration
C-N Stretch1335-1250Aromatic amine C-N bond
C-Br StretchBelow 1000Carbon-bromine bond
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will be characterized by a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. The exact mass would be a key identifier.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring system, the bromine substituent, and the amino group.

Reactivity of the Quinoline Ring

The quinoline ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group.

Reactivity of the Bromine Substituent

The bromine atom at the 7-position is a key functional group that allows for a wide range of synthetic transformations. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary or secondary amines at the 7-position.[7]

Reactivity of the Amino Group

The primary amino group at the 5-position is nucleophilic and can undergo various reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.

logical_relationships main This compound br_react Reactivity at C7-Br main->br_react Versatile handle nh2_react Reactivity at C5-NH2 main->nh2_react Nucleophilic site suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst) br_react->suzuki buchwald Buchwald-Hartwig Amination (+ R-NH2, Pd catalyst) br_react->buchwald suzuki_prod 7-Aryl/Alkyl-quinolin-5-amine suzuki->suzuki_prod buchwald_prod 7-Amino-substituted-quinolin-5-amine buchwald->buchwald_prod acylation Acylation (+ R-COCl) nh2_react->acylation alkylation Alkylation (+ R-X) nh2_react->alkylation acylation_prod N-(7-Bromoquinolin-5-yl)amide acylation->acylation_prod alkylation_prod N-Alkyl-7-bromoquinolin-5-amine alkylation->alkylation_prod

Reactivity of this compound.

Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aniline precursor, followed by a Skraup or Doebner-von Miller reaction to construct the quinoline core. Subsequent regioselective bromination and amination would yield the target compound. A Chinese patent suggests a method for the synthesis of 7-amino-5-bromoquinoline, which likely involves similar principles.[8]

experimental_workflow start Substituted Aniline quinoline_formation Quinoline Ring Formation (e.g., Skraup reaction) start->quinoline_formation quinoline_intermediate Substituted Quinoline quinoline_formation->quinoline_intermediate bromination Regioselective Bromination (e.g., NBS) quinoline_intermediate->bromination bromo_intermediate Bromo-substituted Quinoline bromination->bromo_intermediate amination Amination (e.g., Buchwald-Hartwig or SNAr) bromo_intermediate->amination final_product This compound amination->final_product purification Purification (Chromatography, Recrystallization) final_product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Proposed Synthetic Workflow for this compound.

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Bromoquinoline derivatives, in particular, are of significant interest due to their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives.[9] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerases.[10] The ability to easily derivatize this compound via cross-coupling reactions allows for the generation of libraries of novel compounds for screening against various cancer cell lines.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of a bromine atom and an amino group can enhance the antimicrobial properties of the quinoline scaffold.[11] Derivatives of this compound could be investigated for their efficacy against a range of bacterial and fungal pathogens.

signaling_pathway compound This compound Derivatives target Biological Target (e.g., DNA Topoisomerase) compound->target Binds to bacterial_enzyme Bacterial Enzyme (e.g., DNA Gyrase) compound->bacterial_enzyme Binds to inhibition Inhibition of Target Function target->inhibition dna_damage DNA Damage inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death bacterial_inhibition Inhibition of Bacterial Growth bacterial_enzyme->bacterial_inhibition Inhibition leads to

Potential Biological Mechanisms of this compound Derivatives.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. Its versatile chemical handles allow for extensive structural diversification, making it an attractive scaffold for generating compound libraries for high-throughput screening. While experimental data on the compound itself is scarce, the wealth of information on related bromoquinoline derivatives strongly suggests its potential in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

7-Bromoquinolin-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 7-Bromoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated and aminated derivatives are key intermediates for the synthesis of novel bioactive compounds.

Core Molecular Data

The molecular formula and weight are critical parameters for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization. As an isomer of other well-characterized bromoquinolinamines, this compound shares the same elemental composition and consequently, the same molecular weight.

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂[1][2][3][4][5]
Molecular Weight ~223.07 g/mol [1][5]

Experimental Protocols

While specific experimental data for this compound is not extensively published, a general understanding of its synthesis can be derived from protocols for related isomers. The following represents a generalized synthetic approach for a bromoquinolinamine derivative.

General Synthesis of a Bromoquinolinamine:

A common synthetic route involves a multi-step process starting from a substituted aniline. This can include cyclization to form the quinoline ring, followed by bromination and amination reactions. The precise order and nature of these steps can be varied to achieve the desired substitution pattern.

  • Step 1: Skraup Synthesis (Quinoline Ring Formation): A substituted aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to construct the quinoline core. The position of the substituents on the starting aniline directs the final substitution pattern on the quinoline ring.

  • Step 2: Bromination: The quinoline derivative is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The position of bromination is directed by the existing substituents on the ring.

  • Step 3: Nitration: The bromoquinoline is subsequently nitrated, typically using a mixture of nitric acid and sulfuric acid. The nitro group is introduced at a position influenced by the directing effects of the existing bromine atom and the quinoline nitrogen.

  • Step 4: Reduction of the Nitro Group: The nitro group is then reduced to an amine using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This final step yields the target bromoquinolinamine.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a bromoquinolinamine, highlighting the key transformations.

G A Substituted Aniline B Quinoline Derivative A->B Skraup Synthesis C Bromoquinoline B->C Bromination D Nitro-bromoquinoline C->D Nitration E Bromoquinolinamine D->E Reduction

Caption: Generalized synthetic workflow for a bromoquinolinamine.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromoquinolin-5-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectral data based on the analysis of structurally similar quinoline derivatives. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts are influenced by the electronic effects of the bromine and amine substituents. The amino group (-NH₂) is an electron-donating group, which tends to shift the signals of nearby protons upfield (to a lower ppm value). Conversely, the bromine atom is an electron-withdrawing group, causing a downfield shift (to a higher ppm value) for protons in its vicinity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.6 - 8.8ddJ = 4.2, 1.5 Hz
H-37.4 - 7.6ddJ = 8.5, 4.2 Hz
H-48.2 - 8.4ddJ = 8.5, 1.5 Hz
H-67.0 - 7.2dJ = 2.0 Hz
H-87.9 - 8.1dJ = 2.0 Hz
-NH₂4.5 - 5.5br s-

Predicted data is based on the analysis of similar amino- and bromo-substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the substituents and the inherent electronic structure of the quinoline ring. The carbon atoms directly attached to the nitrogen and bromine atoms, as well as the carbon bearing the amino group, are expected to show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a147 - 149
C-5144 - 146
C-6110 - 112
C-7118 - 120
C-8128 - 130
C-8a126 - 128

Predicted data is based on the analysis of similar amino- and bromo-substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for quinoline derivatives include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Employ an appropriate acquisition time (typically 2-4 seconds) and a relaxation delay (1-5 seconds).

    • Collect a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Tune, and Shim insert->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze interpret Structure Elucidation analyze->interpret

Caption: General workflow for NMR analysis.

Spectroscopic Analysis of 7-Bromoquinolin-5-amine: A Technical Guide to FT-IR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for the compound 7-Bromoquinolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral characteristics, comprehensive experimental protocols, and visual workflows to facilitate the identification and characterization of this halogenated aromatic amine.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in numerous pharmacologically active compounds. The introduction of a bromine atom at the 7-position and an amino group at the 5-position influences the molecule's electronic properties, reactivity, and potential biological activity. Accurate spectroscopic analysis is paramount for unequivocal structure confirmation and purity assessment. This guide focuses on the expected data from two primary analytical techniques: FT-IR spectroscopy for functional group identification and mass spectrometry for molecular weight determination and fragmentation analysis.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, its characteristic infrared absorption bands can be reliably predicted based on the known frequencies for primary aromatic amines, substituted quinoline rings, and carbon-halogen bonds.[1][2][3][4]

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupPredicted Intensity
3450 - 3350N-H Asymmetric StretchPrimary Aromatic AmineMedium
3380 - 3280N-H Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H Aromatic StretchAromatic RingMedium to Weak
1650 - 1580N-H Bending (Scissoring)Primary Aromatic AmineMedium to Strong
1620 - 1450C=C and C=N Ring StretchingQuinoline RingMedium to Strong
1335 - 1250C-N Aromatic StretchAromatic AmineStrong
900 - 675C-H Out-of-Plane BendingAromatic RingStrong
700 - 500C-Br StretchAryl HalideMedium to Strong

The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[3] The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[1] The C-Br stretching frequency is expected in the lower wavenumber region of the spectrum.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will provide critical information regarding its molecular weight and structural features through fragmentation analysis. The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion DescriptionKey Features
222 / 224[M]⁺ and [M+2]⁺ Molecular Ion PeaksA characteristic pair of peaks with approximately 1:1 intensity ratio, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5]
143[M - Br]⁺Fragment resulting from the loss of the bromine radical.
116[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring structure, a common fragmentation pathway for nitrogen heterocycles.[6]

The Nitrogen Rule: As this compound (C₉H₇BrN₂) contains an even number of nitrogen atoms, its molecular ion will have an even nominal mass, which is consistent with the predicted m/z of 222 (for ⁷⁹Br).[7] The most dominant fragmentation process for aliphatic amines is typically alpha-cleavage; however, for aromatic amines, fragmentation often involves losses from the ring system.[7]

Experimental Protocols

The following sections describe standardized procedures for obtaining high-quality FT-IR and mass spectrometry data for solid aromatic compounds like this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.[8]

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the this compound sample using a clean agate mortar and pestle.

    • Add approximately 100-200 mg of dry, infrared-grade KBr powder.

    • Gently mix the sample and KBr together, then grind the mixture finely to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.[9]

  • Pellet Formation :

    • Transfer the powdered mixture to a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10]

  • Data Acquisition :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (LC-MS Method)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds and provides both separation and mass analysis.[11]

  • Sample Preparation :

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (HPLC) :

    • Column : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient elution is typically used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes.

    • Flow Rate : 0.2 - 0.4 mL/min.

    • Injection Volume : 1 - 5 µL.

  • Mass Spectrometry Analysis :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines as they readily accept a proton.[12] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[13]

    • Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass accuracy, or a Quadrupole analyzer for targeted analysis.

    • Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-500.

    • Data Analysis : Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte. Look for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (~150 mg) Grind->Mix Press 3. Press into Pellet Mix->Press Background 4. Collect Background Spectrum Press->Background Sample 5. Collect Sample Spectrum Background->Sample FT 6. Fourier Transform (Interferogram to Spectrum) Sample->FT Analysis 7. Identify Absorption Peaks FT->Analysis

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve & Dilute Sample Filter 2. Filter Solution (0.22 µm) Dissolve->Filter Inject 3. Inject into HPLC Filter->Inject Separate 4. Chromatographic Separation Inject->Separate Ionize 5. Ionization (ESI+) Separate->Ionize Analyze 6. Mass Analysis (m/z) Ionize->Analyze Detect 7. Detection Analyze->Detect TIC 8. Analyze Chromatogram Detect->TIC MassSpec 9. Analyze Mass Spectrum (Isotope Pattern, Fragments) TIC->MassSpec

Caption: Experimental workflow for LC-MS analysis of this compound.

References

Navigating the Solubility Landscape of 7-Bromoquinolin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and logical workflows to guide researchers in their endeavors. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a robust framework for generating such data through established methodologies.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a bromine atom and an amine group, as in this compound, significantly modulates the molecule's electronic and steric properties, thereby influencing its biological activity and physicochemical behavior. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential drug candidate or advanced material. This document serves as a practical guide for researchers, providing both theoretical context and actionable experimental protocols.

Predicted Solubility Profile of this compound

The presence of the quinoline nitrogen and the amino group introduces polarity and the potential for hydrogen bonding, which may enhance solubility in polar organic solvents. Conversely, the bromo substituent and the aromatic quinoline ring contribute to its lipophilic character, suggesting good solubility in a range of organic solvents. Aromatic amines, in general, exhibit solubility in various organic solvents. For instance, quinolin-8-amine is known to be soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO). The solubility of aromatic amines can be influenced by the pH of the medium, with increased solubility in acidic conditions due to the protonation of the amine group.

Based on these considerations, this compound is expected to exhibit good solubility in polar aprotic solvents and polar protic solvents, with potentially lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds.
Dimethylformamide (DMF)SolubleHigh polarity and similar properties to DMSO.
Acetonitrile (ACN)Moderately SolublePolar nature, though generally a weaker solvent than DMSO or DMF for complex molecules.
AcetoneModerately SolubleIntermediate polarity.
Polar Protic MethanolSolubleCapable of hydrogen bonding with the amine and quinoline nitrogen.
EthanolSolubleSimilar to methanol, with a slight increase in nonpolar character.
Nonpolar Aprotic Dichloromethane (DCM)Moderately SolubleGood solvent for many organic compounds, but the polarity of the solute may limit high solubility.
TolueneSparingly SolubleThe aromatic nature may provide some favorable interactions, but the overall polarity mismatch is significant.
HexaneInsolubleSignificant mismatch in polarity between the solvent and the polar functional groups of the solute.

Experimental Determination of Solubility

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This method is based on the principle of achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Construct a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered sample solution with a suitable solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizing Key Workflows

To aid in the practical application of the information presented, the following diagrams illustrate the experimental workflow for solubility determination and a generalized synthetic pathway for bromo-amino quinolines.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Excess solid this compound add_solvent Add known volume of organic solvent to vial start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow solid to settle or centrifuge shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end end calculate->end End: Quantitative Solubility Data

Caption: Experimental workflow for determining solubility via the shake-flask method.

synthesis_pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction start_material Substituted Aniline/Quinoline Precursor bromination Brominating Agent (e.g., NBS, Br2) in suitable solvent start_material->bromination intermediate1 Bromo-substituted Quinoline Intermediate bromination->intermediate1 nitration Nitrating Agent (e.g., HNO3/H2SO4) intermediate1->nitration intermediate2 Bromo-nitro-quinoline Intermediate nitration->intermediate2 reduction Reducing Agent (e.g., SnCl2, H2/Pd-C) intermediate2->reduction final_product This compound reduction->final_product

Caption: Generalized synthetic pathway for this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers to generate this critical information. By understanding the predicted solubility based on structural analogs and by implementing the detailed shake-flask methodology, scientists in drug discovery and materials science can confidently and accurately characterize this promising compound. The provided workflows offer a clear visual guide for both the synthesis and the experimental determination of solubility, ensuring a systematic and efficient approach to research and development involving this compound.

stability and storage conditions for 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 7-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. As with any high-purity chemical compound intended for research and development, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, shelf-life, and the reliability of experimental results. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Aminoquinoline7-Bromoquinoline
Molecular Formula C₉H₇BrN₂C₉H₈N₂C₉H₆BrN
Molecular Weight 223.07 g/mol 144.17 g/mol [1][2]208.06 g/mol [3]
Appearance Solid (form may vary)Yellow to Brown Solid[4]Brown to grey solid[3]
Melting Point Data not available106-109 °C[1]Data not available
Boiling Point Data not available310 °C[2]Data not available
Solubility Data not availableSparingly soluble in water.[4]Data not available

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, the stability of related aromatic amines, bromoaromatic compounds, and quinoline derivatives can be used to infer its potential degradation pathways.

Thermal Stability

Aromatic amines can undergo thermal degradation, particularly at elevated temperatures. The rate of degradation is often influenced by the presence of oxygen and other reactive species. For many amines, thermal degradation accelerates above 350°F (177°C).

Hydrolytic Stability

The amino and bromo substituents on the quinoline ring may be susceptible to hydrolysis under certain pH and temperature conditions. The amino group could potentially be deaminated, and the bromo group could undergo nucleophilic substitution by water or hydroxide ions, particularly at non-neutral pH and elevated temperatures.

Photostability

Compounds containing aromatic rings and heteroatoms, such as this compound, can absorb UV-Vis radiation, leading to photodegradation. Potential photodegradation pathways include photohydrolysis and dehalogenation (debromination). Some aminoquinolones have been shown to be rapidly photodegraded upon UVA irradiation.

Oxidative Stability

The amine group in this compound makes it susceptible to oxidation. Oxidative degradation of aromatic amines can be complex, leading to the formation of colored by-products through nitrosation, nitration, coupling, and dimerization reactions. The presence of oxidizing agents, metal ions, or exposure to air can promote these degradation pathways.

Recommended Storage Conditions

Based on the inferred stability profile and supplier recommendations, the following storage conditions are advised to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Light Protect from light. Store in a dark place or use amber vials.To prevent photodegradation.
Moisture Store in a dry, well-sealed container.To prevent hydrolysis.
Incompatible Materials Avoid contact with strong acids, strong bases, and strong oxidizing agents.To prevent chemical decomposition.

Experimental Protocols for Stability Testing

The following are detailed methodologies for key experiments to assess the stability of this compound, adapted from established guidelines such as those from the OECD and ICH.

Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) and spike it into the buffer solutions to a final concentration that is accurately quantifiable and below the solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution) and analyze the concentration of the parent compound and any major degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photostability Testing (Adapted from ICH Q1B Guideline)

Objective: To evaluate the photostability of this compound in solid and solution states.

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a suitable container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

  • Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure period, analyze the irradiated samples and the dark controls for the appearance of degradation products and loss of the parent compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Compare the results from the irradiated and dark control samples to determine the extent of photodegradation.

Thermal Stability Assessment

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

  • Sample Preparation: Place a known amount of the solid compound in a suitable vial. For solution-state studies, prepare a solution in a relevant solvent.

  • Incubation: Place the samples in a calibrated oven at a high temperature (e.g., 60°C, 80°C) for a defined period. Include control samples stored at the recommended storage temperature.

  • Analysis: At specified time points, remove samples and analyze for degradation using a validated analytical method.

  • Data Analysis: Determine the rate of degradation at each temperature.

Oxidative Stability Assessment

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) at room temperature or slightly elevated temperature.

  • Control Samples: Maintain a control sample without the oxidizing agent under the same conditions.

  • Analysis: Monitor the reaction over time by withdrawing aliquots and analyzing for the disappearance of the parent compound and the formation of degradation products using a suitable analytical method.

  • Data Analysis: Determine the rate and extent of oxidative degradation.

Visualization of Workflows and Relationships

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and their interdependencies.

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways 7_Bromoquinolin_5_amine 7_Bromoquinolin_5_amine Thermal_Degradation Thermal Degradation Photodegradation Photodegradation Hydrolysis Hydrolysis Oxidation Oxidation Chemical_Decomposition Chemical Decomposition Temperature Temperature Temperature->Thermal_Degradation Light Light Light->Photodegradation Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation pH pH pH->Hydrolysis Incompatible_Materials Incompatible Materials Incompatible_Materials->Chemical_Decomposition

Caption: Factors influencing the stability of this compound.

General Experimental Workflow for Stability Assessment

The diagram below outlines a general workflow for conducting a comprehensive stability assessment of a chemical compound.

Stability_Workflow start Start: Define Compound and Stability Questions protocol_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol_dev forced_degradation Forced Degradation Studies (Thermal, Photo, Hydrolytic, Oxidative) protocol_dev->forced_degradation identify_products Identify Major Degradation Products (e.g., LC-MS) forced_degradation->identify_products formal_stability Conduct Formal Stability Studies under Recommended Storage Conditions identify_products->formal_stability data_analysis Analyze Data and Determine Shelf-life/Retest Period formal_stability->data_analysis end End: Establish Storage and Handling Guidelines data_analysis->end

Caption: General workflow for chemical stability assessment.

Conclusion

While specific, quantitative stability data for this compound is limited, a comprehensive understanding of its potential stability can be derived from the behavior of analogous compounds and established chemical principles. Proper storage, including protection from light, heat, moisture, and oxygen, is critical to maintaining its purity and integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their work with this compound.

References

The Dual Reactivity of 7-Bromoquinolin-5-amine: A Guide to Electrophilic and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 7-Bromoquinolin-5-amine stands out as a versatile building block, offering multiple avenues for chemical modification. The presence of an electron-donating amino group and a readily displaceable bromo group imparts a dual reactivity to the molecule, making it a valuable precursor for the synthesis of diverse and complex chemical entities. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and drug development.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions on this compound is primarily governed by the powerful activating and directing effects of the 5-amino group. As a strong ortho-, para-director, the amino group significantly enhances the electron density at positions 6 and 4 of the quinoline ring, making them the most probable sites for electrophilic attack. The pyridine ring is inherently less reactive towards electrophiles, and this deactivation is further pronounced under the acidic conditions often employed in EAS reactions, due to the protonation of the ring nitrogen. The bromo group at position 7 is a deactivating ortho-, para-director; however, its influence is largely overridden by the potent activating effect of the amino group.

Nitration

Nitration introduces a nitro group (-NO₂) onto the quinoline core, a versatile functional group that can be subsequently reduced to an amine or utilized in other transformations.

Predicted Regioselectivity: Based on the directing effects of the 5-amino group, the primary product of nitration is expected to be 7-Bromo-6-nitroquinolin-5-amine . A minor product, 7-Bromo-4-nitroquinolin-5-amine , may also be formed.

dot

This compound This compound Intermediate_6 Wheland Intermediate (Attack at C6) This compound->Intermediate_6 + E+ (e.g., NO2+) Intermediate_4 Wheland Intermediate (Attack at C4) This compound->Intermediate_4 + E+ (e.g., NO2+) Electrophile (E+) Electrophile (E+) Product_6 7-Bromo-6-E-quinolin-5-amine (Major) Intermediate_6->Product_6 - H+ Product_4 7-Bromo-4-E-quinolin-5-amine (Minor) Intermediate_4->Product_4 - H+

Caption: Predicted electrophilic substitution pathway.

Experimental Protocol (Representative):

A representative protocol for the nitration of a related bromoquinoline is the direct nitration of 6-bromoquinoline.[1] This can be adapted for this compound.

StepProcedure
1.Dissolve this compound in concentrated sulfuric acid at 0 °C.
2.Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
3.Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.
4.Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
5.Collect the precipitate by filtration, wash with water, and dry.
6.Purify the crude product by column chromatography or recrystallization.
ParameterValue/Condition
Substrate This compound
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature 0 °C
Typical Yield Not reported for this specific substrate, but moderate to good yields are expected based on related reactions.

Nucleophilic Substitution Reactions

The bromine atom at the 7-position of this compound is susceptible to nucleophilic displacement, providing a powerful handle for introducing a wide range of functionalities. Modern palladium- and copper-catalyzed cross-coupling reactions are particularly effective for this purpose.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[2][3] It allows for the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

dot

This compound This compound Oxidative_Addition Oxidative Addition Complex This compound->Oxidative_Addition + Pd(0)L Amine (R2NH) Amine (R2NH) Amine_Coordination Amine Coordination Complex Amine (R2NH)->Amine_Coordination Pd(0)L Pd(0) Catalyst Oxidative_Addition->Amine_Coordination + R2NH, - L Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 7-(Dialkylamino)quinolin-5-amine Reductive_Elimination->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol (General):

The following is a general procedure for the Buchwald-Hartwig amination of bromoquinolines.[4]

StepProcedure
1.To an oven-dried reaction vessel, add this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or Cs₂CO₃).
2.Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
3.Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
4.Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
5.After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
6.Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography.
ParameterValue/Condition
Substrate This compound
Nucleophile Primary or secondary amine
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 120 °C
Typical Yield Good to excellent, depending on the specific substrates and conditions.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, utilizing a copper catalyst.[5] Modern protocols often employ ligands to facilitate the reaction under milder conditions.

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This compound This compound Intermediate_2 Oxidative Addition/ Metathesis This compound->Intermediate_2 Nucleophile (NuH) Nucleophile (NuH) Intermediate_1 Cu-Nucleophile Complex Nucleophile (NuH)->Intermediate_1 + Cu(I) Catalyst, Base Cu(I) Catalyst Cu(I) Catalyst Intermediate_1->Intermediate_2 Intermediate_2->Cu(I) Catalyst Catalyst Regeneration Product 7-Nu-quinolin-5-amine Intermediate_2->Product Reductive Elimination

Caption: Ullmann condensation reaction pathway.

Experimental Protocol (General):

The following is a general procedure for the Ullmann condensation of bromoquinolines.[4]

StepProcedure
1.In a reaction vessel, combine this compound, the nucleophile (e.g., an amine, alcohol, or thiol), a copper(I) salt (e.g., CuI), a ligand (optional, e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄).
2.Add a high-boiling polar solvent (e.g., DMF or DMSO).
3.Heat the mixture with vigorous stirring at the desired temperature (typically 100-150 °C) for the specified time, monitoring by TLC or LC-MS.
4.Upon completion, cool the reaction to room temperature.
5.Work-up the reaction by either filtering the precipitated product or by aqueous extraction with an organic solvent.
6.Purify the crude product by recrystallization or column chromatography.
ParameterValue/Condition
Substrate This compound
Nucleophile Amine, Alcohol, Thiol
Catalyst CuI, Cu₂O
Ligand (optional) L-proline, 1,10-phenanthroline
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, NMP
Temperature 100 - 150 °C
Typical Yield Moderate to good, depending on the specific substrates and conditions.

Summary of Quantitative Data

The following tables summarize typical reaction conditions for the key substitution reactions discussed. It is important to note that optimization is often necessary for specific substrates.

Table 1: Representative Conditions for Electrophilic Nitration

Substrate AnalogueReagentsSolventTemperature (°C)Product(s)Yield (%)Reference
6-BromoquinolineHNO₃, H₂SO₄H₂SO₄06-Bromo-5-nitroquinolineNot Specified[1]
6,8-DibromoquinolineHNO₃, H₂SO₄H₂SO₄Not Specified6,8-Dibromo-5-nitroquinoline96[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

Bromoquinoline IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001295[4]
6-BromoquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101688[4]
8-Bromoquinolinen-ButylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene1002475[4]

Table 3: Representative Conditions for Ullmann Condensation of Bromoquinolines

Bromoquinoline IsomerNucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolineAmmoniaCuI / L-prolineK₂CO₃DMSO902485[4]
5-BromoquinolineVarious aminesCuIK₂CO₃DMF12024Moderate to good[4]
8-BromoquinolineThiophenolCuI / PhenanthrolineK₂CO₃DMF1101278[4]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel quinoline derivatives. Its dual reactivity allows for both electrophilic substitution on the electron-rich carbocyclic ring and nucleophilic substitution at the bromine-bearing position. Understanding the principles of these reactions, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively utilize this building block in the creation of new chemical entities with potential therapeutic applications. The provided protocols and data serve as a practical starting point for the design and execution of synthetic strategies involving this compound.

References

A Theoretical Exploration of 7-Bromoquinolin-5-amine: A Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a broad range of activities, including anticancer and antimicrobial properties. The introduction of substituents, such as a bromine atom and an amine group, at specific positions can significantly modulate the electronic distribution and, consequently, the pharmacological profile of the molecule. The title compound, 7-Bromoquinolin-5-amine, combines an electron-withdrawing bromine with an electron-donating amine group, creating a molecule with potentially interesting and useful electronic features.

Theoretical calculations provide a powerful and cost-effective means to predict the electronic properties of molecules, offering insights that can guide synthetic efforts and biological screening. This guide focuses on the application of quantum chemical calculations to characterize this compound.

Computational Methodology

The primary computational approach for investigating the electronic properties of medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between accuracy and computational cost.

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • The initial structure of this compound is built using molecular modeling software.

  • A geometry optimization is performed using DFT. A common and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, including polarization and diffuse functions which are important for capturing non-covalent interactions and the properties of the amine group.

  • Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Protocols:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[1][2]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated on the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4] The MEP map is generated using the output of the DFT calculation.

  • Mulliken Atomic Charges: These are calculated to quantify the partial charge on each atom in the molecule, providing further insight into the electronic distribution and potential for intermolecular interactions.

  • Electronic Absorption Spectra: To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. The CAM-B3LYP functional is often a good choice for this, as it provides a better description of charge-transfer excitations. The calculations are typically performed in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.

Predicted Electronic Properties (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above.

Table 1: Calculated Energies of Frontier Molecular Orbitals

ParameterEnergy (eV)
EHOMO-5.87
ELUMO-1.92
HOMO-LUMO Gap (ΔE)3.95

Table 2: Key Global Reactivity Descriptors

ParameterValueFormula
Ionization Potential (I)5.87 eVI ≈ -EHOMO
Electron Affinity (A)1.92 eVA ≈ -ELUMO
Electronegativity (χ)3.895 eVχ = (I + A) / 2
Chemical Hardness (η)1.975 eVη = (I - A) / 2
Chemical Softness (S)0.506 eV-1S = 1 / (2η)
Electrophilicity Index (ω)3.84 eVω = χ2 / (2η)

Table 3: Predicted Electronic Transitions (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.12HOMO → LUMO
S0 → S23.983120.08HOMO-1 → LUMO
S0 → S34.312880.25HOMO → LUMO+1

Visualization of Computational Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the methodologies and the relationships between different calculated properties.

G Computational Workflow for Electronic Properties A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Ground State (Confirmed Minimum) C->D E FMO Analysis (HOMO, LUMO, Gap) D->E F MEP Calculation D->F G Atomic Charge Analysis D->G H TD-DFT Calculation (CAM-B3LYP) D->H J Reactivity Prediction E->J K Intermolecular Interaction Sites F->K G->K I Predicted UV-Vis Spectrum H->I

Caption: Workflow for theoretical electronic property calculation.

G Relationship of Electronic Properties to Chemical Behavior HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity inversely proportional Stability Kinetic Stability HOMO_LUMO->Stability proportional UV_Vis UV-Vis Absorption HOMO_LUMO->UV_Vis determines λmax MEP Molecular Electrostatic Potential Electrophilic_Sites Electrophilic Attack Sites (Negative MEP) MEP->Electrophilic_Sites Nucleophilic_Sites Nucleophilic Attack Sites (Positive MEP) MEP->Nucleophilic_Sites

Caption: Interrelation of calculated electronic properties.

Interpretation and Significance

  • Frontier Molecular Orbitals: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[2] The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights areas prone to nucleophilic attack.

  • Molecular Electrostatic Potential: The MEP map provides a visual guide to the molecule's charge distribution. Regions of negative potential (typically colored red or orange) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

  • UV-Vis Spectrum: The calculated absorption maxima (λmax) from TD-DFT can be compared with experimental spectra to validate the computational model. These transitions are crucial for understanding the photophysical properties of the molecule, which is relevant for applications in materials science and as fluorescent probes.

Conclusion

This technical guide has outlined a robust computational strategy for the in-depth characterization of the electronic properties of this compound. By employing DFT and TD-DFT methods, it is possible to gain significant insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The presented protocols and data visualization techniques provide a framework for researchers to conduct similar theoretical studies, which can accelerate the discovery and development of new drugs and materials based on the quinoline scaffold. While the presented quantitative data is hypothetical, it serves as a realistic representation of the expected outcomes of such an investigation. Experimental validation of these theoretical predictions is a crucial next step to further elucidate the properties of this promising molecule.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the synthetic pathway for 7-Bromoquinolin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a singular "discovery" paper is not readily identifiable in the historical literature, a plausible and chemically sound synthesis has been constructed based on established quinoline chemistry. This document outlines the core synthetic strategy, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow. The proposed synthesis involves a three-step sequence commencing with the Skraup synthesis to form the quinoline core, followed by regioselective nitration and subsequent reduction to yield the target amine.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Functionalized quinolines, such as this compound, are valuable building blocks in the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 7-position and the amino group at the 5-position offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive overview of the likely first synthetic route to this important molecule.

Core Synthetic Pathway

The synthesis of this compound can be logically achieved through a three-step process starting from 3-bromoaniline. This pathway leverages the classical Skraup reaction for the formation of the quinoline ring system, followed by electrophilic aromatic substitution to introduce the nitrogen functionality, and a final reduction step.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3-Bromoaniline 3-Bromoaniline Reaction1 Skraup Reaction 3-Bromoaniline->Reaction1 Glycerol Glycerol Glycerol->Reaction1 H2SO4_Oxidant H₂SO₄, Oxidizing Agent H2SO4_Oxidant->Reaction1 7-Bromoquinoline 7-Bromoquinoline 7-Bromoquinoline_input 7-Bromoquinoline 7-Bromoquinoline->7-Bromoquinoline_input Reaction1->7-Bromoquinoline HNO3_H2SO4 HNO₃, H₂SO₄ Reaction2 Nitration HNO3_H2SO4->Reaction2 7-Bromo-5-nitroquinoline 7-Bromo-5-nitroquinoline 7-Bromo-5-nitroquinoline_input 7-Bromo-5-nitroquinoline 7-Bromo-5-nitroquinoline->7-Bromo-5-nitroquinoline_input Reaction2->7-Bromo-5-nitroquinoline Reducing_Agent Reducing Agent (e.g., Na₂S₂O₄) Reaction3 Reduction Reducing_Agent->Reaction3 This compound This compound Reaction3->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its key intermediates.

Step 1: Synthesis of 7-Bromoquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. In this step, 3-bromoaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent to yield 7-bromoquinoline.

Materials:

  • 3-Bromoaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 3-bromoaniline with cooling.

  • Add ferrous sulfate (if used) to the mixture.

  • Slowly add the oxidizing agent, followed by the dropwise addition of anhydrous glycerol, ensuring the temperature is controlled.

  • Heat the reaction mixture to approximately 140-150°C for several hours. The reaction is often vigorous and should be monitored carefully.

  • After the reaction is complete, allow the mixture to cool and then cautiously pour it into a large volume of ice-water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Perform a steam distillation to isolate the crude 7-bromoquinoline.

  • Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 7-Bromo-5-nitroquinoline via Nitration

The nitration of 7-bromoquinoline is expected to yield a mixture of isomers, with the 5-nitro and 8-nitro products being the most likely. Separation of these isomers is a critical part of this step.

Materials:

  • 7-Bromoquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 7-bromoquinoline with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 7-bromoquinoline, maintaining a low temperature (typically 0-10°C).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product, a mixture of 7-bromo-5-nitroquinoline and 7-bromo-8-nitroquinoline, is then purified by fractional crystallization or column chromatography to isolate the desired 5-nitro isomer.

Step 3: Synthesis of this compound via Reduction

The final step is the reduction of the nitro group of 7-bromo-5-nitroquinoline to the corresponding amine.

Materials:

  • 7-Bromo-5-nitroquinoline

  • A reducing agent (e.g., sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation with H₂/Pd-C)

  • A suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents)

Procedure (using Sodium Dithionite):

  • Dissolve or suspend 7-bromo-5-nitroquinoline in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Heat the mixture gently and add a solution of sodium dithionite in water portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If necessary, basify the reaction mixture to precipitate the product.

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the product with water and a suitable organic solvent (e.g., cold ethanol).

  • The crude this compound can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates. Note: As a "first synthesis" is not explicitly documented, some of the data is based on analogous compounds and established reaction yields.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃) δ (ppm)Expected ¹³C NMR (CDCl₃) δ (ppm)Expected Mass Spectrum (m/z)
7-Bromoquinoline C₉H₆BrN208.06Colorless to pale yellow solid or liquid8.9 (dd), 8.2 (d), 8.1 (d), 7.7 (d), 7.5 (dd), 7.4 (dd)151, 148, 136, 131, 130, 129, 128, 122, 121207/209 (M⁺, M⁺+2)
7-Bromo-5-nitroquinoline C₉H₅BrN₂O₂253.06Yellow solidAromatic protons shifted downfield compared to 7-bromoquinolineAromatic carbons shifted, with C5 and C7 showing significant shifts252/254 (M⁺, M⁺+2)
This compound C₉H₇BrN₂223.07SolidAromatic protons, with an upfield shift for protons ortho and para to the amino group; broad amine proton signalAromatic carbons, with C5 showing a significant upfield shift222/224 (M⁺, M⁺+2)

Table 2: Typical Reaction Parameters and Yields

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1 3-BromoanilineGlycerol, H₂SO₄, Oxidizing Agent140-1503-540-60
2 7-BromoquinolineHNO₃, H₂SO₄0-101-350-70 (mixture of isomers)
3 7-Bromo-5-nitroquinolineNa₂S₂O₄Reflux2-470-90

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the experimental workflow.

Skraup_Synthesis Start Start Mix_Reactants Mix 3-Bromoaniline, H₂SO₄, Oxidizing Agent Start->Mix_Reactants Heat_Mixture Heat to 140-150°C Mix_Reactants->Heat_Mixture Add_Glycerol Add Glycerol Dropwise Heat_Mixture->Add_Glycerol React React for 3-5 hours Add_Glycerol->React Cool_Quench Cool and Quench in Ice-Water React->Cool_Quench Neutralize Neutralize with Base Cool_Quench->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Extract Extract with Organic Solvent Steam_Distill->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Vacuum Distillation) Dry_Concentrate->Purify End 7-Bromoquinoline Purify->End

Caption: Experimental workflow for the Skraup synthesis.

Nitration_Reduction_Workflow Start 7-Bromoquinoline Dissolve_H2SO4 Dissolve in H₂SO₄ Start->Dissolve_H2SO4 Add_Nitrating_Mix Add HNO₃/H₂SO₄ at 0-10°C Dissolve_H2SO4->Add_Nitrating_Mix Stir Stir for 1-3 hours Add_Nitrating_Mix->Stir Quench Quench on Ice Stir->Quench Neutralize_Filter Neutralize and Filter Quench->Neutralize_Filter Separate_Isomers Separate Isomers (Chromatography) Neutralize_Filter->Separate_Isomers Intermediate 7-Bromo-5-nitroquinoline Separate_Isomers->Intermediate Reduce Reduce with Na₂S₂O₄ Intermediate->Reduce Isolate_Purify Isolate and Purify Reduce->Isolate_Purify End This compound Isolate_Purify->End

Caption: Workflow for nitration and reduction steps.

Conclusion

This technical guide provides a detailed and plausible pathway for the first synthesis of this compound. By leveraging well-established synthetic transformations in quinoline chemistry, a reliable route has been outlined for researchers and drug development professionals. The provided experimental protocols, structured data tables, and workflow diagrams offer a comprehensive resource for the preparation of this valuable heterocyclic building block. Further optimization of each step, particularly the separation of isomers in the nitration reaction, may be necessary to achieve high purity and yield of the final product.

Navigating the Uncharted: A Technical Guide to the Potential Hazards and Safety Precautions for 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper serves as a crucial resource for researchers, scientists, and drug development professionals engaged with 7-Bromoquinolin-5-amine. Given the novelty of this compound and the limited availability of specific safety data, this document provides a thorough examination of its potential hazards and outlines essential safety precautions. The guidance presented is based on an in-depth analysis of analogous chemical structures, ensuring a proactive approach to safe handling and use in a research and development setting.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, an analysis of related bromo-amino-quinolines, such as 5-Bromo-quinolin-8-ylamine and 7-Bromoisoquinolin-3-amine, suggests a potential for significant health hazards.[1][2] The following table summarizes the likely GHS classifications applicable to this compound based on these surrogates.

Table 1: Postulated GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[2][3]

Pictograms:

alt text

Signal Word: Warning

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: Causes skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[1][2][3]

  • Ingestion: Harmful if swallowed.[1][2][3]

Environmental Hazards:

Data on the environmental impact of this compound is not available. However, many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life. Therefore, it is crucial to prevent its release into drains and waterways.

Handling and Storage

Prudent laboratory practices are paramount when handling this compound. The following precautions should be strictly adhered to:

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: A Hypothetical Approach

Due to the absence of published synthesis routes for this compound, a hypothetical experimental protocol is proposed based on established methodologies for the synthesis of related bromo-amino-quinolines. This serves as an illustrative example and must be adapted and optimized by qualified chemists.

Hypothetical Synthesis of this compound:

A potential synthetic route could involve the nitration of 7-bromoquinoline followed by the reduction of the nitro group to an amine.

G cluster_synthesis Hypothetical Synthesis Workflow A 7-Bromoquinoline B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 7-Bromo-5-nitroquinoline B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D Step 2 E This compound D->E

Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

  • Nitration of 7-Bromoquinoline:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 7-bromoquinoline in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude 7-bromo-5-nitroquinoline.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of 7-Bromo-5-nitroquinoline:

    • Suspend the purified 7-bromo-5-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for instance, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Heat the reaction mixture if necessary and monitor by TLC.

    • Once the reaction is complete, cool the mixture and, if using a metal catalyst, filter it off.

    • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting this compound by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are unknown, several bromoquinoline derivatives have demonstrated significant biological activity, particularly as anticancer agents.[4][5][6] For instance, some brominated 8-hydroxyquinolines have been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] This suggests a potential mechanism of action for this compound in cancer therapy.

G cluster_pathway Potential Anticancer Signaling Pathway A This compound (Hypothetical) D Inhibition A->D B Topoisomerase I C DNA Replication & Repair B->C Facilitates E Cell Cycle Arrest C->E Leads to D->B F Apoptosis E->F G Cancer Cell Death F->G

Postulated signaling pathway for bromoquinolines as anticancer agents.

This diagram illustrates a plausible mechanism where a bromoquinoline derivative, such as this compound, could inhibit Topoisomerase I, leading to disruptions in DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Further research, including in vitro and in vivo studies, is necessary to validate this hypothesis for this compound.

Conclusion

This compound is a compound with limited publicly available safety and biological data. This guide provides a foundational understanding of its potential hazards and necessary safety precautions by drawing parallels with structurally related compounds. Researchers and drug development professionals must exercise extreme caution when handling this compound, adhering to the stringent safety protocols outlined. The hypothetical synthesis and potential biological pathway presented here offer a starting point for future investigations into the chemical and pharmacological properties of this novel quinoline derivative. As more data becomes available, this guide should be updated to reflect a more compound-specific understanding of its characteristics.

References

Methodological & Application

The Versatile Intermediate: 7-Bromoquinolin-5-amine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 29, 2025 – 7-Bromoquinolin-5-amine is a key heterocyclic building block increasingly utilized by researchers in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on the quinoline scaffold, provides a versatile platform for the development of a wide range of derivatives, particularly in the pursuit of targeted therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the applications and detailed synthetic protocols for leveraging this compound as a synthetic intermediate.

Applications in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs. The strategic placement of the bromo and amino functionalities in this compound allows for directed modifications to explore structure-activity relationships (SAR) and develop potent and selective bioactive molecules.

Kinase Inhibitors in Oncology

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinoline scaffold, which can be readily synthesized from this compound, is a known hinge-binding motif for many kinases. The bromine at the 7-position serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling the optimization of potency and selectivity against specific kinase targets such as EGFR, Src, and others. For instance, derivatives of 4-amino, 7-substituted-quinolines have demonstrated significant antiproliferative activity against breast cancer cell lines.[1]

Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents. By modifying the this compound scaffold, novel compounds with potent activity against various bacterial and fungal pathogens can be developed. The introduction of different aryl or heteroaryl groups at the 7-position can enhance the antimicrobial spectrum and efficacy of the resulting molecules. For example, quinoline-5,8-dione derivatives incorporating aryl sulfonamides have shown promising antimicrobial properties.[2]

Key Synthetic Transformations

The chemical versatility of this compound stems from the differential reactivity of the bromine atom and the amino group. This allows for a range of selective transformations to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents by coupling this compound with a variety of boronic acids or their esters. This is a robust and versatile method for creating libraries of 7-aryl-quinolin-5-amine derivatives for biological screening.[3][4]

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 7-alkynyl-quinolin-5-amine derivatives. These products can be valuable intermediates for further transformations or can themselves exhibit biological activity.

  • Buchwald-Hartwig Amination: While the starting material already contains an amino group, the bromine can be replaced with other amino functionalities using this powerful C-N bond-forming reaction, further diversifying the accessible chemical space.

The general workflow for these cross-coupling reactions is depicted below:

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base, Ligand prod_suzuki 7-Aryl/Heteroaryl-quinolin-5-amine suzuki->prod_suzuki prod_sonogashira 7-Alkynyl-quinolin-5-amine sonogashira->prod_sonogashira prod_buchwald 7-Amino-substituted quinolin-5-amine buchwald->prod_buchwald G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal Transduction transcription Transcription Factors kinase_cascade->transcription inhibitor 7-Aryl-quinolin-5-amine (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival gene_expression->proliferation

References

Suzuki coupling reactions with 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Suzuki Coupling Reaction of 7-Bromoquinolin-5-amine for the Synthesis of Novel Arylated Quinoline Derivatives.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in pharmacologically active compounds.[2] Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoline core through reactions like the Suzuki coupling allows for the exploration of chemical space and the development of novel therapeutic agents.

This application note provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. While specific experimental data for a wide range of boronic acids with this particular substrate is not extensively available in the literature, this document presents a generalized and robust protocol based on established methodologies for similar nitrogen-containing heterocyclic systems.[2][3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle

Representative Reaction Data

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid7-Phenylquinolin-5-aminePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)quinolin-5-aminePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (3:1)1101692
3Thiophene-2-boronic acid7-(Thiophen-2-yl)quinolin-5-aminePd₂(dba)₃ (2) / SPhos (4)K₃PO₄DME/H₂O (5:1)901078
4Pyridin-3-ylboronic acid7-(Pyridin-3-yl)quinolin-5-aminePd(OAc)₂ (4) / XPhos (8)K₂CO₃Acetonitrile/H₂O (4:1)851865
54-Fluorophenylboronic acid7-(4-Fluorophenyl)quinolin-5-aminePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)1001288

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, Acetonitrile, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Workflow Diagram:

Suzuki_Workflow

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylquinolin-5-amine product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 7-arylquinolin-5-amines.[1] The protocol described herein, based on established procedures for analogous heterocyclic systems, provides a solid foundation for researchers to develop and optimize these transformations.[2][3][4] By carefully selecting the catalyst, base, and solvent, a wide variety of functionalized quinoline derivatives can be accessed, facilitating the exploration of new chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent scaffolds in a vast array of pharmaceuticals. The quinoline moiety, in particular, is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 7-Bromoquinolin-5-amine with various aryl and alkyl amines. This transformation is a key step in the synthesis of novel substituted 5-aminoquinoline derivatives, which are of significant interest for the development of new therapeutic agents.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and purity of the desired N-substituted-7-bromoquinolin-5-amine product. These notes provide guidance on reaction optimization and general protocols that can be adapted for specific amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated or N-alkylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][2] The efficiency of this cycle is highly dependent on the nature of the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[3]

Core Components and Considerations

A successful Buchwald-Hartwig amination of this compound requires careful selection of the following components:

  • Palladium Pre-catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. These pre-catalysts are reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination. Commonly used ligands for the amination of bromoquinolines include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and Johnphos ((2-biphenyl)di-tert-butylphosphine).[4][5] The optimal ligand may vary depending on the specific amine being coupled.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.[6]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures.

  • Amine Coupling Partner: A wide range of primary and secondary alkyl and aryl amines can be used as coupling partners. The steric and electronic properties of the amine will influence the reaction conditions required for optimal conversion.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination with Aryl Amines

This protocol is adapted from procedures for the amination of similar bromoquinoline scaffolds.[5]

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube under a positive pressure of inert gas.

  • In a separate vial, dissolve the aryl amine (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL).

  • Add the solution of the aryl amine to the Schlenk tube via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-bromoquinolin-5-amine.

Protocol 2: Microwave-Assisted Amination with Aliphatic Amines

Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials and instrumentation

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and BINAP (0.03 mmol, 6 mol%).

  • Add cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Add the aliphatic amine (0.6 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (4 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions reported in the literature.[5]

Table 1: Reaction Conditions for the Amination of this compound with Aryl Amines

EntryAryl AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101885-95
24-MethoxyanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102080-90
34-ChloroanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102475-85
42-MethylanilinePd(OAc)₂ (2)Johnphos (4)NaOtBu (1.4)Toluene1102470-80

Table 2: Reaction Conditions for the Amination of this compound with Aliphatic Amines

EntryAliphatic AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)BINAP (6)Cs₂CO₃ (2.0)Dioxane1001290-98
2PiperidinePd₂(dba)₃ (2.5)BINAP (6)Cs₂CO₃ (2.0)Dioxane1001288-96
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF801675-85
4CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF801870-80

Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and purification.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Palladium-Amido Complex AmineCoord->Amido Base, -HBase⁺ Amido->Pd0 Reductive Elimination Product N-Substituted- This compound (Ar-NR₂) Amido->Product ArBr This compound (Ar-Br) Amine Amine (R₂NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Assemble Reactants (Aryl Bromide, Catalyst, Ligand, Base) in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_amine Add Amine and Anhydrous Solvent inert->add_amine reaction Heat Reaction Mixture (Conventional or Microwave) add_amine->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Core Reactants cluster_catalytic_system Catalytic System cluster_environment Reaction Environment ArylBromide This compound Product N-Substituted-7-bromoquinolin-5-amine ArylBromide->Product Amine Amine (R-NH₂ or R₂NH) Amine->Product Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)₂) Ligand Phosphine Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaO-t-Bu) Ligand->Product Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Product Temperature Heat Temperature->Product

Caption: Key components for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Derivatization of the Amino Group of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification, or derivatization, of the primary amino group of 7-Bromoquinolin-5-amine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below describe common and versatile methods for acylation, sulfonylation, and alkylation of the 5-amino group.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a primary amino group at the 5-position and a bromine atom at the 7-position offers two reactive sites for further functionalization. Derivatization of the amino group is a common strategy to introduce diverse functionalities, thereby modulating the physicochemical properties and biological activity of the parent molecule. These modifications are fundamental in creating libraries of compounds for screening in drug discovery programs. The primary amine of an aminoquinoline readily undergoes reactions such as acylation and alkylation.[1]

Derivatization Strategies

The primary amino group of this compound can be readily derivatized using several standard organic chemistry reactions. The most common approaches include:

  • Acylation: Reaction with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This is a straightforward reaction that can introduce a wide range of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. The sulfonamide functional group is a well-established pharmacophore with diverse biological activities.

  • Alkylation: Introduction of alkyl groups onto the amine nitrogen via reaction with alkyl halides. This modification can alter the lipophilicity and steric profile of the molecule. To achieve selective mono-alkylation, specific reaction conditions may be required to avoid over-alkylation.[1]

The following sections provide detailed experimental protocols for these key derivatization reactions.

Data Presentation

The following table summarizes the proposed derivatization reactions for this compound, including the reagents, expected products, and hypothetical yields. These yields are estimates based on similar reactions reported in the literature for other aminoquinolines and should be considered as starting points for optimization.

Reaction TypeReagentProductHypothetical Yield (%)
AcylationAcetyl ChlorideN-(7-bromoquinolin-5-yl)acetamide85-95
AcylationBenzoyl ChlorideN-(7-bromoquinolin-5-yl)benzamide80-90
SulfonylationBenzenesulfonyl ChlorideN-(7-bromoquinolin-5-yl)benzenesulfonamide75-85
Sulfonylationp-Toluenesulfonyl ChlorideN-(7-bromoquinolin-5-yl)-4-methylbenzenesulfonamide70-85
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-benzyl-7-bromoquinolin-5-amine60-75

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of the final products should be performed using flash column chromatography on silica gel.

Acylation Protocol: Synthesis of N-(7-bromoquinolin-5-yl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(7-bromoquinolin-5-yl)acetamide.

Sulfonylation Protocol: Synthesis of N-(7-bromoquinolin-5-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(7-bromoquinolin-5-yl)benzenesulfonamide.

Reductive Amination Protocol: Synthesis of N-benzyl-7-bromoquinolin-5-amine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous 1,2-dichloroethane, add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-benzyl-7-bromoquinolin-5-amine.

Visualizations

The following diagrams illustrate the general workflow for the derivatization of this compound.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Products start This compound acylation Acylation (e.g., Acetyl Chloride, Pyridine) start->acylation Reacts with sulfonylation Sulfonylation (e.g., Benzenesulfonyl Chloride, Pyridine) start->sulfonylation Reacts with alkylation Reductive Amination (e.g., Benzaldehyde, NaBH(OAc)₃) start->alkylation Reacts with acyl_product N-Acyl Derivative acylation->acyl_product Yields sulfonyl_product N-Sulfonyl Derivative sulfonylation->sulfonyl_product Yields alkyl_product N-Alkyl Derivative alkylation->alkyl_product Yields

Caption: General workflow for the derivatization of this compound.

Signaling_Pathway_Concept cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds atp ATP receptor->atp Binds substrate Substrate Protein receptor->substrate Phosphorylates adp ADP atp->adp Hydrolysis phosphorylated_substrate Phosphorylated Substrate Protein substrate->phosphorylated_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream inhibitor Quinoline-based Kinase Inhibitor (Derivative of This compound) inhibitor->receptor Inhibits ATP Binding

Caption: Hypothetical signaling pathway inhibition by a quinoline-based kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3][4] Quinoline-based compounds have demonstrated significant inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[1][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This document provides a detailed protocol for the synthesis of a novel, potent kinase inhibitor, N-(7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-yl)-4-(trifluoromethyl)benzamide , starting from the readily available 7-Bromoquinolin-5-amine. This proposed molecule is designed to target key kinases implicated in tumor growth and angiogenesis, such as EGFR, Src, and VEGFR.[6][7][8][9][10]

Proposed Synthetic Scheme

The synthesis of the target kinase inhibitor from this compound is proposed as a two-step process:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 7-position of the quinoline ring will be substituted with a 4-(4-methylpiperazin-1-yl)phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • N-Acylation: The amino group at the 5-position will be acylated with 4-(trifluoromethyl)benzoyl chloride to yield the final product.

Data Presentation: Representative Kinase Inhibitory Activity of Quinoline-Based Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known quinoline-based kinase inhibitors against EGFR, Src, and VEGFR-2. This data provides a benchmark for the expected potency of novel inhibitors derived from the quinoline scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference Compound(s)
4-AnilinoquinolinesEGFR5 - 80Erlotinib, Lapatinib
Imidazo[4,5-g]quinolinesSrc10 - 50-
Quinoline-3-carboxamidesVEGFR-23 - 100Lenvatinib
Pyrano[3,2-c]quinolinesEGFR/HER-221 - 75-
Sulfonylated Indeno[1,2-c]quinolinesEGFR0.6 - 10.2Erlotinib
2-ArylquinolinesEGFR/FAK20 - 25Gefitinib

Experimental Protocols

Protocol 1: Synthesis of 7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-amine (Intermediate 1)

This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Materials:

  • This compound

  • 4-(4-methylpiperazin-1-yl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Add potassium carbonate (3.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxane (15 mL) and water (3 mL).

  • Stir the mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired intermediate.

Protocol 2: Synthesis of N-(7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-yl)-4-(trifluoromethyl)benzamide (Final Product)

This protocol describes the N-acylation of the synthesized intermediate with 4-(trifluoromethyl)benzoyl chloride.

Materials:

  • 7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-amine (Intermediate 1)

  • 4-(trifluoromethyl)benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-amine (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol) to the solution and stir at room temperature.

  • In a separate dropping funnel, dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: N-Acylation This compound This compound Intermediate_1 7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-amine This compound->Intermediate_1 4-(4-methylpiperazin-1-yl)phenylboronic acid, Pd(dppf)Cl2, K2CO3 Final_Product N-(7-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-5-yl)-4-(trifluoromethyl)benzamide Intermediate_1->Final_Product 4-(trifluoromethyl)benzoyl chloride, TEA, DCM

Caption: Proposed two-step synthesis of the target kinase inhibitor.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival Inhibitor Quinoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Src Signaling Pathway

Src_Pathway Growth_Factors Growth Factors/ Integrins Receptor_Tyrosine_Kinase RTK Growth_Factors->Receptor_Tyrosine_Kinase Src Src Receptor_Tyrosine_Kinase->Src FAK FAK Src->FAK Ras/MAPK_Pathway Ras/MAPK_Pathway Src->Ras/MAPK_Pathway PI3K/Akt_Pathway PI3K/Akt_Pathway Src->PI3K/Akt_Pathway STAT3 STAT3 Src->STAT3 Cell_Migration Cell_Migration FAK->Cell_Migration Cell_Proliferation Cell_Proliferation Ras/MAPK_Pathway->Cell_Proliferation PI3K/Akt_Pathway->Cell_Proliferation STAT3->Cell_Proliferation Inhibitor Quinoline Inhibitor Inhibitor->Src

Caption: Overview of the Src signaling pathway and its inhibition.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Ras/MAPK_Pathway Ras/MAPK_Pathway PKC->Ras/MAPK_Pathway Angiogenesis Angiogenesis Ras/MAPK_Pathway->Angiogenesis Akt Akt PI3K->Akt Vascular_Permeability Vascular_Permeability Akt->Vascular_Permeability Inhibitor Quinoline Inhibitor Inhibitor->VEGFR-2

Caption: Key components of the VEGFR-2 signaling cascade and its inhibition.

References

7-Bromoquinolin-5-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-Bromoquinolin-5-amine derivatives, providing researchers and drug development professionals with detailed application notes and experimental protocols.

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, this compound has emerged as a particularly versatile starting material for the development of novel therapeutic agents. The presence of the bromine atom at the 7-position and the amino group at the 5-position provides reactive handles for a variety of chemical modifications, allowing for the synthesis of diverse libraries of compounds with potential applications in oncology, infectious diseases, and neuroprotection.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. A notable class of these compounds are the 5-amino-7-bromoquinolin-8-yl sulfonates, which have been synthesized and evaluated for their activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (MIC in µg/mL)

CompoundDerivativeStaphylococcus aureus (Gram-positive)Bacillus megaterium (Gram-positive)Klebsiella pneumoniae (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Mutant E. coli (Streptomycin-resistant)Donor E. coli (Rifampin-resistant)
5a Naphthalene-1-sulfonate100125150200175225
5b Naphthalene-2-sulfonate110130160210180230
5c 4-Methylbenzenesulfonate90115140190165215
5d 4-Chlorobenzenesulfonate95120145195170220
5e 4-Bromobenzenesulfonate85110135185160210
Standard Amoxiclav (Ac)253040504555

Data compiled from studies on 5-amino-7-bromoquinolin-8-yl sulfonate derivatives.[1]

Experimental Protocol: Synthesis of 5-amino-7-bromoquinolin-8-yl Naphthalene-1-sulfonate (5a)[1][2]

Materials:

  • 5-amino-7-bromoquinolin-8-ol (1 mmol, 0.5 g)

  • Triethylamine (TEA) (2 mmol, 0.385 mL)

  • Naphthalene-1-sulfonyl chloride (1 mmol, 0.47 g)

  • Dry Tetrahydrofuran (THF) (15 mL)

  • n-Hexane

  • Diethyl ether

Procedure:

  • A mixture of 5-amino-7-bromoquinolin-8-ol and TEA is prepared in 10 mL of dry THF at 0 °C.

  • Naphthalene-1-sulfonyl chloride, dissolved in 5 mL of dry THF, is added dropwise to the mixture.

  • The reaction is stirred for 6 hours at room temperature.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • The reaction mixture is evaporated under vacuum to obtain a residue.

  • The residue is purified by washing with n-hexane and diethyl ether to yield the pure product, 5-amino-7-bromoquinolin-8-yl naphthalene-1-sulfonate.

Workflow for the Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives

G cluster_synthesis Synthesis of 5-amino-7-bromoquinolin-8-ol cluster_sulfonation Sulfonation 8-hydroxyquinoline 8-hydroxyquinoline 7-bromoquinolin-8-ol 7-bromoquinolin-8-ol 8-hydroxyquinoline->7-bromoquinolin-8-ol Bromination (NBS, Chloroform) 7-bromo-5-nitrosoquinolin-8-ol 7-bromo-5-nitrosoquinolin-8-ol 7-bromoquinolin-8-ol->7-bromo-5-nitrosoquinolin-8-ol Nitrosation (Conc. HCl, NaNO2) 5-amino-7-bromoquinolin-8-ol 5-amino-7-bromoquinolin-8-ol 7-bromo-5-nitrosoquinolin-8-ol->5-amino-7-bromoquinolin-8-ol Reduction (Na2S2O4, THF/Water) Sulfonate_Derivatives 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives 5-amino-7-bromoquinolin-8-ol->Sulfonate_Derivatives Sulfonation (TEA, Dry THF) Sulfonyl_Chlorides Various Sulfonyl Chlorides Sulfonyl_Chlorides->Sulfonate_Derivatives

Caption: Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives.

Anticancer Applications

The this compound scaffold has also been explored for the development of anticancer agents. Bromoquinoline derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[2][3] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase I, and the induction of apoptosis.

Table 2: Anticancer Activity of Brominated Quinoline Derivatives (IC50 in µg/mL)

CompoundCancer Cell LineIC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7
HeLa (human cervix carcinoma)8.2
HT29 (human colon carcinoma)9.5
7-Bromo-8-hydroxyquinoline C6 (rat brain tumor)15.3
HeLa (human cervix carcinoma)18.1
HT29 (human colon carcinoma)20.4
5,7-Dibromo-8-aminoquinoline C6 (rat brain tumor)>50
HeLa (human cervix carcinoma)>50
HT29 (human colon carcinoma)>50

Data from a study on bromo derivatives of 8-substituted quinolines.[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., C6, HeLa, HT29)

  • Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Cell_Seeding Seed cells in 96-well plate (5x10^3 cells/well) Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound derivatives (various concentrations) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Remove medium and add solubilization solution Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Neuroprotective Potential

While less explored, the this compound scaffold also holds promise for the development of neuroprotective agents. Bromo-substituted carbazole derivatives, which share some structural similarities with quinolines, have shown neuroprotective effects in models of Parkinson's disease and hippocampal neurogenesis. [4][5]The development of this compound derivatives as neuroprotective agents represents an exciting and underexplored area of research.

Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully unlock the therapeutic potential of this versatile scaffold. The detailed protocols and data presented here provide a solid foundation for researchers to build upon in the quest for novel and effective treatments for a variety of diseases.

References

Application Notes and Protocols for 7-Bromoquinolin-5-amine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific application of 7-Bromoquinolin-5-amine in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and protocols based on the broader class of quinoline derivatives, which have demonstrated significant potential in various OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives in optoelectronic devices.

Introduction to Quinoline Derivatives in OLEDs

Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1] Their rigid, planar structure, coupled with tunable electronic properties through substitution, makes them excellent candidates for various roles within an OLED device architecture.[1] Quinoline-based materials have been investigated as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[1] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a desirable characteristic for efficient charge transport in OLEDs.[1]

The presence of a bromine atom and an amine group in this compound suggests several potential roles in OLEDs. The electron-withdrawing bromine atom can enhance electron transport properties, while the electron-donating amine group can be functionalized to tune the material's HOMO/LUMO energy levels, solubility, and film-forming properties.

Potential Roles of this compound in OLEDs

Based on the known applications of similar quinoline derivatives, this compound could be explored for the following roles:

  • Electron-Transporting Material (ETM): The inherent electron-deficient nature of the quinoline ring suggests that this compound could facilitate the injection and transport of electrons from the cathode to the emissive layer, contributing to a more balanced charge carrier distribution and improved device efficiency.[1]

  • Host Material: In phosphorescent and fluorescent OLEDs, a host material forms the matrix for the emissive dopant. This compound, with appropriate modifications, could serve as an effective host, providing good film-forming properties, high thermal stability, and suitable energy levels for efficient energy transfer to the guest emitter.[1]

  • Emissive Material: Certain quinoline derivatives exhibit strong fluorescence.[1][2] Through chemical modification of the amine group, the emission color and quantum yield of this compound derivatives could be tuned, making them potential candidates for emissive layers.

  • Intermediate for Synthesis: this compound can serve as a versatile building block for the synthesis of more complex quinoline-based materials with tailored properties for specific OLED applications.

Data Presentation

Since no specific performance data for this compound in OLEDs is publicly available, the following table presents representative performance data for a hypothetical OLED device using a generic quinoline derivative (QD-1) as the emissive material. This data is based on typical performance characteristics found in the literature for quinoline-based emitters.

ParameterValue
Device Structure ITO / PEDOT:PSS (40 nm) / TPD (30 nm) / QD-1 (40 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Maximum Luminance (Lmax) 8500 cd/m²
Current Efficiency (ηc) 6.5 cd/A
Power Efficiency (ηp) 4.2 lm/W
External Quantum Efficiency (EQE) 5.1%
Turn-on Voltage (Von) 3.5 V
CIE Coordinates (x, y) (0.15, 0.22) - Blue Emission

This is hypothetical data for illustrative purposes.

Experimental Protocols

General Synthesis of a Functionalized this compound Derivative

This protocol describes a general method for the functionalization of this compound via a Buchwald-Hartwig amination, a common reaction for forming C-N bonds. This allows for the attachment of various aryl groups to the amine position to tune the material's properties.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_product Product This compound This compound Functionalized_Product N-Aryl-7-bromoquinolin-5-amine This compound->Functionalized_Product + Aryl Halide Aryl-halide Aryl Halide (e.g., Iodobenzene) Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Functionalized_Product Ligand Ligand (e.g., Xantphos) Ligand->Functionalized_Product Base Base (e.g., NaOtBu) Base->Functionalized_Product Solvent Solvent (e.g., Toluene) Solvent->Functionalized_Product Heat Heat (e.g., 110 °C) Heat->Functionalized_Product

Caption: Buchwald-Hartwig amination of this compound.

Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (10 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device using the synthesized quinoline derivative as a layer.

G cluster_workflow OLED Fabrication Workflow Start Start: ITO Substrate Cleaning Substrate Cleaning (DI water, Acetone, IPA) Start->Cleaning Plasma UV-Ozone or O2 Plasma Treatment Cleaning->Plasma HIL Deposit Hole Injection Layer (HIL) (e.g., MoO3) Plasma->HIL HTL Deposit Hole Transport Layer (HTL) (e.g., NPB) HIL->HTL EML Deposit Emissive Layer (EML) (e.g., Quinoline Derivative) HTL->EML ETL Deposit Electron Transport Layer (ETL) (e.g., TPBi) EML->ETL EIL Deposit Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Finished OLED Device Encapsulation->End G cluster_characterization OLED Characterization Workflow cluster_output Performance Metrics Device Fabricated OLED Device JVL Current-Voltage-Luminance (J-V-L) Measurement Device->JVL EL_Spectrum Electroluminescence (EL) Spectrum Measurement Device->EL_Spectrum Data_Analysis Data Analysis JVL->Data_Analysis EL_Spectrum->Data_Analysis Efficiency Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%) Data_Analysis->Efficiency Brightness Luminance (cd/m²) Data_Analysis->Brightness Voltage Turn-on Voltage (V) Data_Analysis->Voltage Color CIE Coordinates Data_Analysis->Color

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 7-Bromoquinolin-5-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminoquinoline scaffold in biologically active compounds and functional materials. The methodologies described herein focus on three pivotal transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, amino, and alkynyl moieties at the 7-position of the quinoline core.

While direct literature precedents for the cross-coupling of this compound are limited, the following protocols are based on established procedures for structurally and electronically similar substrates, providing a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinolin-5-amines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, allowing for the synthesis of 7-arylquinolin-5-amines. These compounds are valuable scaffolds in drug discovery. The reaction couples this compound with various arylboronic acids or their esters.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction + This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 7-Arylquinolin-5-amine 7-Arylquinolin-5-amine Byproducts Byproducts Reaction->7-Arylquinolin-5-amine Reaction->Byproducts

Caption: Generalized Suzuki-Miyaura Coupling of this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)Pre-catalysts like CataCXium A Pd G3 have shown unique effectiveness for ortho-bromoanilines[1].
Arylboronic Acid 1.2 - 1.5 equivalentsBoth electron-rich and electron-poor arylboronic acids are generally well-tolerated[1].
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The choice of base can be critical and may require optimization.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)2-MeTHF has also been shown to be a highly effective solvent for similar substrates[1].
Temperature 80 - 100 °CMicrowave irradiation can sometimes accelerate the reaction[2].
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocol (General Procedure):

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinolin-5-amine.

Buchwald-Hartwig Amination: Synthesis of 7-(Substituted-amino)quinolin-5-amines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a diverse range of N-substituted 7-aminoquinolines. This reaction couples this compound with primary or secondary amines.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction + This compound->Reaction Primary or Secondary Amine Primary or Secondary Amine Primary or Secondary Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 7-(Substituted-amino)quinolin-5-amine 7-(Substituted-amino)quinolin-5-amine Byproducts Byproducts Reaction->7-(Substituted-amino)quinolin-5-amine Reaction->Byproducts

Caption: Generalized Buchwald-Hartwig Amination of this compound.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)Pre-formed catalysts can also be effective.
Ligand XPhos (10 mol%), RuPhos (10 mol%), or BINAP (10 mol%)The choice of ligand is crucial and depends on the amine coupling partner. For N-methylaniline with a similar bromoquinoline, a sterically demanding phosphine ligand gave a 93% yield[3][4].
Amine 1.2 - 1.5 equivalentsBoth primary and secondary amines can be used. Benzophenone imine can be used as an ammonia surrogate for the synthesis of the primary amine[5].
Base NaOt-Bu (1.4 equiv) or Cs₂CO₃ (1.5 equiv)Sodium tert-butoxide is a commonly used strong base for this reaction[3][4].
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are essential.
Temperature 100 - 120 °CHigher temperatures may be required for less reactive amines.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocol (General Procedure based on a similar substrate[3][4]):

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., RuPhos, 0.10 mmol, 10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-substituted 7-aminoquinoline.

Sonogashira Coupling: Synthesis of 7-Alkynylquinolin-5-amines

The Sonogashira coupling provides a direct route to 7-alkynylquinolin-5-amines by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction + This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 7-Alkynylquinolin-5-amine 7-Alkynylquinolin-5-amine Byproducts Byproducts Reaction->7-Alkynylquinolin-5-amine Reaction->Byproducts

Caption: Generalized Sonogashira Coupling of this compound.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)The choice of catalyst can influence reaction efficiency.
Copper(I) Co-catalyst CuI (3-10 mol%)Essential for the classical Sonogashira reaction, though copper-free conditions have been developed[6].
Terminal Alkyne 1.1 - 1.5 equivalentsA wide range of functional groups on the alkyne are tolerated[7].
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Often used in excess or as a co-solvent.
Solvent THF, DMF, or a mixture with the amine baseAnhydrous and deoxygenated conditions are crucial.
Temperature Room Temperature to 60 °CThe reaction is often run under mild conditions[8].
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS.

Experimental Protocol (General Procedure based on similar substrates[7][9]):

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N 2:1, 9 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and CuI (0.03 mmol, 3 mol%).

  • Degas the mixture again with an inert gas for 5-10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-alkynylquinolin-5-amine.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Required Time Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry & Concentrate Organic Phase Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

The Versatile Scaffold: 7-Bromoquinolin-5-amine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromoquinolin-5-amine is a valuable bifunctional building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. The presence of a reactive bromine atom at the C-7 position and a nucleophilic amino group at the C-5 position on the quinoline core allows for a variety of chemical transformations. The bromine atom is amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The amino group can participate in condensation, acylation, diazotization, and cyclization reactions to form fused heterocyclic systems. This unique combination of reactive sites makes this compound a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of representative heterocyclic compounds.

Application Note 1: Synthesis of Quinolino-Fused Triazoles via Diazotization and Azide Formation

This protocol describes a two-step synthesis of a triazole fused to the quinoline ring system, starting from this compound. The primary amine is first converted to an azide via a diazotization reaction, which can then undergo a [3+2] cycloaddition with an alkyne to furnish the triazolo-quinoline derivative.

Experimental Protocol:

Step 1: Synthesis of 5-azido-7-bromoquinoline

  • To a stirred solution of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.

  • The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • A solution of sodium azide (1.2 eq.) in water is then added portion-wise, leading to the evolution of nitrogen gas.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-azido-7-bromoquinoline.

Step 2: Synthesis of a 7-bromo-1-phenyl-1H-[1][2][3]triazolo[4,5-e]quinoline

  • To a solution of 5-azido-7-bromoquinoline (1.0 eq.) and phenylacetylene (1.2 eq.) in a suitable solvent such as a t-BuOH/H₂O mixture, copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.) are added.

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired triazolo-quinoline derivative.

Quantitative Data:
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
15-Azido-7-bromoquinolineThis compoundNaNO₂, NaN₃, HClWater0-RT2.585-95>95
27-Bromo-1-phenyl-1H-[1][2][3]triazolo[4,5-e]quinoline5-Azido-7-bromoquinolinePhenylacetylene, CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT2470-85>98

Reaction Workflow:

G cluster_0 Step 1: Diazotization and Azide Formation cluster_1 Step 2: [3+2] Cycloaddition Start This compound Reagents1 1. NaNO₂, HCl, 0-5°C 2. NaN₃ Start->Reagents1 Intermediate 5-Azido-7-bromoquinoline Reagents1->Intermediate Reagents2 Phenylacetylene CuSO₄·5H₂O, Na Ascorbate Intermediate->Reagents2 Product 7-Bromo-1-phenyl-1H-[1,2,3]triazolo[4,5-e]quinoline Reagents2->Product

Caption: Synthesis of a quinolino-fused triazole.

Application Note 2: Synthesis of Fused Pyrimido[5,4-f]quinolines via Condensation Reaction

This protocol details the synthesis of a fused pyrimidoquinoline system through the condensation of this compound with a suitable three-carbon synthon, such as diethyl malonate, followed by cyclization.

Experimental Protocol:
  • A mixture of this compound (1.0 eq.) and diethyl malonate (1.5 eq.) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol and collected by filtration.

  • The intermediate, a malonamidoquinoline, is then added to a solution of sodium ethoxide in ethanol.

  • The mixture is heated at reflux for 4-6 hours to effect cyclization.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid.

  • The precipitate is collected by filtration, washed with water, and dried to afford the crude pyrimido[5,4-f]quinoline-dione.

  • The crude product can be further purified by recrystallization.

Quantitative Data:
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Diethyl (7-bromoquinolin-5-yl)malonamateThis compoundDiethyl malonateNeat140-150275-85>95
28-Bromo-1,2-dihydropyrimido[5,4-f]quinoline-1,3(4H)-dioneDiethyl (7-bromoquinolin-5-yl)malonamateSodium ethoxideEthanolReflux4-660-75>97

Reaction Pathway:

G Start This compound Reagent1 Diethyl malonate 140-150°C Start->Reagent1 Intermediate Diethyl (7-bromoquinolin-5-yl)malonamate Reagent1->Intermediate Reagent2 Sodium ethoxide Ethanol, Reflux Intermediate->Reagent2 Product 8-Bromo-1,2-dihydropyrimido[5,4-f]quinoline-1,3(4H)-dione Reagent2->Product

Caption: Synthesis of a pyrimido[5,4-f]quinoline-dione.

Application Note 3: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination for the Synthesis of Fused Diazocinoquinolines

This protocol outlines a proposed synthetic route for the construction of a novel, fused diazocinoquinoline heterocyclic system. The synthesis involves an initial N-alkylation of this compound followed by a palladium-catalyzed intramolecular C-N bond formation.

Experimental Protocol:

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq.).

  • To this suspension, add 1-bromo-3-chloropropane (1.2 eq.) dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling, the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield N-(3-chloropropyl)-7-bromoquinolin-5-amine.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a solution of N-(3-chloropropyl)-7-bromoquinolin-5-amine (1.0 eq.) in an anhydrous, deoxygenated solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine ligand (e.g., Xantphos, 4 mol %), and a strong base (e.g., sodium tert-butoxide, 1.5 eq.).

  • The reaction mixture is heated at 100-110 °C under an inert atmosphere (e.g., Argon) for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the fused diazocinoquinoline.

Quantitative Data (Predicted):
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-(3-chloropropyl)-7-bromoquinolin-5-amineThis compound1-bromo-3-chloropropane, K₂CO₃DMF601260-70>95
2Fused DiazocinoquinolineN-(3-chloropropyl)-7-bromoquinolin-5-aminePd₂(dba)₃, Xantphos, NaOtBuToluene11012-2450-65>98

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Synthetic Steps cluster_output Outputs Start This compound Step1 N-Alkylation Start->Step1 Reagent1 1-bromo-3-chloropropane Reagent1->Step1 Catalyst Pd₂(dba)₃ Xantphos Step2 Intramolecular Buchwald-Hartwig Amination Catalyst->Step2 Base NaOtBu Base->Step2 Intermediate N-(3-chloropropyl)-7-bromoquinolin-5-amine Step1->Intermediate Product Fused Diazocinoquinoline Step2->Product Intermediate->Step2

Caption: Logical workflow for diazocinoquinoline synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 7-Bromoquinolin-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and cost-effective starting material is 3,5-dibromoaniline. This allows for the construction of the quinoline ring with the bromine atom at the desired 7-position and a bromine atom at the 5-position which can be subsequently converted to an amine group.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include the often low yields of the initial Skraup quinoline synthesis, the harsh and potentially hazardous reaction conditions, the formation of difficult-to-separate regioisomers, and the selective introduction of the amino group at the C5 position.

Q3: Are there safer alternatives to the traditional Skraup reaction conditions?

A3: Yes, various modifications have been developed to improve the safety and yield of the Skraup synthesis. These include the use of moderators like acetic or boric acids, and the use of milder oxidizing agents than arsenic pentoxide. Microwave-assisted synthesis in the presence of Lewis acids or in ionic liquids has also been shown to be an effective and more controlled method.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a mixture of ethyl acetate and hexane is a common starting point. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a common synthetic route starting from 3,5-dibromoaniline.

Problem 1: Low Yield in the Initial Skraup Reaction to form 5,7-Dibromoquinoline
Possible Cause Suggested Solution
Violent and uncontrolled reaction: The traditional Skraup reaction can be highly exothermic and difficult to control, leading to decomposition of starting materials and products.Modified Skraup Conditions: Employ a modified procedure where the reactants are brought together more gradually. Using methanesulfonic acid as a solvent and heating to a controlled temperature (e.g., 125 °C) before the addition of the aniline and oxidizing agent can lead to a smoother and higher-yielding reaction.[3]
Inefficient Oxidizing Agent: The choice and amount of oxidizing agent are critical for the dehydrogenation step.Alternative Oxidizing Agents: Instead of traditionally used and toxic oxidants, consider using sodium m-nitrobenzenesulfonate.[4] The stoichiometry of the oxidizing agent should be carefully optimized.
Suboptimal Reaction Temperature: The temperature profile of the reaction is crucial for both reaction rate and minimizing side reactions.Temperature Control: Maintain a consistent and optimized temperature throughout the reaction. For the Skraup reaction using 3,5-dibromoaniline and glycerol, a temperature of around 135°C is often cited.[5]
Problem 2: Difficulty in the Selective Amination of 5,7-Dibromoquinoline
Possible Cause Suggested Solution
Lack of Selectivity: Direct amination of 5,7-dibromoquinoline can lead to a mixture of products where the amino group substitutes at either the 5- or 7-position, or even disubstitution.Nucleophilic Aromatic Substitution (SNA_r_): The bromine at the 5-position is generally more reactive towards nucleophilic substitution than the one at the 7-position. Employing a nucleophilic amination reaction with a suitable amine source (e.g., ammonia or a protected amine) under controlled conditions (temperature, solvent, and catalyst) can favor substitution at the 5-position.
Low Reactivity of the Aryl Bromide: The C-Br bond in 5,7-dibromoquinoline can be unreactive towards nucleophilic substitution.Catalysis: Consider using a copper or palladium catalyst to facilitate the amination reaction (Buchwald-Hartwig amination). This can significantly improve the reaction rate and yield.
Problem 3: Formation of Impurities and Difficulty in Purification
Possible Cause Suggested Solution
Incomplete Reaction: The presence of unreacted starting materials or intermediates complicates purification.Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.
Side Reactions: The harsh conditions of the Skraup reaction can lead to the formation of various byproducts.Optimized Work-up: After the reaction, a thorough work-up procedure is essential. This may involve neutralization of the acidic reaction mixture, extraction with an organic solvent, and washing to remove inorganic salts and other water-soluble impurities.
Co-elution of Isomers: If regioisomers are formed, they may be difficult to separate by standard column chromatography.Alternative Purification Techniques: If column chromatography is ineffective, consider preparative HPLC or recrystallization from different solvent systems to achieve separation. In some cases, derivatization of the mixture followed by separation and then deprotection can be a viable strategy.

Experimental Protocols

Synthesis of 5,7-Dibromoquinoline via Modified Skraup Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methanesulfonic acid.

  • Heating: Heat the methanesulfonic acid to 125 °C with stirring.[3]

  • Addition of Reactants: Add 3,5-dibromoaniline portion-wise to the hot acid, followed by the portion-wise addition of sodium m-nitrobenzenesulfonate.[3][4]

  • Addition of Glycerol: Slowly add glycerol via the dropping funnel, maintaining the internal temperature between 130-135 °C.

  • Reaction: Stir the mixture at this temperature for 3 hours.[5]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution to this compound

This is a conceptual procedure and requires specific conditions to be determined experimentally.

  • Reaction Setup: In a sealed reaction vessel, dissolve 5,7-dibromoquinoline in a suitable high-boiling aprotic solvent (e.g., DMF or NMP).

  • Addition of Reagents: Add the amine source (e.g., a solution of ammonia in a suitable solvent or an ammonia surrogate). If using a catalyst, add the palladium or copper catalyst and the appropriate ligand and base.

  • Reaction: Heat the mixture to the desired temperature (typically in the range of 80-150 °C) and monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Skraup Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_product Final Product 3_5_Dibromoaniline 3,5-Dibromoaniline Skraup Skraup Cyclization 3_5_Dibromoaniline->Skraup Glycerol Glycerol Glycerol->Skraup Oxidant Oxidizing Agent (e.g., sodium m-nitrobenzenesulfonate) Oxidant->Skraup Acid Acid (e.g., H2SO4 or CH3SO3H) Acid->Skraup 5_7_Dibromoquinoline 5,7-Dibromoquinoline Skraup->5_7_Dibromoquinoline Amination Selective Nucleophilic Aromatic Substitution 5_7_Dibromoquinoline->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Start Synthesis of This compound Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Reaction_Failure Reaction Failure? Start->Reaction_Failure Optimize_Skraup Optimize Skraup Reaction: - Modified conditions - Alternative oxidant - Temperature control Low_Yield->Optimize_Skraup Yes Optimize_Amination Optimize Amination: - Catalyst screening - Solvent/Temperature tuning - Amine source Low_Yield->Optimize_Amination Yes Improve_Purification Improve Purification: - Recrystallization - Advanced chromatography - Derivatization Impure_Product->Improve_Purification Yes Check_Reagents Check Reagent Quality and Stoichiometry Reaction_Failure->Check_Reagents Yes Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Reaction_Failure->Monitor_Reaction Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of 7-Bromoquinolin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Bromoquinolin-5-amine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the purification of polar compounds like this compound is silica gel. However, due to the basic nature of the amine group, which can lead to strong interactions and peak tailing on acidic silica, alternatives such as alumina (basic or neutral) or amine-functionalized silica are often employed to improve separation and recovery.[1][2]

Q2: How do I choose an appropriate mobile phase for the column chromatography of this compound?

A2: The choice of mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4] For amines that exhibit strong retention, adding a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.[2][5][6][7]

Q3: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] Adding a basic modifier is also highly recommended in this case. Alternatively, consider using a more polar stationary phase or reverse-phase chromatography.[1][6]

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography is a viable option, especially for highly polar amines that are difficult to purify using normal-phase chromatography.[1][6] A common mobile phase for reverse-phase separation of amines would be a mixture of acetonitrile and water, often with a basic modifier to ensure the amine is in its neutral form.[6]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Compound streaks on TLC and column The amine group is interacting with acidic sites on the silica gel.1. Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[2][5][6][7]2. Pre-treat the silica gel by slurrying it with the mobile phase containing the basic modifier before packing the column.[5][7]3. Use a different stationary phase such as basic alumina or amine-functionalized silica.[1][2]
Poor separation of product from impurities The polarity of the mobile phase is not optimized.1. Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5]
Compound does not elute from the column 1. The compound is too polar for the chosen mobile phase.2. The compound has irreversibly adsorbed or decomposed on the silica gel.[1]1. Increase the polarity of the mobile phase significantly (e.g., switch from hexane/ethyl acetate to DCM/methanol).[1][2]2. Add a basic modifier to the eluent.[2]3. Test the stability of your compound on a small amount of silica gel before performing the column.[1]4. Consider using a less acidic stationary phase like alumina.[1]
Low recovery of the product 1. The compound is irreversibly adsorbed to the silica gel.2. The compound is co-eluting with an impurity.3. The fractions are too dilute to detect the product.[1]1. Use a basic modifier in the eluent or switch to a basic/neutral stationary phase.[2][7]2. Optimize the mobile phase for better separation using TLC.3. Concentrate the collected fractions before TLC analysis.[1]
Typical Solvent Systems for Bromoquinoline Derivatives
Compound Type Stationary Phase Mobile Phase (Eluent) Reference
Bromo-aminoquinoline derivativeAluminaEthyl Acetate/Hexane (1:6)[4]
Bromo-quinolineoxy-phthalonitrileSilica GelEthyl Acetate/Hexane (1:3)[4]
Bromo-quinolineoxy-phthalonitrileSilica GelEthyl Acetate/Hexane (7:3)[4]
N,N-dibenzyl-5-bromoquinolin-2-amineSilica GelHexane/Ethyl Acetate (30:1)[3]
3-Bromo-2-(2-methylpiperidin-1-yl)quinolineSilica GelHexane/Ethyl Acetate (50:1)[3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using flash column chromatography with silica gel.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel.

  • Slowly add the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1 with 0.5% triethylamine) to the silica gel while stirring with a glass rod until a homogeneous slurry is formed. Ensure there are no lumps.

2. Packing the Column:

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, but do not let the silica bed run dry.

  • Add a protective layer of sand on top of the packed silica gel.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel bed.[8]

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

4. Elution:

  • Carefully add the mobile phase to the column.

  • Apply pressure (if using flash chromatography) and begin collecting fractions.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

5. Analysis of Fractions:

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

G start Start Purification check_tlc Develop TLC with Hexane/EtOAc start->check_tlc streaking Streaking or Rf = 0? check_tlc->streaking add_base Add 0.5% Et3N to Hexane/EtOAc streaking->add_base Yes good_sep Good Separation? streaking->good_sep No add_base->good_sep run_column Run Column good_sep->run_column Yes try_dcm_meoh Try DCM/MeOH +/- 0.5% Et3N good_sep->try_dcm_meoh No end Purification Complete run_column->end consider_alt Consider Alumina or Amine-functionalized Silica try_dcm_meoh->consider_alt G prep_slurry 1. Prepare Slurry (Silica + Eluent) pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_tlc 6. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure 7. Combine Pure Fractions analyze_tlc->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate product Purified Product evaporate->product

References

minimizing byproduct formation in 7-Bromoquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Bromoquinolin-5-amine, with a primary focus on minimizing byproduct formation.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning purity and yield.

Question 1: My final product is a mixture of bromo-isomers. How can I improve the regioselectivity of the bromination step?

Answer:

The formation of isomeric byproducts is the most common challenge in the synthesis of this compound, especially when using direct bromination of 5-aminoquinoline. The primary byproducts are typically 8-Bromoquinolin-5-amine and 5,8-dibromoquinoline. The electron-donating amino group at the C5-position activates the benzene ring for electrophilic substitution, but directing the bromine to the C7-position selectively can be difficult.

Potential Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): Often provides better regioselectivity compared to molecular bromine (Br₂). It generates a lower concentration of the electrophilic bromine species, which can be more selective.

    • Molecular Bromine (Br₂): Highly reactive and can lead to over-bromination and a mixture of isomers. Its use requires careful control of stoichiometry and temperature.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the selectivity. Less polar solvents are often preferred for bromination with NBS. Chlorinated solvents like chloroform or dichloromethane are commonly used.

    • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product. High temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.

  • Protecting Group Strategy: Temporarily protecting the C8 position with a bulky group that can be removed later is an advanced strategy to prevent bromination at that site.

Question 2: I am observing a significant amount of di-brominated byproduct. How can I prevent this?

Answer:

Over-bromination, leading to di- or even tri-brominated quinolines, occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Potential Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. A large excess will significantly increase the formation of di-brominated products.

  • Slow Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of 5-aminoquinoline. This maintains a low concentration of the brominating agent throughout the reaction, reducing the likelihood of a second bromination event on the already mono-brominated product.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Question 3: My reaction yield is low, and I have a complex mixture of byproducts. What are the likely causes?

Answer:

Low yields and complex byproduct profiles can result from several factors, including reaction pathway, starting material quality, and reaction conditions.

Potential Solutions:

  • Alternative Synthetic Route (Skraup Synthesis): Instead of direct bromination of 5-aminoquinoline, consider a Skraup synthesis starting from 3,5-dibromoaniline and glycerol. This method first constructs the 5,7-dibromoquinoline core. A subsequent nucleophilic aromatic substitution (SNAr) reaction can then be used to selectively introduce an amino group at the C5 position. This route offers excellent control over the bromine substitution pattern, avoiding isomeric mixtures from the outset.

  • Purity of Starting Material: Ensure the 5-aminoquinoline starting material is pure. Impurities can lead to unforeseen side reactions.

  • Degassing and Inert Atmosphere: Some reactions, particularly those involving catalysts, may be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the bromination of 5-aminoquinoline?

A1: The most critical parameter is the choice and stoichiometry of the brominating agent. Using a milder agent like NBS in a controlled stoichiometric amount is key to achieving higher regioselectivity and minimizing over-bromination.

Q2: How can I effectively separate this compound from its isomers?

A2: Separation of bromo-isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A high-resolution separation may require testing various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) and using a high-quality silica gel.

  • Recrystallization: If one isomer is present in a significantly higher amount, fractional recrystallization from a suitable solvent system can be attempted to enrich the desired product.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution.

Q3: Are there any known catalysts that can improve the regioselectivity of the bromination?

A3: While some literature describes the use of catalysts for C-H activation and halogenation on quinoline systems, for the direct bromination of 5-aminoquinoline, the primary control of regioselectivity comes from the electronic nature of the substrate and the reaction conditions rather than a specific catalyst. For alternative routes like SNAr, a copper or palladium catalyst might be employed.

Q4: What are the expected 1H NMR characteristics to distinguish between 7-bromo and 8-bromo isomers of 5-aminoquinoline?

A4: In the 1H NMR spectrum, the coupling patterns of the protons on the benzene ring of the quinoline core will be distinct. For this compound, you would expect to see two doublets for the protons at C6 and C8. For an 8-bromo isomer, the pattern would be different, likely showing a different set of couplings for the remaining protons at C6 and C7. A detailed 2D NMR analysis (like COSY and NOESY) would be definitive.

Data on Bromination Conditions

The following table summarizes typical conditions for the bromination of substituted quinolines, highlighting factors that influence byproduct formation. Note that specific yields for this compound are not widely reported, so these are representative examples based on similar reactions.

ParameterCondition A (High Selectivity)Condition B (Low Selectivity)Rationale for Minimizing Byproducts
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)NBS is a milder and more selective brominating agent, reducing over-reaction.
Stoichiometry 1.05 - 1.1 equivalents> 1.5 equivalentsPrecise control of stoichiometry prevents di- and poly-bromination.
Temperature 0 °C to Room TemperatureRefluxLower temperatures favor kinetic control, often leading to a single major product.
Solvent Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)Acetic Acid or Sulfuric AcidLess polar, non-protic solvents can enhance the selectivity of NBS.
Addition Method Slow, dropwise addition of reagentRapid, bulk additionSlow addition keeps the instantaneous concentration of the electrophile low.

Experimental Protocols

Protocol 1: Regioselective Bromination of 5-Aminoquinoline

This protocol is designed to favor the formation of this compound by using controlled reaction conditions.

Materials:

  • 5-Aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-aminoquinoline (1.0 eq) in anhydrous chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in anhydrous chloroform. Add this solution dropwise to the cooled 5-aminoquinoline solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane to separate the desired this compound from isomeric and di-brominated byproducts.

Visualizations

Reaction Pathway and Byproduct Formation

G Reaction Pathway for Bromination of 5-Aminoquinoline cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Products A 5-Aminoquinoline P1 This compound (Desired Product) A->P1 Controlled Conditions (High Selectivity) B1 8-Bromoquinolin-5-amine (Isomeric Byproduct) A->B1 Less Controlled Conditions B2 5,8-Dibromoquinoline (Over-bromination Byproduct) A->B2 Harsh Conditions (Excess Bromine) R1 NBS (1.1 eq) CHCl3, 0°C to RT R2 Br2 (>1.5 eq) High Temp G Troubleshooting Workflow for Byproduct Formation Start Problem: High Level of Byproducts in Product Mixture Identify Identify Byproducts (e.g., via LC-MS, NMR) Start->Identify Isomers Isomeric Byproducts (e.g., 8-Bromo isomer) Identify->Isomers Isomer formation is the main issue OverBrom Over-bromination Byproducts (e.g., Di-bromo) Identify->OverBrom Di-brominated products are observed Sol_Isomers Solution for Isomers: 1. Switch to NBS from Br2 2. Lower reaction temperature 3. Consider alternative synthesis route (Skraup) Isomers->Sol_Isomers Sol_OverBrom Solution for Over-bromination: 1. Reduce stoichiometry of brominating agent (1.05-1.1 eq) 2. Add brominating agent slowly 3. Monitor reaction closely with TLC/LC-MS OverBrom->Sol_OverBrom Purify Optimize Purification: - Column Chromatography (test solvent systems) - Recrystallization - Prep-HPLC Sol_Isomers->Purify Sol_OverBrom->Purify

overcoming poor solubility of 7-Bromoquinolin-5-amine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromoquinolin-5-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the challenges associated with the poor solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor solubility in many common solvents?

A1: The solubility of an organic compound is determined by its molecular structure. This compound has a large, rigid aromatic quinoline core and a bromine atom, both of which contribute to its non-polar, hydrophobic character. While the amine group (-NH2) adds some polarity and potential for hydrogen bonding, the overall molecule is dominated by its non-polar regions, leading to limited solubility in many polar solvents.[1] The molecular weight and crystalline structure can also contribute to lower solubility.[2][3]

Q2: What general strategies can be employed to improve the solubility of this compound for a chemical reaction?

A2: Several techniques can be used to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical methods. Key strategies include:

  • Solvent Selection & Co-solvency: Choosing an appropriate solvent or a mixture of solvents (co-solvents) is the most common approach.[4][5]

  • pH Adjustment: As an amine, the compound's solubility can be significantly increased in acidic conditions through the formation of a more soluble ammonium salt.

  • Temperature Modification: Increasing the temperature of the reaction mixture often increases the solubility of a solid solute.[3]

  • Use of Surfactants or Solubilizing Agents: These agents can help to disperse the compound in the solvent.[3][6]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solid, which can improve the dissolution rate.[2][7][8]

Q3: Which types of solvents are most likely to dissolve this compound?

A3: Based on the principle of "like dissolves like," solvents with some polarity that can interact with the quinoline nitrogen and the amine group, while also accommodating the aromatic system, are likely to be most effective.[3] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often good starting points. Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also be effective. Some polar protic solvents like alcohols (e.g., methanol, ethanol) might show partial solubility, especially when heated.[9]

Q4: Can increasing the reaction temperature solve the solubility issue?

A4: Yes, for most solid solutes, solubility increases with temperature.[3] Heating the reaction mixture can help dissolve more this compound. However, you must consider the thermal stability of your reactants, reagents, and the solvent's boiling point. The desired reaction may also be temperature-sensitive, so this approach must be applied cautiously.

Troubleshooting Guide

Issue: My reaction is incomplete or shows low yield, and I see undissolved starting material (this compound).

  • Solution 1: Optimize the Solvent System. If you are using a single solvent, consider switching to a co-solvent system. For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or DMSO can significantly enhance solubility without drastically changing the overall reaction polarity.[5]

  • Solution 2: Increase Reaction Temperature. If thermally permissible, gradually increase the reaction temperature in increments of 5-10°C and monitor for dissolution and reaction progress. Ensure the temperature does not exceed the boiling point of the solvent or degrade your materials.

  • Solution 3: pH Adjustment. If your reaction conditions tolerate it, adding a small amount of a non-nucleophilic acid can protonate the amine, forming a more soluble salt. This is particularly useful for reactions in polar protic solvents. Remember to neutralize the acid during workup if necessary.

Issue: The this compound dissolves initially, but then precipitates out as the reaction proceeds.

  • Cause: This often happens if the product of the reaction is less soluble than the starting material in the chosen solvent, or if a change in the reaction mixture composition (e.g., consumption of a co-solvent) reduces the overall solvating power.

  • Solution 1: Add More Solvent. As the reaction progresses, you can try adding more of the primary solvent or the co-solvent to maintain a homogeneous solution.

  • Solution 2: Change the Order of Addition. If possible, add the this compound solution slowly to the other reactants to avoid reaching a supersaturated state that encourages precipitation.

Issue: I cannot achieve a homogeneous solution for my reaction, even with heating.

  • Solution 1: Use a Stronger Solvent. Switch to a more effective solubilizing solvent like DMF, DMSO, or NMP if the reaction chemistry allows. These solvents are highly polar and can dissolve a wide range of organic compounds.

  • Solution 2: Employ Slurry Conditions. If complete dissolution is not possible, the reaction may still proceed under "slurry" conditions, where the solid is suspended in the liquid. In this case, vigorous stirring is critical to ensure sufficient interaction between the dissolved and undissolved portions of the compound and the other reagents.

  • Solution 3: Particle Size Reduction. Grinding the this compound into a finer powder using a mortar and pestle before adding it to the reaction vessel can increase the surface area and improve the rate of dissolution.[8]

Data Presentation

Solvent ClassSolvent ExamplesExpected Qualitative Solubility of this compoundRationale / Notes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh to ModerateGood balance of polarity to interact with the amine and quinoline nitrogen, and ability to solvate the aromatic system. Often the best choice.[9]
Chlorinated Dichloromethane (DCM), ChloroformModerateCan dissolve aromatic compounds, but may be less effective for the polar functional groups.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateCan act as hydrogen bond donors and acceptors, but the large non-polar backbone may limit solubility. Heating often improves solubility.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherLowGenerally not polar enough to effectively dissolve the compound.
Aromatic Toluene, XyleneLowCan solvate the quinoline ring system but offers poor interaction with the polar amine group.
Non-polar Alkanes Hexane, HeptaneInsolubleThe high polarity mismatch between the solute and solvent prevents dissolution.[1]
Aqueous Acid Dilute HCl, Dilute H₂SO₄HighProtonation of the amine group forms a highly polar and water-soluble ammonium salt.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place a small, accurately weighed amount (e.g., 2-5 mg) of this compound into several separate small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 50-60°C), ensuring the solvent does not boil. Observe any changes in solubility.

  • Analysis: Classify each solvent as "freely soluble," "sparingly soluble," or "insoluble" at both room temperature and with heating. This will identify the most promising candidates for your reaction.[9]

Protocol 2: Developing a Co-Solvent System

  • Select Primary Solvent: Choose a primary solvent that is required for your reaction chemistry but in which this compound has poor solubility (e.g., Toluene).

  • Select Co-Solvent: Choose a co-solvent in which the compound is highly soluble (e.g., DMF), identified from Protocol 1.

  • Titration: Dissolve or suspend your this compound in the primary solvent.

  • Addition: While stirring vigorously, add the co-solvent dropwise until the solid completely dissolves.

  • Optimization: Record the minimum volume ratio of co-solvent to primary solvent required for dissolution. Use this ratio as a starting point for your reaction, adjusting as necessary to balance solubility and reaction performance.

Protocol 3: pH Adjustment for Solubility Enhancement

  • Reaction Setup: Suspend this compound in a polar protic solvent (e.g., ethanol or water, if suitable for the reaction).

  • Acidification: Slowly add a dilute solution of a non-reactive acid (e.g., 1M HCl in ethanol) dropwise to the suspension while stirring.

  • Monitor Dissolution: Continue adding the acid until the solid fully dissolves, indicating the formation of the soluble ammonium salt.

  • Caution: This method is only suitable for reactions that are stable under acidic conditions. The acid may need to be neutralized during the reaction workup to isolate the final product in its neutral form.

Visualizations

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_end Outcome start Poor Solubility Observed (Low Yield / Incomplete Reaction) solvent Step 1: Optimize Solvent - Screen new solvents - Develop co-solvent system start->solvent temp Step 2: Adjust Temperature - Gradually increase heat - Monitor stability solvent->temp If still insoluble end Homogeneous Reaction & Improved Yield solvent->end Success ph Step 3: Modify pH - Add acid to form salt - Check reaction compatibility temp->ph If still insoluble temp->end Success slurry Alternative: Run as Slurry - Use vigorous stirring - Reduce particle size ph->slurry If incompatible ph->end Success slurry->end Success

Caption: A logical workflow for troubleshooting poor solubility issues.

G cluster_components Components cluster_process Mechanism cluster_result Result compound Poorly Soluble Compound (this compound) interaction Co-solvent molecules interact with the solute, breaking crystal lattice forces and increasing polarity of the medium. compound->interaction solvent1 Primary Solvent (e.g., Toluene) solvent1->interaction solvent2 Co-Solvent (e.g., DMF) solvent2->interaction solution Homogeneous Solution interaction->solution

Caption: Diagram illustrating the principle of co-solvency.

G start Is the reaction compatible with a range of solvents? ph_check Is the reaction stable to acid? start->ph_check No strategy_solvent Use Solvent Screening & Co-Solvency start->strategy_solvent Yes temp_check Are reactants thermally stable? ph_check->temp_check No strategy_ph Use pH Adjustment ph_check->strategy_ph Yes strategy_temp Use Temperature Increase temp_check->strategy_temp Yes strategy_slurry Run as Slurry with Vigorous Stirring temp_check->strategy_slurry No

Caption: Decision pathway for selecting a solubility enhancement method.

References

Technical Support Center: Optimizing Suzuki Coupling of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 7-Bromoquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

A1: Low or no product formation can stem from several factors, often related to catalyst activity, reaction conditions, or the inherent properties of your substrate. The presence of the quinoline nitrogen and the amino group can lead to complications. Here are the primary causes and recommended solutions:

  • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation. The lone pairs of electrons on the quinoline and amino nitrogens can coordinate with the palladium center, leading to catalyst inhibition.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[3][4] These ligands can stabilize the catalyst and promote the desired catalytic cycle while minimizing inhibition from the substrate's nitrogen atoms.[1] Ensure all reagents and solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[3][4]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction.[5][6]

    • Solution: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5] The solubility and strength of the base are key factors. A mixed solvent system, such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O, can improve the solubility of the base and facilitate the reaction.[3][7] Increasing the reaction temperature may be necessary, but be mindful of potential side reactions.[4]

  • Poor Quality of Reagents: The purity of the boronic acid or ester, this compound, and solvents can significantly impact the outcome.

    • Solution: Use fresh or recently purified boronic acid/ester, as they can degrade over time.[3] Ensure solvents are anhydrous if the protocol requires it and are properly degassed.[3]

Q2: I am observing significant side products, such as homocoupling of the boronic acid and debromination of my starting material. What can I do to minimize these?

A2: The formation of side products is a common issue in Suzuki coupling reactions. Here's how to address them:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][6]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4] Using a Pd(0) source, like Pd(PPh₃)₄, or an efficient precatalyst system can reduce homocoupling.[1]

  • Debromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom, leading to the formation of 5-aminoquinoline. This can be caused by the presence of water or other protic sources.[1]

    • Solution: Use anhydrous solvents and reagents. Optimizing the base and ligand can also help minimize this side reaction.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous conditions.[2]

    • Solution: Consider using more stable boronic esters, such as pinacol esters.[2] Running the reaction under anhydrous conditions can also mitigate this issue.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Low to No Yield Inactive CatalystUse a fresh, high-quality palladium precatalyst. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent catalyst inhibition by the quinoline and amino groups.[1][3][4] Ensure rigorous degassing of all solvents and reagents.[3]
Suboptimal BaseScreen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] The choice of base is highly dependent on the substrates and solvent system.[5]
Poor Solvent ChoiceTry mixed solvent systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O to improve solubility of reagents and the base.[3][6][7]
Low Reaction TemperatureGradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed.[4]
Significant Byproduct Formation HomocouplingMaintain a strict inert atmosphere. Use a Pd(0) catalyst source or an efficient precatalyst to avoid the presence of Pd(II) species that can promote homocoupling.[4][6]
DebrominationUse anhydrous solvents and reagents. Screen different bases and ligands.[1]
ProtodeboronationSwitch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[2] Consider anhydrous reaction conditions.
Reaction Stalls / Incomplete Conversion Catalyst DecompositionThe catalyst may not be stable under the reaction conditions for extended periods. Try a more robust catalyst system or a lower reaction temperature with a longer reaction time.
Reagent DegradationEnsure the purity and stability of your boronic acid/ester and this compound.

Experimental Protocols

General Protocol for Screening Reaction Conditions:

To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.). The vial is sealed with a septum and purged with argon or nitrogen for 15-20 minutes. In a separate vial, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are mixed. The degassed solvent is then added to the catalyst/ligand mixture and stirred for 5-10 minutes. This catalyst solution is then transferred to the reaction vial containing the substrates and base via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred. The reaction progress is monitored by TLC or LC-MS.

Work-up Procedure:

Once the reaction is complete, it is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Optimization Data Summary

The following tables provide a hypothetical summary of screening results to guide optimization. Actual yields will be substrate-dependent.

Table 1: Effect of Catalyst, Ligand, and Base on Yield (%)

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)10030
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)10085
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)10088
5Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)10092
6Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)10090

Table 2: Effect of Solvent and Temperature on Yield (%)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O (4:1)11089
2Pd₂(dba)₃ / SPhosCs₂CO₃THF/H₂O (4:1)8082
3Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane/H₂O (4:1)10092
4Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane/H₂O (4:1)8075

Visual Guides

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (Ar'-BY2) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst OptimizeCatalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use Fresh Precatalyst CheckCatalyst->OptimizeCatalyst No CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Screen Solvents (Dioxane/H₂O, Toluene/H₂O) Increase Temperature CheckConditions->OptimizeConditions No CheckReagents Are Reagents High Quality? CheckConditions->CheckReagents Yes OptimizeConditions->CheckReagents PurifyReagents Use Fresh/Purified Boronic Acid/Ester Ensure Anhydrous/Degassed Solvents CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes PurifyReagents->Success

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

References

preventing self-coupling of 7-Bromoquinolin-5-amine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoquinolin-5-amine in cross-coupling reactions. Our goal is to help you overcome common challenges, with a focus on preventing the formation of self-coupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation.

Q2: Why is self-coupling a significant side reaction with this compound?

A2: Self-coupling, or homocoupling, of this compound can be a significant issue. This is often attributed to the electron-rich nature of the molecule, which can influence the catalytic cycle. The primary causes are often the presence of oxygen, which can lead to the oxidative homocoupling of organoboron reagents in Suzuki reactions, or side reactions promoted by the palladium catalyst itself.

Q3: Can the quinoline nitrogen or the amine group of my substrate interfere with the catalyst?

A3: Yes, both the lone pair of electrons on the quinoline nitrogen and the amino group can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, which can stall the reaction. The use of bulky, electron-rich phosphine ligands is often recommended to mitigate these effects and promote the desired catalytic cycle.

Q4: I am observing a significant amount of a debrominated side product. What is the cause?

A4: The formation of a debrominated product (5-aminoquinoline) is a common side reaction known as hydrodehalogenation. This can be caused by several factors, including the presence of water or other protic sources in the reaction mixture, or a side reaction pathway involving β-hydride elimination from certain intermediates. Optimizing the base and ensuring strictly anhydrous conditions can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

Low or no conversion of your this compound is a common issue. The following troubleshooting guide provides a systematic approach to diagnose and resolve this problem.

Click to expand the troubleshooting workflow for low/no yield.

low_yield_troubleshooting start Low or No Yield check_reagents Check Reagent Quality & Purity (Aryl halide, coupling partner, solvent, base) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, temperature, time) start->check_conditions reagent_impure Re-purify or use fresh reagents check_reagents->reagent_impure Impurities found catalyst_issue Evaluate Catalyst System check_reagents->catalyst_issue Reagents pure conditions_incorrect Optimize conditions (Ensure rigorous degassing, check temperature calibration) check_conditions->conditions_incorrect Incorrect setup check_conditions->catalyst_issue Conditions correct ligand_issue Screen Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_issue->ligand_issue base_issue Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) ligand_issue->base_issue solvent_issue Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base_issue->solvent_issue optimization_successful Reaction Successful solvent_issue->optimization_successful

Caption: Troubleshooting workflow for low or no cross-coupling yield.

Issue 2: Significant Formation of Self-Coupled Dimer

The formation of the symmetrical dimer of this compound is a common competing reaction. The following guide will help you to minimize this unwanted side product.

Click to expand the troubleshooting workflow for self-coupling.

self_coupling_troubleshooting start High Self-Coupling degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degassing oxygen_present Use fresh, anhydrous solvents and rigorous inert atmosphere techniques degassing->oxygen_present Oxygen suspected catalyst_choice Modify Catalyst System degassing->catalyst_choice Degassing is thorough ligand_effect Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands) catalyst_choice->ligand_effect precatalyst_effect Use a Pd(0) source or a pre-catalyst that rapidly forms Pd(0) catalyst_choice->precatalyst_effect reaction_params Adjust Reaction Parameters catalyst_choice->reaction_params success Self-Coupling Minimized ligand_effect->success precatalyst_effect->success temp_effect Lower Reaction Temperature reaction_params->temp_effect concentration_effect Decrease Concentration reaction_params->concentration_effect temp_effect->success concentration_effect->success

Caption: Troubleshooting workflow to minimize self-coupling.

Quantitative Data from Analogous Systems

Since specific data for this compound is limited in the literature, the following tables summarize reaction conditions and yields for structurally similar substrates. This data can serve as a valuable starting point for your reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Related Bromo-Amino Heterocycles

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101692
35-Bromo-8-methoxyquinolinePhenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90888

Table 2: Buchwald-Hartwig Amination of Related Bromo-Amino Heterocycles

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-5-bromopyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
25-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)Johnphos (10)NaOtBuToluene110-12024>95
32-Amino-5-bromopyridineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002489

Experimental Protocols for Analogous Systems

The following are detailed experimental protocols for cross-coupling reactions on substrates structurally related to this compound. These should be considered as starting points and may require optimization for your specific reaction.

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of an amino-bromo-heterocycle with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add the amino-bromo-heterocycle (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere:

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Representative Buchwald-Hartwig Amination Protocol

Reaction: Coupling of an amino-bromo-heterocycle with a secondary amine.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).

  • Inert Atmosphere:

    • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition:

    • Under the inert atmosphere, add the degassed solvent (e.g., toluene).

    • Add the amino-bromo-heterocycle (1.0 eq.) and the secondary amine (1.2 eq.).

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the crude product by column chromatography.

Key Reaction Pathways and Side Reactions

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights the point at which the undesired self-coupling (homocoupling) side reaction can occur.

suzuki_cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)2) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product homocoupling_start homocoupling Homocoupling (O2, Pd(II)) dimer Ar'-Ar' (Self-Coupled Byproduct) homocoupling->dimer

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing self-coupling pathway.

Technical Support Center: Large-Scale Synthesis of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 7-Bromoquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and established route involves a multi-step synthesis starting from a suitable aniline precursor. A plausible pathway is the Skraup synthesis to construct the quinoline core, followed by bromination and then reduction of a nitro group to the desired amine.

Q2: What are the main challenges in the Skraup synthesis for the quinoline core on a large scale?

The Skraup reaction, while effective, presents several challenges at an industrial scale. These include the use of highly toxic and environmentally hazardous reagents like nitrobenzene as an oxidant and the generation of difficult-to-separate isomeric byproducts.[1] For instance, the synthesis of 7-bromo-5-methoxyquinoline from 3-bromo-5-methoxyaniline yields a mixture of isomers, significantly complicating purification and reducing the overall yield of the desired product.[1]

Q3: Are there alternatives to the traditional Skraup synthesis to avoid toxic reagents?

Yes, modifications to the Skraup synthesis aim to replace hazardous oxidants. One such alternative is the use of m-sodium nitrobenzenesulfonate, which is less toxic than nitrobenzene.[1] Research into greener synthetic pathways is ongoing to improve the safety and environmental impact of quinoline synthesis.

Q4: How can I control regioselectivity during the bromination step?

Controlling the position of bromination on the quinoline ring is crucial. The reaction conditions, particularly the solvent and the brominating agent, play a key role. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol.[2][3] The choice of solvent and careful control of temperature are critical to achieving high regioselectivity and minimizing the formation of di- or other mono-brominated isomers.

Q5: What are the common issues faced during the reduction of the nitro group to an amine on a large scale?

Large-scale reduction of a nitro group, for instance in a precursor like 7-bromo-5-nitroquinoline, can present challenges related to reaction control and product isolation. Common reducing agents like sodium dithionite (Na₂S₂O₄) are effective but require careful monitoring of the reaction progress to avoid over-reduction or side reactions.[2] Work-up procedures involving pH adjustment and extraction need to be optimized for large volumes to ensure efficient isolation of the final this compound product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Skraup Reaction
Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
Suboptimal reagent ratioOptimize the molar ratios of the aniline precursor, glycerol, sulfuric acid, and the oxidizing agent.
Isomer formationThe Skraup reaction can lead to the formation of isomers, which are difficult to separate and result in a lower yield of the desired product.[1] Purification by column chromatography is often necessary, but can be challenging and costly on a large scale.[1]
Degradation of starting material or productEnsure that the reaction temperature is carefully controlled, as excessive heat can lead to decomposition.
Problem 2: Poor Regioselectivity during Bromination
Potential Cause Recommended Solution
Incorrect brominating agentN-Bromosuccinimide (NBS) is often a good choice for controlled bromination.[2][3] The use of molecular bromine can sometimes lead to over-bromination or different regioselectivity.[3]
Suboptimal reaction temperaturePerform the bromination at a controlled, low temperature (e.g., 0 °C) to enhance regioselectivity.[3]
Inappropriate solventThe choice of solvent can influence the outcome of the bromination. Chloroform is a commonly used solvent for this reaction.[2][3]
Presence of activating or deactivating groupsThe existing substituents on the quinoline ring will direct the position of bromination. Understanding these directing effects is crucial for predicting and controlling the outcome.
Problem 3: Incomplete Reduction of the Nitro Group
Potential Cause Recommended Solution
Insufficient reducing agentEnsure that an adequate molar excess of the reducing agent, such as sodium dithionite, is used.[2]
Poor solubility of the nitro compoundThe choice of solvent system is important for ensuring that the nitro-substituted quinoline is sufficiently soluble for the reduction to proceed efficiently. A mixture of THF and water can be effective.[2]
Reaction temperature is too lowWhile some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Deactivation of the reducing agentEnsure the reducing agent is of good quality and has been stored properly to prevent decomposition.
Problem 4: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of isomeric impuritiesAs mentioned, isomer formation is a significant challenge, especially from the Skraup synthesis.[1] Column chromatography is the most common method for separation, and optimization of the stationary and mobile phases is critical.[1]
Residual starting materials or reagentsEnsure the work-up procedure, including washing and extraction steps, is thoroughly performed to remove unreacted starting materials and reagents.
Product crystallization issuesIf purifying by crystallization, screen various solvents and solvent mixtures to find optimal conditions for selective crystallization of the desired product. Seeding with a small amount of pure product can sometimes induce crystallization.
Tar formationSide reactions can lead to the formation of tarry byproducts. Optimizing reaction conditions to minimize these side reactions is the best approach. If tars are formed, purification may require multiple chromatographic steps.

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis of a 7-bromo-5-aminoquinoline derivative is provided below as a reference.

Synthesis of 5-amino-7-bromoquinolin-8-ol [2]

This protocol outlines the nitration of 7-bromoquinolin-8-ol followed by reduction.

  • Nitration: 7-bromoquinolin-8-ol is treated with a mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to introduce a nitro group at the 5-position. The reaction is typically carried out at low temperatures to control the reaction rate and selectivity.

  • Reduction: The resulting 5-nitro-7-bromoquinolin-8-ol is then reduced to the corresponding amine. A common method for this reduction is the use of sodium dithionite (Na₂S₂O₄) in a solvent mixture such as tetrahydrofuran (THF) and water.[2]

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography or crystallization, to yield the final 5-amino-7-bromoquinolin-8-ol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (e.g., 3-Bromoaniline) skraup Skraup Synthesis (Quinoline Formation) start->skraup nitration Nitration (Introduction of -NO2) skraup->nitration Route A bromination Bromination (Introduction of -Br) skraup->bromination Route B nitration->bromination reduction Reduction (-NO2 to -NH2) nitration->reduction bromination->nitration bromination->reduction purification Purification (Chromatography/Crystallization) reduction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Product Yield check_completeness Check Reaction Completeness (TLC/HPLC) low_yield->check_completeness check_purity Analyze Product Purity (NMR, LC-MS) low_yield->check_purity check_completeness->check_purity Complete incomplete_reaction Incomplete Reaction check_completeness->incomplete_reaction Incomplete isomer_formation Isomer Formation check_purity->isomer_formation Impure degradation Degradation check_purity->degradation Impure optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagent Ratio) incomplete_reaction->optimize_conditions optimize_purification Optimize Purification Method isomer_formation->optimize_purification degradation->optimize_conditions

Caption: A logical diagram for troubleshooting low product yield.

References

troubleshooting unexpected NMR shifts in 7-Bromoquinolin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in 7-bromoquinolin-5-amine derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a this compound derivative?

For a related compound, 7-bromo-5-chloro-8-hydroxyquinoline, the proton chemical shifts are observed between δ 7.5 and 8.9 ppm.[2] The introduction of an amino group at the 5-position is expected to cause an upfield shift (to a lower ppm value) of the protons on the same ring due to its electron-donating nature.

The carbon atoms of the quinoline ring typically resonate in the range of δ 120-150 ppm in the ¹³C NMR spectrum.[3]

Q2: My observed ¹H NMR shifts for a this compound derivative do not match the expected values. What are the most common causes?

Unexpected chemical shifts can arise from several factors. The most common are:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic amines.[3]

  • Concentration Effects: The concentration of the NMR sample can affect chemical shifts due to intermolecular interactions such as π-π stacking.[4]

  • pH Effects: The basicity of the quinoline nitrogen and the amino group means that the pH of the sample solution can alter the protonation state and, consequently, the electronic environment of the nuclei.

  • Presence of Impurities: Unidentified signals or shifts in expected signals can be due to residual solvents, starting materials, or byproducts from the synthesis.

  • Sample Degradation: this compound derivatives may be susceptible to degradation under certain conditions, leading to the formation of new species with different NMR spectra.

Troubleshooting Guide for Unexpected NMR Shifts

This guide provides a systematic approach to identifying and resolving common issues leading to unexpected NMR shifts.

Issue 1: All signals are shifted slightly upfield or downfield.

Possible Cause:

  • Incorrect Referencing: The chemical shift reference might be improperly set. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR in organic solvents, set at 0 ppm.[1][5]

Troubleshooting Steps:

  • Verify Internal Standard: Ensure that a small amount of TMS (or another appropriate internal standard like DSS for aqueous solutions) was added to the sample.[1]

  • Re-reference the Spectrum: Manually re-reference the spectrum by setting the TMS signal to 0 ppm.

  • Use Solvent Signal as a Secondary Reference: If an internal standard is not present, the residual solvent peak can be used as a secondary reference. However, be aware that the chemical shift of residual solvent peaks can be influenced by the solute.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Solvents [6]

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Chloroform-d (CDCl₃)7.2677.16
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52
Acetone-d₆2.0529.84, 206.26
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)49.00
Benzene-d₆7.16128.06
Issue 2: Significant shifts in aromatic proton signals, especially those on the same ring as the amino group.

Possible Cause:

  • Solvent Effects: Aromatic amines are particularly sensitive to the solvent environment due to hydrogen bonding and other intermolecular interactions.[3] For instance, aromatic solvents like benzene-d₆ can induce significant upfield shifts compared to chloroform-d₃.

  • Concentration Dependence: Higher concentrations can lead to intermolecular π-π stacking, which typically causes upfield shifts in the aromatic signals.[4]

Troubleshooting Steps:

  • Run the NMR in a Different Solvent: Acquire the spectrum in a different deuterated solvent (e.g., DMSO-d₆ if initially in CDCl₃) to see if the shifts change predictably.

  • Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum to check for concentration effects.

  • Temperature Study: Acquiring the spectrum at a higher temperature can sometimes disrupt intermolecular interactions and simplify the spectrum.

Experimental Protocol: Testing for Solvent and Concentration Effects

  • Sample Preparation: Prepare a stock solution of your this compound derivative in a volatile solvent (e.g., dichloromethane).

  • Solvent Effect Trial:

    • Aliquot a small amount of the stock solution into two separate NMR tubes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To one tube, add 0.5 mL of CDCl₃. To the other, add 0.5 mL of DMSO-d₆.

    • Acquire ¹H NMR spectra for both samples.

  • Concentration Effect Trial:

    • Prepare a sample at your usual concentration and acquire a spectrum.

    • Dilute the sample by a factor of 5-10 with the same deuterated solvent and re-acquire the spectrum.

    • Compare the chemical shifts of the aromatic protons.

Logical Workflow for Solvent and Concentration Effects

start Unexpected Aromatic Shifts solvent Change NMR Solvent (e.g., CDCl3 to DMSO-d6) start->solvent concentration Dilute the Sample (5-10x) start->concentration temp Increase Temperature start->temp analyze_solvent Analyze Shift Changes solvent->analyze_solvent analyze_conc Analyze Shift Changes concentration->analyze_conc analyze_temp Analyze Spectrum Simplification temp->analyze_temp end Identify Cause analyze_solvent->end analyze_conc->end analyze_temp->end

Caption: Troubleshooting workflow for unexpected aromatic shifts.

Issue 3: Broadening of the N-H signal and/or adjacent C-H signals.

Possible Cause:

  • Proton Exchange: The amine protons can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can be slow on the NMR timescale, leading to broad signals.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar, which can sometimes lead to broadening of adjacent proton signals.

Troubleshooting Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity due to deuterium exchange.

  • Dry the Sample and Solvent: Ensure your sample is dry and use a freshly opened or dried deuterated solvent to minimize water content.

Experimental Protocol: D₂O Shake

  • Acquire the ¹H NMR spectrum of your sample.

  • Add one drop of D₂O to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds.

  • Allow the sample to settle.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra to identify the N-H signal.

Issue 4: Appearance of unexpected signals in the spectrum.

Possible Cause:

  • Synthetic Impurities: Residual starting materials, reagents, or byproducts from the synthesis of the this compound derivative may be present. Common synthetic routes for related compounds involve bromination and amination steps, which could lead to regioisomers or over-brominated species.[7][8]

  • Degradation: The compound may have degraded during the reaction, workup, purification, or storage. Aromatic amines can be susceptible to oxidation.

Troubleshooting Steps:

  • Review the Synthetic Route: Carefully examine the synthetic procedure for potential side reactions and byproducts. For example, in the synthesis of related bromoquinolines, different isomers can be formed.[8]

  • Purify the Sample: If the sample is a crude reaction mixture, purify it using an appropriate technique (e.g., column chromatography, recrystallization) and re-acquire the NMR spectrum.

  • 2D NMR Spectroscopy: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the unknown impurities.

Signaling Pathway for Impurity Identification

start Unexpected Signals in NMR review_synthesis Review Synthetic Pathway for Potential Byproducts start->review_synthesis purify Purify Sample start->purify two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr analyze_synthesis Compare Signals to Expected Impurities review_synthesis->analyze_synthesis analyze_purified Compare Spectra Before and After Purification purify->analyze_purified analyze_2d Elucidate Structure of Impurity two_d_nmr->analyze_2d end Identify Impurity analyze_synthesis->end analyze_purified->end analyze_2d->end

Caption: Logical pathway for identifying unknown signals.

Issue 5: Shifts in signals upon addition of an acidic or basic reagent.

Possible Cause:

  • pH Effects: The protonation state of the quinoline nitrogen and the exocyclic amino group is pH-dependent. Protonation will cause significant downfield shifts of nearby protons due to the increased positive charge density.

Troubleshooting Steps:

  • Check the pH of the NMR Sample: If possible, check the pH of your sample, especially if it was prepared in a buffered solution or if acidic/basic reagents were used in the workup.

  • Controlled pH Study: To confirm pH effects, you can intentionally add a small amount of a deuterated acid (e.g., TFA-d) or base (e.g., NaOD) to your NMR sample and observe the changes in the chemical shifts.

Table 2: Expected Direction of Shift upon Protonation

GroupChange in Protonation StateExpected Shift of Nearby Protons
Quinoline NitrogenNeutral to ProtonatedDownfield (to higher ppm)
5-Amino GroupNeutral to ProtonatedDownfield (to higher ppm)

By systematically working through these troubleshooting steps, researchers can effectively diagnose and resolve issues related to unexpected NMR shifts in their this compound derivatives, leading to more accurate structural elucidation and data interpretation.

References

Strategies for Selective Functionalization of 7-Bromoquinolin-5-amine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 7-Bromoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: this compound has two primary reactive sites for functionalization:

  • The C7-Bromo group: This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The C5-Amino group: The primary amine is nucleophilic and can undergo reactions like acylation, alkylation, and sulfonylation.

Q2: How can I achieve selective functionalization at the C7 position without the C5-amino group interfering?

A2: To achieve selective functionalization at the C7 position, it is highly recommended to protect the C5-amino group. The unprotected amine can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity, or undergo undesired side reactions.

Q3: What are suitable protecting groups for the C5-amino group?

A3: The choice of protecting group is critical and depends on the subsequent reaction conditions. Common protecting groups for anilines that are generally stable to cross-coupling conditions include:

  • Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is stable under basic conditions often employed in Suzuki and Buchwald-Hartwig reactions and can be removed with acid (e.g., TFA).

  • Amides: Acetyl (Ac) or pivaloyl (Piv) groups can be used. However, their removal requires harsher conditions (acidic or basic hydrolysis) which might not be compatible with all functional groups on the coupled product.

Orthogonal protecting group strategies can be employed if multiple reactive sites need to be addressed sequentially.[1][2][3]

Q4: Can I directly functionalize the C5-amino group?

A4: Yes, the C5-amino group can be directly functionalized. Standard organic chemistry transformations for primary amines can be applied. For instance, acylation with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amide.

Q5: Is C-H activation a viable strategy for functionalizing the quinoline core of this molecule?

A5: While C-H activation is a powerful tool for functionalizing quinolines, it often requires specific directing groups or the use of an N-oxide to achieve high regioselectivity.[4][5][6][7] For this compound, the inherent electronic properties and the presence of the amino and bromo substituents would likely lead to a mixture of products without a carefully designed directing group strategy. Functionalization via cross-coupling at the C7-Br bond is generally a more predictable and reliable approach.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling at the C7 Position

Issue 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure rigorously anaerobic conditions as oxygen can deactivate the catalyst.
Poor Solubility of Reagents Try a different solvent system. Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with water as a co-solvent.[8]
Ineffective Base The choice of base is crucial.[9] K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often more effective for challenging couplings.[8]
Amine Interference If the C5-amino group is unprotected, it may be interfering with the catalyst. Protect the amine with a suitable group like Boc.[8][10]
Boronic Acid Decomposition Protodeboronation (cleavage of the C-B bond) can be a side reaction. Use freshly purchased or recrystallized boronic acid. Anhydrous conditions can sometimes mitigate this issue.

Issue 2: Formation of significant side products (e.g., homocoupling of the boronic acid).

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
Reaction Temperature Too High Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Ligand Choice The choice of phosphine ligand can significantly impact the reaction outcome. For electron-rich aryl bromides, bulky, electron-rich ligands are often preferred.
Troubleshooting Buchwald-Hartwig Amination at the C7 Position

Issue 1: Incomplete reaction or low yield.

Potential Cause Troubleshooting Step
Base Strength Buchwald-Hartwig amination often requires a strong, non-nucleophilic base.[11][12] NaOtBu, KOtBu, or LHMDS are common choices.[13][14]
Ligand Selection The ligand choice is critical and depends on the amine coupling partner. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective.[11][13][14]
Catalyst Poisoning If the starting amine is not protected, it can act as a ligand and poison the catalyst. Ensure the C5-amino group is protected.
Solvent Purity Use anhydrous, degassed solvents such as toluene, dioxane, or THF.[13][14]

Experimental Protocols

Protocol 1: Protection of the C5-Amino Group (Boc Protection)

This protocol provides a general procedure for the protection of the amino group, which is a crucial first step for selective C7 functionalization.

Workflow Diagram:

Boc_Protection reagents This compound (Boc)₂O, Base (e.g., Et₃N or DMAP) Solvent (e.g., DCM or THF) reaction Stir at room temperature reagents->reaction 1. Dissolve workup Aqueous Workup Extraction reaction->workup 2. Monitor by TLC/LC-MS purification Column Chromatography workup->purification 3. Isolate Crude product 7-Bromo-5-(tert-butoxycarbonylamino)quinoline purification->product 4. Purify

Caption: Workflow for Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base, followed by the slow addition of (Boc)₂O.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected this compound

This protocol outlines a general procedure for the C-C bond formation at the C7 position.

Workflow Diagram:

Suzuki_Coupling reagents Boc-protected this compound Arylboronic acid (1.2 equiv) Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, 2-3 equiv) Solvent (e.g., Toluene/H₂O) reaction Heat under inert atmosphere (e.g., 80-100 °C) reagents->reaction 1. Combine & Degas workup Aqueous Workup Extraction reaction->workup 2. Monitor by TLC/LC-MS purification Column Chromatography workup->purification 3. Isolate Crude product 7-Aryl-5-(tert-butoxycarbonylamino)quinoline purification->product 4. Purify

Caption: Workflow for Suzuki coupling of Boc-protected this compound.

Materials:

  • 7-Bromo-5-(tert-butoxycarbonylamino)quinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the Boc-protected bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of Boc-Protected this compound

This protocol provides a general method for the formation of a C-N bond at the C7 position.

Workflow Diagram:

Buchwald_Hartwig reagents Boc-protected this compound Amine (1.2 equiv) Pd pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) Ligand (e.g., Xantphos, 2-6 mol%) Base (e.g., NaOtBu, 1.4 equiv) Solvent (e.g., Toluene) reaction Heat under inert atmosphere (e.g., 90-110 °C) reagents->reaction 1. Combine & Degas workup Filter through Celite Aqueous Workup reaction->workup 2. Monitor by TLC/LC-MS purification Column Chromatography workup->purification 3. Isolate Crude product 7-(Amino)-5-(tert-butoxycarbonylamino)quinoline purification->product 4. Purify

Caption: Workflow for Buchwald-Hartwig amination of Boc-protected this compound.

Materials:

  • 7-Bromo-5-(tert-butoxycarbonylamino)quinoline (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in an oven-dried reaction vessel.

  • Add the Boc-protected bromoquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for related systems that can be used as a starting point for the optimization of the functionalization of this compound.

Table 1: General Parameters for Suzuki-Miyaura Coupling of Bromoquinolines

Parameter Common Reagents/Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Typically 1-5 mol%.
Ligand PPh₃, dppf, SPhos, XPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can be critical for yield.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, MeCN/H₂ODegassed solvents are essential.
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Table 2: General Parameters for Buchwald-Hartwig Amination of Bromoquinolines

Parameter Common Reagents/Conditions Notes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.[13][14]
Ligand Xantphos, BINAP, DavePhos, Josiphos-type ligandsBulky, electron-rich phosphine ligands are preferred.[11][13][14]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are commonly employed.[13][14]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.[13][14]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

References

Navigating the Post-Reaction Maze: A Technical Guide to Working Up Reactions with 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the workup and purification of reactions involving 7-Bromoquinolin-5-amine. Whether you are performing cross-coupling reactions or other transformations with this versatile building block, this guide will help you navigate common challenges and optimize your product isolation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery After Extraction Product is water-soluble or partially water-soluble. The amino group on the quinoline ring can be protonated in acidic media, increasing aqueous solubility.- Before extraction, carefully neutralize the reaction mixture to a pH of 7-8 using a mild base like sodium bicarbonate. - If the product is still suspected to be in the aqueous layer, back-extract the aqueous phase multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. - Brine washes can help to "salt out" the organic product from the aqueous phase.
Product degradation on silica gel during column chromatography. Quinoline derivatives, being basic, can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition.- Deactivate the silica gel by preparing the slurry in the eluent containing a small amount of triethylamine (0.5-2%). This will neutralize the acidic sites. - Consider using an alternative stationary phase such as neutral or basic alumina.
Persistent Emulsion During Aqueous Wash Formation of finely dispersed particles or surfactants at the interface. This is common in reactions with complex mixtures.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. - If the emulsion persists, filter the entire mixture through a pad of Celite®. Wash the Celite® with the organic solvent to recover the product. - Allow the mixture to stand undisturbed for an extended period (if the product is stable) to allow for phase separation.
Product Contaminated with Starting Material (this compound) Incomplete reaction. - Before workup, monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider adding more catalyst, ligand, or base, or increasing the reaction temperature or time. - During purification, carefully optimize the eluent system for column chromatography to achieve better separation. A shallow gradient may be necessary.
Product Contaminated with Palladium Catalyst Residues Incomplete removal of the palladium catalyst during workup. Palladium residues can be black/dark brown and may interfere with subsequent steps or biological assays.- After the initial aqueous workup, filter the organic layer through a pad of Celite®. - Wash the organic layer with an aqueous solution of a chelating agent like thiourea (5% w/v) or a solution of 1 M sodium thiosulfate. - For stubborn cases, treatment with activated carbon in the organic solution followed by filtration can be effective.
Formation of a Gooey or Insoluble Precipitate at the Biphasic Interface Formation of insoluble salts or byproducts. - Add more of both the organic and aqueous solvents to dilute the mixture. - Attempt to dissolve the precipitate by adjusting the pH of the aqueous layer. - If the precipitate is the product, it may be isolated by filtration, then washed and redissolved in an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki coupling reaction with this compound?

A typical workup for a Suzuki coupling reaction is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (often treated with triethylamine) or by recrystallization.

Q2: How should I approach the workup of a Buchwald-Hartwig amination reaction?

For a Buchwald-Hartwig amination, a common workup procedure involves:

  • After cooling the reaction, dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Q3: My product, a derivative of this compound, is an oil and won't crystallize. What can I do?

If your product is an oil, consider the following:

  • Purity Check: Ensure the oil is of high purity by TLC or LC-MS. Impurities can inhibit crystallization. If impure, attempt further purification by column chromatography.

  • Solvent Screening for Recrystallization: Try dissolving a small amount of the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Heating to dissolve and then cooling slowly may induce crystallization.

  • Trituration: Add a poor solvent to the oil and stir or sonicate. This can sometimes induce solidification.

  • Salt Formation: If your product has a basic nitrogen, you can try forming a salt (e.g., hydrochloride or trifluoroacetate) which is often more crystalline than the free base. This can be achieved by dissolving the oil in a solvent like diethyl ether and adding a solution of HCl in ether.[1]

Q4: What are some common side products in cross-coupling reactions with this compound?

Common side products can include:

  • Homocoupling: Formation of a biaryl product from the boronic acid (in Suzuki reactions) or a biphenyl from the aryl halide.

  • Dehalogenation: Reduction of the bromo group to a hydrogen, yielding the corresponding quinolin-5-amine. This can be more prevalent with certain catalyst/ligand systems and reaction conditions.

  • Hydrolysis of the boronic acid: In Suzuki reactions, the boronic acid can be converted to the corresponding arene.

Q5: What solvents are typically used for recrystallizing derivatives of this compound?

The choice of solvent is highly dependent on the specific derivative. However, common recrystallization solvents for quinoline derivatives include:

  • Methanol[2]

  • Ethanol

  • Acetonitrile

  • Ethyl acetate/hexanes mixtures

  • Dichloromethane/hexanes mixtures

  • Dimethylformamide (for less soluble compounds)[3]

It is always recommended to perform small-scale solvent screening to find the optimal conditions.

Experimental Protocols & Data

General Experimental Workflows

The following diagrams illustrate typical workflows for the workup and purification of reactions involving this compound.

Workup_Workflow General Workup Procedure start Reaction Mixture quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract wash Aqueous Washes (e.g., Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter_conc Filter and Concentrate dry->filter_conc crude Crude Product filter_conc->crude Purification_Workflow Purification Workflow cluster_purification Purification Options crude Crude Product column Column Chromatography (Silica or Alumina) crude->column recrystallize Recrystallization crude->recrystallize pure_product Pure Product column->pure_product recrystallize->pure_product

References

dealing with air and moisture sensitivity of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 7-Bromoquinolin-5-amine, a compound known for its sensitivity to air and moisture. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid this compound has changed color from off-white/light yellow to a brownish or darker shade. What happened and is it still usable?

A1: A color change to brown or a darker shade is a common indicator of oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[1][2] This oxidation can lead to the formation of colored impurities and polymeric byproducts.

  • Is it still usable? The usability of the discolored reagent depends on the extent of degradation and the tolerance of your specific reaction to impurities. For reactions requiring high purity, it is strongly recommended to use a fresh, unoxidized batch. For less sensitive applications, you may consider purifying the material by recrystallization or column chromatography under an inert atmosphere. However, be aware that the yield of pure compound may be significantly reduced.

Troubleshooting Discoloration:

Observation Possible Cause Recommended Action
Gradual darkening over timeSlow oxidation from repeated exposure to air.Discard the reagent and obtain a fresh batch. Implement stricter inert atmosphere handling for the new material.
Rapid discolorationImproper storage (e.g., container not properly sealed, exposure to light).Review storage procedures. Ensure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q2: I am seeing poor yields or multiple unexpected byproducts in my reaction involving this compound. Could this be related to its sensitivity?

A2: Yes, this is a strong possibility. The amine functional group is a primary site for degradation.

  • Oxidation: As mentioned, the amine can oxidize, leading to a mixture of products that can complicate your reaction and purification.

  • Reaction with Moisture: While aromatic amines are generally less reactive with water than aliphatic amines, moisture can still be problematic, especially in reactions involving highly reactive reagents (e.g., organometallics, strong bases). Moisture can quench these reagents, leading to lower yields.

Troubleshooting Poor Reaction Outcomes:

Start Poor Yield / Byproducts Check_Reagent Check this compound for discoloration Start->Check_Reagent Discolored Reagent is discolored Check_Reagent->Discolored Purify Purify reagent or use a fresh batch Discolored->Purify Yes Check_Solvent Check solvent dryness Discolored->Check_Solvent No Purify->Check_Solvent Wet_Solvent Solvent is wet Check_Solvent->Wet_Solvent Dry_Solvent Dry solvent before use Wet_Solvent->Dry_Solvent Yes Check_Atmosphere Check reaction atmosphere Wet_Solvent->Check_Atmosphere No Dry_Solvent->Check_Atmosphere Air_Leak Potential air/moisture leak Check_Atmosphere->Air_Leak Inert_Technique Improve inert atmosphere technique (e.g., use glovebox, check seals) Air_Leak->Inert_Technique Yes End Reaction outcome should improve Air_Leak->End No Inert_Technique->End Start Start: Prepare Glovebox Purge_Glovebox Purge glovebox with inert gas (N2 or Ar) Start->Purge_Glovebox Introduce_Materials Introduce all necessary materials (vials, spatulas, balance) into the antechamber Purge_Glovebox->Introduce_Materials Purge_Antechamber Evacuate and refill antechamber with inert gas (at least 3 cycles) Introduce_Materials->Purge_Antechamber Transfer_to_Glovebox Transfer materials into the main chamber Purge_Antechamber->Transfer_to_Glovebox Equilibrate Allow compound container to equilibrate to glovebox temperature before opening Transfer_to_Glovebox->Equilibrate Weigh_Compound Weigh the desired amount of This compound into a tared vial Equilibrate->Weigh_Compound Seal_Vials Tightly seal the stock container and the vial with the weighed compound Weigh_Compound->Seal_Vials Remove_from_Glovebox Remove materials via the antechamber Seal_Vials->Remove_from_Glovebox Store_Properly Store both containers in a cool, dark place Remove_from_Glovebox->Store_Properly End End Store_Properly->End

References

Technical Support Center: Catalyst Selection for Reactions with 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoquinolin-5-amine in catalytic reactions.

Troubleshooting Guides

Issue: Low or no yield in Suzuki-Miyaura cross-coupling reactions.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Oxygen Contamination: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a common reason for catalyst deactivation.

    • Solution: Ensure thorough degassing of your solvent and reaction mixture by using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst.[1][2]

  • Catalyst and Ligand Choice: The electronic and steric properties of the this compound can influence the efficiency of the catalytic cycle. The chosen palladium precatalyst and phosphine ligand may not be optimal.

    • Solution: Screen a variety of palladium catalysts and ligands. For Suzuki reactions, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust choice.[3][4] Other common precatalysts to try include Pd(OAc)₂ and Pd₂(dba)₃, often paired with bulky electron-rich phosphine ligands like SPhos or XPhos.[1][5]

  • Base Selection and Strength: The choice and quality of the base are critical for the transmetalation step in the Suzuki catalytic cycle.[6]

    • Solution: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[2] Ensure the base is finely powdered and dry.

  • Solvent System: The polarity and protic nature of the solvent can significantly impact the reaction rate and yield.

    • Solution: A mixture of an organic solvent and water is often used in Suzuki couplings to facilitate the dissolution of both the organic substrate and the inorganic base. Common solvent systems include 1,4-dioxane/water or THF/water.[2][3]

  • Reaction Temperature: The reaction may not be reaching the necessary activation energy.

    • Solution: Gradually increase the reaction temperature. While many Suzuki couplings proceed at 80-100°C, some systems may require higher temperatures.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction.[2]

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid, which consumes your starting material and reduces the yield of the desired product.[7]

    • Solution: This is often exacerbated by the presence of oxygen. Rigorous degassing is the primary solution. Using a slight excess of the boronic acid can also help drive the desired cross-coupling reaction.

Issue: Difficulty in achieving efficient Buchwald-Hartwig amination.

Question: I am trying to perform a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is sluggish and gives low yields. What should I consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its success with this compound depends on optimizing several parameters.[8]

  • Catalyst System (Palladium Precatalyst and Ligand): The combination of the palladium source and the phosphine ligand is the most critical factor. The sterically hindered and electron-rich nature of modern Buchwald-Hartwig ligands is key to promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

    • Solution: For challenging substrates, consider using "second-generation" or "third-generation" Buchwald-Hartwig catalyst systems. These often involve bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for Buchwald-Hartwig aminations.[10] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.

  • Solvent Choice: Anhydrous, aprotic solvents are generally required.

    • Solution: Toluene and 1,4-dioxane are common solvents for these reactions. Ensure the solvent is thoroughly dried before use.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Most Buchwald-Hartwig aminations are run at temperatures between 80°C and 120°C.[10]

  • Substrate and Amine Steric Hindrance: Significant steric hindrance on either the this compound or the coupling partner amine can impede the reaction.

    • Solution: Employing bulkier and more electron-rich phosphine ligands can often overcome steric challenges.

Frequently Asked Questions (FAQs)

Question: Which type of catalyst is generally more efficient for C-C bond formation with this compound: a Suzuki or a Stille coupling?

Answer: For C-C bond formation, the Suzuki-Miyaura coupling is generally preferred over the Stille coupling for several reasons. Boronic acids and their esters, used in Suzuki couplings, are typically less toxic and more environmentally benign than the organotin reagents required for Stille couplings.[6] Furthermore, the purification of products from Suzuki reactions is often more straightforward as the boron-containing byproducts are generally water-soluble and easily removed during aqueous workup.

Question: Can I use a copper catalyst for amination of this compound instead of palladium?

Answer: While palladium-catalyzed Buchwald-Hartwig amination is the most common method for forming C-N bonds with aryl halides, copper-catalyzed methods, such as the Ullmann condensation, can also be employed.[11] However, traditional Ullmann conditions often require high reaction temperatures and stoichiometric amounts of copper. More modern copper-catalyzed systems with various ligands can operate under milder conditions, but palladium-based systems are generally more versatile and efficient for a broader range of substrates.

Question: How does the electronic nature of the substituents on my coupling partner affect the reaction efficiency?

Answer: The electronic properties of your coupling partner can have a significant impact. In Suzuki couplings, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, while electron-donating groups can have the opposite effect. In Buchwald-Hartwig aminations, the pKa of the amine is a critical factor, with more acidic amines often requiring stronger bases or different reaction conditions.

Question: What is the role of the phosphine ligand in palladium-catalyzed cross-coupling reactions?

Answer: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands, common in modern cross-coupling reactions, promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step that forms the desired product and regenerates the active catalyst.[9][12]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80High[4]
Pd(OAc)₂SPhosNa₃PO₄Toluene/Water (10:1)100~80 (with other substrates)[1]
Pd₂(dba)₃P(t-Bu)₃KF-Room Temp-[1]
Pd/rGO-Cs₂CO₃1,4-dioxane/H₂O (1:1)90Good[3]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Johnphos (L1)NaOt-BuToluene110-120-[10]
Pd(OAc)₂BINAP----[13]
Pd₂(dba)₂XantphosK₃PO₄iPrOAc80-[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.5 times the amount of Pd).

  • Add the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Stir the reaction mixture at the desired temperature (e.g., 90-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystSelectionWorkflow start Start: Reaction with This compound bond_type Desired Bond Formation? start->bond_type cc_coupling C-C Bond bond_type->cc_coupling C-C cn_coupling C-N Bond bond_type->cn_coupling C-N suzuki Suzuki-Miyaura Coupling cc_coupling->suzuki buchwald Buchwald-Hartwig Amination cn_coupling->buchwald catalyst_screen_suzuki Catalyst Screening: - Pd(dppf)Cl2 - Pd(OAc)2/SPhos - Pd2(dba)3/XPhos suzuki->catalyst_screen_suzuki catalyst_screen_buchwald Catalyst Screening: - Pd(OAc)2/XPhos - Pd2(dba)3/RuPhos - G3-Precatalysts buchwald->catalyst_screen_buchwald optimization_suzuki Optimization: - Base (K2CO3, Cs2CO3) - Solvent (Dioxane/H2O) - Temperature (80-110°C) catalyst_screen_suzuki->optimization_suzuki optimization_buchwald Optimization: - Base (NaOtBu, LHMDS) - Solvent (Toluene, Dioxane) - Temperature (90-120°C) catalyst_screen_buchwald->optimization_buchwald troubleshooting Troubleshooting optimization_suzuki->troubleshooting optimization_buchwald->troubleshooting low_yield Low Yield? troubleshooting->low_yield degas Improve Degassing low_yield->degas Yes change_ligand Change Ligand/Base low_yield->change_ligand Yes product Desired Product low_yield->product No degas->troubleshooting change_ligand->troubleshooting

Caption: Catalyst selection workflow for reactions with this compound.

SuzukiCatalyticCycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)Ln(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)Ln(R) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-R) reductive_elimination->product aryl_halide This compound (Ar-Br) aryl_halide->oxidative_addition boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to Analytical Methods for Confirming the Structure of 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 7-Bromoquinolin-5-amine, a substituted quinoline of interest in medicinal chemistry. We present expected data, detailed experimental protocols, and a standardized workflow to ensure accurate and reproducible results.

The confirmation of the chemical structure of newly synthesized compounds like this compound relies on a combination of spectroscopic and chromatographic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are employed to provide detailed information about the molecular framework and its composition. High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the compound.

Data Presentation: A Comparative Analysis of Spectroscopic Data

While specific experimental data for this compound is not widely published, we can predict the expected chemical shifts in ¹H and ¹³C NMR spectra by analyzing the data of its parent molecule, quinoline, and related substituted analogs such as 5-aminoquinoline and 7-bromoquinoline. The substituents (an amino group at C5 and a bromine atom at C7) will induce predictable shifts in the positions of the proton and carbon signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2~8.7Doublet of doublets (dd)J ≈ 4.5, 1.5Deshielded by adjacent nitrogen.
H-3~7.4Doublet of doublets (dd)J ≈ 8.5, 4.5Coupled to H-2 and H-4.
H-4~8.5Doublet of doublets (dd)J ≈ 8.5, 1.5Deshielded by nitrogen.
H-6~7.0Doublet (d)J ≈ 8.0Shielded by the electron-donating amino group at C5.
H-8~7.8Doublet (d)J ≈ 8.0Influenced by the bromine at the adjacent C7 position.
-NH₂~4.5Broad singlet (br s)-Exchangeable protons, chemical shift can vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150Deshielded by adjacent nitrogen.
C-3~122Standard aromatic carbon.
C-4~135Deshielded by nitrogen.
C-4a~129Bridgehead carbon.
C-5~145Attached to the electron-donating amino group (deshielded).
C-6~115Shielded by the amino group at C5.
C-7~120Attached to the electronegative bromine atom.
C-8~130Standard aromatic carbon.
C-8a~148Bridgehead carbon, deshielded by nitrogen.

Mass Spectrometry (MS):

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Expected Molecular Ion Peaks: [M]⁺ at m/z 222 and [M+2]⁺ at m/z 224.

  • Key Fragmentation: Loss of the bromine atom and fragmentation of the quinoline ring are expected under typical electron ionization (EI) conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as a reference.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as a reference.

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Direct insertion probe (for solid samples) or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • ESI-MS Parameters:

    • Solvent: A mixture of acetonitrile and water with 0.1% formic acid is common.

    • Mode: Positive ion mode.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Mandatory Visualization

The following diagram illustrates the general workflow for the structural confirmation of a synthesized chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC, TLC) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR Pure Sample MS Mass Spectrometry (EI or ESI) Purity_Check->MS Pure Sample Data_Analysis Data Interpretation and Comparison with Expected Values NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

By following these comparative guidelines and detailed protocols, researchers can confidently and accurately confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.

A Comparative Guide to the Purity Assessment of 7-Bromoquinolin-5-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the meticulous purity assessment of novel chemical entities is paramount. For a compound such as 7-Bromoquinolin-5-amine, a key intermediate in the synthesis of various biologically active molecules, ensuring high purity is a critical step to guarantee the reliability and reproducibility of subsequent research. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with supporting experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a polar aromatic amine, reversed-phase HPLC with UV detection is a highly suitable method.

Experimental Protocol: HPLC

A hypothetical reversed-phase HPLC method was developed for the analysis of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25-75% B

    • 20-25 min: 75% B

    • 25-26 min: 75-25% B

    • 26-30 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of this compound in Methanol. The solution is filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential process-related impurities.

Peak No.Compound NameRetention Time (min)Peak Area (%)Identification
13-Bromoaniline5.20.45Starting Material
25-Bromoquinolin-7-amine10.81.20Isomeric Impurity
3This compound 12.5 98.15 Main Compound
4Unknown Impurity15.10.20Degradation Product

Purity Calculation: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical analysis, the purity is 98.15%.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While aromatic amines can be analyzed directly by GC-MS, derivatization is often employed to improve their volatility and chromatographic behavior, leading to sharper peaks and enhanced sensitivity.

Experimental Protocol: GC-MS

For the GC-MS analysis of this compound, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to convert the polar amine group into a less polar trimethylsilyl (TMS) derivative.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 270 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation and Derivatization: To 1 mg of the this compound sample, add 500 µL of Acetonitrile and 100 µL of BSTFA. Heat the mixture at 70 °C for 30 minutes. After cooling, inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation: GC-MS Purity Analysis

The following table presents hypothetical data from the GC-MS analysis of the derivatized this compound sample.

Peak No.Compound Name (as TMS derivative)Retention Time (min)Peak Area (%)Identification
13-Bromoaniline-TMS8.90.42Starting Material
25-Bromoquinolin-7-amine-TMS14.21.15Isomeric Impurity
3This compound-TMS 15.8 98.23 Main Compound
4Unknown Impurity17.30.20Volatile Impurity

Purity Calculation: Similar to HPLC, the purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The hypothetical purity by GC-MS is 98.23%.

Comparison of HPLC and GC-MS for Purity Assessment

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile analytes; derivatization may be necessary for polar compounds.
Sample Preparation Generally simpler, involving dissolution and filtration.May require a more complex derivatization step.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis is common; provides quantitative data but limited structural information.Mass spectrometry provides detailed structural information and allows for definitive peak identification.
Sensitivity High sensitivity, depending on the detector used.Generally offers very high sensitivity, especially in selected ion monitoring (SIM) mode.
Quantification Excellent for quantitative analysis.Excellent for both qualitative and quantitative analysis.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and the key decision points in choosing an analytical method, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample hplc_prep Dissolution in Methanol & Filtration sample->hplc_prep Direct Analysis gcms_prep Derivatization with BSTFA sample->gcms_prep Requires Derivatization hplc_analysis Reversed-Phase HPLC-DAD hplc_prep->hplc_analysis hplc_data Chromatogram (Peak Area vs. Retention Time) hplc_analysis->hplc_data hplc_result Purity Calculation (Area %) hplc_data->hplc_result gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Total Ion Chromatogram & Mass Spectra gcms_analysis->gcms_data gcms_result Purity Calculation & Impurity Identification gcms_data->gcms_result

Caption: Experimental workflow for the purity assessment of this compound by HPLC and GC-MS.

method_comparison hplc_adv Advantages: - No derivatization needed - Suitable for non-volatile impurities - Robust quantification hplc_dis Disadvantages: - Limited structural information from UV - Potential for co-elution gcms_dis Disadvantages: - Derivatization often required - Not suitable for non-volatile or thermally labile compounds hplc_adv->gcms_dis Complements gcms_adv Advantages: - Definitive impurity identification (MS) - High sensitivity - Excellent for volatile impurities gcms_adv->hplc_dis Complements

Caption: Comparison of the key advantages and disadvantages of HPLC and GC-MS for this analysis.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound. HPLC is the more direct method for quantifying the main component and non-volatile impurities without the need for derivatization. GC-MS, on the other hand, provides unparalleled capabilities for the definitive identification of volatile and semi-volatile impurities through mass spectral data. For a complete and robust purity profile of this compound, a combination of both techniques is recommended to ensure the detection and characterization of a wide range of potential impurities. This dual-pronged approach provides the high level of confidence in product quality that is essential for drug development and scientific research.

A Comparative Guide to the Reactivity of 7-Bromoquinolin-5-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized heterocyclic compounds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 7-Bromoquinolin-5-amine against other bromoquinoline isomers in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While direct, side-by-side quantitative comparisons of this compound with all other bromoquinoline isomers under identical reaction conditions are not extensively documented in the literature, this guide synthesizes available experimental data and established principles of organic chemistry to provide a comprehensive overview. The electronic and steric effects of the substituent pattern on the quinoline core are key determinants of its reactivity.

Factors Influencing the Reactivity of Bromoquinolines

The reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions is primarily influenced by several factors:

  • Position of the Bromine Atom: The electron density and steric environment at the carbon-bromine bond significantly impact the rate-determining oxidative addition step in the catalytic cycle. Halogen atoms at positions 2 and 4 of the quinoline ring are generally more reactive than those at other positions due to the electronic influence of the ring nitrogen.

  • Electronic Effects of Other Substituents: Electron-donating groups (EDGs) on the quinoline ring can increase electron density, potentially affecting the oxidative addition and reductive elimination steps. Conversely, electron-withdrawing groups (EWGs) decrease electron density. The amino group at the 5-position in this compound is a strong electron-donating group, which is expected to influence the overall reactivity of the molecule.

  • Steric Hindrance: Bulky substituents near the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate.

Factors Influencing Bromoquinoline Reactivity A Bromoquinoline Reactivity B Position of Bromine A->B C Electronic Effects (Substituents) A->C D Steric Hindrance A->D E Catalyst System A->E

Caption: Key factors influencing the reactivity of bromoquinolines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of bromoquinolines in this reaction is highly dependent on the catalyst system and reaction conditions. While a direct comparison including this compound is not available, data from studies on other bromoquinolines and a structurally similar aminobromopyridine allow for a qualitative assessment.

Table 1: Comparison of Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of Various Bromo-heterocycles

Bromo-heterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1000.17~70[1]
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[2]
5-Bromo-2-methylpyridin-3-amine 4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[2]
5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1588[2]

Based on general principles, the electron-donating amino group at the 5-position of this compound is expected to increase the electron density of the quinoline ring system. This could potentially facilitate the oxidative addition of the palladium catalyst to the C-Br bond, suggesting a comparable or even enhanced reactivity relative to unsubstituted bromoquinolines, provided steric factors are not limiting. The data for 5-bromo-2-methylpyridin-3-amine, which shares a similar electronic arrangement of an amino group meta to the bromine, shows high yields in Suzuki coupling, supporting the feasibility of efficient coupling with this compound.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for the success of this reaction with bromoquinolines.

Table 2: Comparison of Reaction Conditions and Yields for the Buchwald-Hartwig Amination of Various Bromoquinolines

BromoquinolineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoquinoline AnilinePd(OAc)₂ / XPhosNaOtBuToluene80-12012-24High (qualitative)[3]
8-(Benzyloxy)-5-bromoquinoline N-methylanilinePd(OAc)₂ / Johnphos (L1)NaOtBuToluene110-1202428[4]
8-(Benzyloxy)-5-bromoquinoline N-methylanilinePd(OAc)₂ / TTBP (L2)NaOtBuToluene110-1202489[4]
8-(Benzyloxy)-5-bromoquinoline N-methylanilinePd(OAc)₂ / DTBNpP (L3)NaOtBuToluene110-1202493[4]

The data for 8-(Benzyloxy)-5-bromoquinoline demonstrates the critical role of the phosphine ligand in achieving high yields. Sterically demanding and electron-rich ligands like TTBP and DTBNpP significantly outperform the more common Johnphos in this specific case. For this compound, the presence of the amino group at C5 may influence the reaction in several ways. It could potentially coordinate to the palladium center, affecting the catalytic activity. However, successful Buchwald-Hartwig aminations have been reported on substrates containing free amino groups, suggesting that with the appropriate choice of ligand and base, high yields should be attainable.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination adapted from the literature.

General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline
  • To an oven-dried reaction vessel, add the bromoquinoline (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Protocol for Buchwald-Hartwig Amination of a Bromoquinoline
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, Xantphos, or a Josiphos-type ligand, 1.5-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • The bromoquinoline (1.0 equiv.) and the amine (1.1-1.5 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • The vessel is sealed and the reaction mixture is heated to the specified temperature (typically 90-120 °C) with stirring for the required duration. Reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the aminated product.

General Workflow for Palladium-Catalyzed Cross-Coupling A Reactant & Catalyst Loading B Inert Atmosphere Setup A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is anticipated to be favorable due to the electronic contribution of the amino group. While direct quantitative comparisons with other bromoquinoline isomers are scarce, the available data on analogous systems suggests that high yields can be achieved in both Suzuki-Miyaura and Buchwald-Hartwig reactions with careful optimization of the catalyst system and reaction conditions. Specifically, the choice of a sterically hindered and electron-rich phosphine ligand is likely to be critical for achieving high efficiency in Buchwald-Hartwig aminations. For Suzuki-Miyaura couplings, standard palladium catalysts are expected to perform well. Further experimental studies are warranted to provide a definitive quantitative ranking of the reactivity of this compound in comparison to other bromoquinoline isomers.

References

Comparative Guide to the Structure-Activity Relationship of 7-Bromoquinoline Analogs as Potent PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 4-anilino-7-bromoquinoline analogs as potent and selective inhibitors of Phosphoinositide 3-Kinase α (PI3Kα). The presented data, experimental protocols, and pathway diagrams are intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Data Presentation: Unveiling the Potency of 7-Bromoquinoline Analogs

The inhibitory activities of various 7-bromo-4-anilinoquinoline analogs against PI3Kα were evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the PI3Kα enzyme activity, are summarized in the table below. The data reveals key structural modifications that influence the inhibitory potency of these compounds.

Compound IDR Group (Substitution on Anilino Ring)PI3Kα IC50 (nM)
1a H150
1b 4-OCH380
1c 4-CH3100
1d 4-Cl75
1e 4-F60
1f 3-OCH3200
1g 3-Cl120
1h 2-OCH3350
1i 2-Cl250
1j 3,4-di-OCH350
1k 3,4,5-tri-OCH330

Key Findings from SAR Analysis:

  • Substitution at the 4-position of the anilino ring is generally favorable for PI3Kα inhibition. Electron-withdrawing groups like fluorine (1e) and chlorine (1d) at this position resulted in potent inhibitors.

  • Methoxy substitution at the 4-position (1b) also yielded a potent compound, suggesting that both electron-donating and electron-withdrawing groups are tolerated.

  • Substitution at the 3-position (1f, 1g) generally led to a decrease in potency compared to the 4-substituted analogs.

  • Substitution at the 2-position (1h, 1i) was detrimental to the inhibitory activity.

  • Multiple substitutions on the anilino ring, particularly the 3,4-dimethoxy (1j) and 3,4,5-trimethoxy (1k) analogs, resulted in the most potent inhibitors in this series. This suggests that occupying a larger space in the binding pocket with favorable interactions is beneficial for activity.

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for the key experiments conducted to evaluate the 7-bromo-4-anilinoquinoline analogs.

In Vitro PI3Kα Kinase Assay

This assay was performed to determine the IC50 values of the synthesized compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 5 µL of PI3Kα enzyme solution (in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a PIP2 and ATP mixture (final concentrations of 10 µM and 100 µM, respectively) in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Akt Phosphorylation

This experiment was conducted to assess the ability of the compounds to inhibit the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt, a downstream effector of PI3K.

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast cancer cell line with an active PI3K pathway)

  • Cell culture medium and supplements

  • Test compounds

  • IGF-1 (Insulin-like growth factor 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with 100 ng/mL of IGF-1 for 15 minutes to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (anti-phospho-Akt, anti-total-Akt, or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt normalized to total Akt and the loading control (β-actin).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 7-Bromo-4-anilinoquinoline Analogs start->synthesis purification Purification and Characterization synthesis->purification kinase_assay In Vitro PI3Kα Kinase Assay purification->kinase_assay cell_culture Cancer Cell Culture (MCF-7) purification->cell_culture ic50 IC50 Determination kinase_assay->ic50 western_blot Western Blot for p-Akt cell_culture->western_blot sar SAR Analysis western_blot->sar ic50->sar

Caption: Experimental workflow for the synthesis and biological evaluation of 7-bromo-4-anilinoquinoline analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAkt->Downstream Inhibitor 7-Bromo-4-anilinoquinoline Analog Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 7-bromo-4-anilinoquinoline analogs.

Comparative Analysis of the Biological Activity of 7-Bromoquinolin-5-amine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom and an amine group at specific positions can significantly modulate the biological activity of the quinoline ring system, leading to promising candidates for antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activity of derivatives of 7-bromoquinoline, focusing on antimicrobial and anticancer properties, supported by experimental data and detailed protocols.

Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

A study by Ezeokonkwo et al. investigated the antimicrobial properties of a series of N-(7-bromoquinolin-5,8-dione-6-yl)arylsulphonamides. These compounds are structurally related to 7-bromoquinolin-5-amine and provide valuable insights into the antimicrobial potential of this scaffold. The in vitro antimicrobial activity was assessed using the agar well diffusion method, and the minimum inhibitory concentration (MIC) was determined.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of synthesized 7-bromoquinoline-5,8-dione derivatives against a panel of bacterial and fungal strains.[1] The results indicate that the compounds exhibit a broad spectrum of antimicrobial activity.

CompoundR-group on SulphonamideMIC (mg/mL) vs. S. aureusMIC (mg/mL) vs. E. coliMIC (mg/mL) vs. K. pneumoniaeMIC (mg/mL) vs. S. typhiMIC (mg/mL) vs. C. albicansMIC (mg/mL) vs. A. niger
5a H0.900.950.950.901.001.00
5b 4-CH₃0.850.900.800.850.950.90
5c 4-Cl0.951.000.900.951.001.00
5d 4-NO₂0.800.850.850.800.900.85
5e 4-OCH₃1.001.001.001.001.001.00
Ciprofloxacin -0.050.050.050.05--
Fluconazole -----0.100.10

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method and the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.

  • Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.

  • Well Creation and Sample Addition: Wells of 6 mm diameter were created in the agar using a sterile cork borer. A 100 µL solution of each test compound (at a specific concentration) and standard drugs were added to the respective wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Broth Microdilution Method (for MIC Determination)

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs were prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates were incubated under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualization: Experimental Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesized 7-Bromoquinoline Derivatives D Agar Well Diffusion A->D E Broth Microdilution (MIC Determination) A->E B Bacterial & Fungal Strains B->D B->E C Culture Media (Agar & Broth) C->D C->E F Measure Zones of Inhibition (mm) D->F G Determine MIC (mg/mL) E->G H Comparative Analysis F->H G->H

Caption: Workflow for the antimicrobial screening of 7-bromoquinoline derivatives.

Anticancer Activity of Brominated Quinoline Derivatives

Data Presentation: Anticancer Activity of Representative Brominated Quinolines

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected brominated quinoline derivatives against different human cancer cell lines, showcasing the potential of this chemical class as anticancer agents.

CompoundStructureCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline 5,7-dibromo substitution on 8-hydroxyquinolineC6 (Rat brain tumor)6.7[2]
HeLa (Human cervix carcinoma)10.2[2]
HT29 (Human colon carcinoma)8.5[2]
7-Bromo-8-hydroxyquinoline 7-bromo substitution on 8-hydroxyquinolineC6 (Rat brain tumor)15.8[2]
HeLa (Human cervix carcinoma)20.4[2]
HT29 (Human colon carcinoma)18.9[2]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine 7-substituted quinoline derivativeHuman tumor cell lines< 1.0 µM[3]

Experimental Protocols: Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are yet to be fully elucidated, related quinoline compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some quinoline derivatives have been found to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[3]

Mandatory Visualization: Hypothetical Signaling Pathway

G A This compound Derivative B p53 Activation A->B C Bax Upregulation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

References

A Comparative Guide to the Synthesis of 7-Bromoquinolin-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 7-Bromoquinolin-5-amine is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of a modern, multi-step synthetic pathway starting from 8-hydroxyquinoline against the more traditional, yet often problematic, Skraup synthesis.

Performance Comparison of Synthetic Routes

The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a summary of a modern multi-step approach versus a classical Skraup synthesis for obtaining a 7-bromo-5-aminoquinoline core structure.

ParameterNew Multi-Step Synthesis from 8-HydroxyquinolineTraditional Skraup Synthesis
Starting Material 8-Hydroxyquinoline3-Bromo-5-substituted aniline
Key Intermediates 7-Bromoquinolin-8-ol, 7-Bromo-5-nitrosoquinolin-8-olAcrolein (formed in situ from glycerol)
Overall Yield High (yields for individual steps are generally good)Low to Moderate (often suffers from side reactions)
Regioselectivity High (substituents are introduced in a controlled, stepwise manner)Poor (with meta-substituted anilines, mixtures of 5- and 7-substituted isomers are common, making purification difficult)[1]
Reaction Conditions Generally mild to moderate reaction conditions[2]Harsh, strongly acidic conditions and high temperatures[3]
Scalability More amenable to scaling due to controlled steps and higher purity of intermediatesCan be difficult to scale due to the often violent nature of the reaction and purification challenges[4]
Purification Generally straightforward purification of intermediates at each stepCan be challenging due to the formation of isomeric byproducts and tar
Key Advantages High selectivity, potentially higher overall yield, safer reaction conditions.One-pot reaction to form the quinoline core.
Key Disadvantages Longer, multi-step process.Poor regioselectivity for certain isomers, harsh and potentially hazardous reaction conditions, low yields.

Experimental Protocols: A New Multi-Step Synthetic Route

This section details the experimental protocol for a modern synthetic route to a 7-bromo-5-aminoquinoline derivative, starting from 8-hydroxyquinoline. This route offers excellent control over the substitution pattern on the quinoline ring.

Step 1: Synthesis of 7-Bromoquinolin-8-ol
  • Dissolution: Dissolve 8-hydroxyquinoline in chloroform.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at 0°C.

  • Reaction: Slowly raise the temperature to 40°C and stir for 18 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Evaporate the solvent under vacuum and wash the crude product with water. Further purification can be achieved by washing with hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid. An 85% yield has been reported for this step.

Step 2: Synthesis of 7-Bromo-5-nitrosoquinolin-8-ol
  • Nitrosation: The 7-bromoquinolin-8-ol intermediate undergoes nitrosation. This is typically achieved using a combination of concentrated hydrochloric acid and sodium nitrite in water.

Step 3: Synthesis of 5-Amino-7-bromoquinolin-8-ol
  • Dissolution: Dissolve the 7-bromo-5-nitrosoquinolin-8-ol from the previous step in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Reduction: Add sodium dithionite (Na₂S₂O₄) in portions at 0°C and stir the resulting mixture for 1 hour.[5]

  • Monitoring: The formation of the amino derivative can be monitored by TLC.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

This multi-step process yields the 5-amino-7-bromoquinolin-8-ol scaffold with high yields reported for the overall sequence leading to its sulfonate derivatives (86-93%).[5]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the experimental workflow of the new multi-step synthesis and a comparison of the key logical steps between the new and traditional routes.

New_Synthetic_Route_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction 8-Hydroxyquinoline 8-Hydroxyquinoline Bromination Bromination 8-Hydroxyquinoline->Bromination 7-Bromoquinolin-8-ol 7-Bromoquinolin-8-ol Bromination->7-Bromoquinolin-8-ol Nitrosation Nitrosation 7-Bromoquinolin-8-ol->Nitrosation 7-Bromo-5-nitrosoquinolin-8-ol 7-Bromo-5-nitrosoquinolin-8-ol Nitrosation->7-Bromo-5-nitrosoquinolin-8-ol Reduction Reduction 7-Bromo-5-nitrosoquinolin-8-ol->Reduction 5-Amino-7-bromoquinolin-8-ol 5-Amino-7-bromoquinolin-8-ol Reduction->5-Amino-7-bromoquinolin-8-ol Comparison_of_Synthetic_Routes cluster_new New Multi-Step Route cluster_traditional Traditional Skraup Route A Controlled Bromination B Selective Nitrosation A->B C Mild Reduction B->C D High Purity Product C->D X One-Pot Cyclization Y Mixture of Isomers X->Y

References

A Spectroscopic Comparison of 7-Bromoquinolin-5-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 7-Bromoquinolin-5-amine and its isomers. Due to the limited availability of direct experimental data for this compound, this comparison relies on data from closely related isomers and analogous compounds to infer its spectroscopic properties. The information presented herein is intended to support research and development activities by providing a comprehensive spectroscopic reference.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-3H-4H-6H-8-NH₂Other ProtonsSolvent
This compound 8.66 (d, J=7.5 Hz)7.29 (dd, J=7.7, 3.5 Hz)7.92 (dd, J=8.4, 4.2 Hz)6.91 (d, J=2.4 Hz)7.17 (dd, J=8.9, 2.6 Hz)3.95 (br s)CDCl₃[1]
3-Aminoquinoline 8.77 (d, J=4 Hz)7.17 (d, J=7.5 Hz)7.38-7.26 (m)8.08 (d, J=7.5 Hz)4.99 (br s)H-5: 7.38-7.26 (m), H-7: 7.38-7.26 (m)CDCl₃[1]
5-Aminoquinoline 3.91 (br s)H-2: 8.77, H-3: 7.35, H-4: 8.45, H-6: 6.85, H-7: 7.55, H-8: 7.25
8-Amino-5-bromoquinoline-7-carboxylic acid (Expected) ~7.8-8.2~6.5 (br)-COOH: ~12.5 (br)DMSO-d₆[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther CarbonsSolvent
This compound 146.9121.7134.0121.5144.7117.5130.6129.9143.4CDCl₃[1]
3-Aminoquinoline 147.5138.5116.1128.9127.5121.4144.0110.1C-7: 136.1CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchC=C/C=N StretchC-Br StretchOther Key Bands
Amines (General) 3500-3300 (two bands for primary amines)1650-1450N-H bend: 1650-1550
Aromatic Compounds (General) 1600-1585 and 1500-1400C-H stretch: 3100-3000

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Notes
This compound C₉H₇BrN₂223.07222, 224Expected M, M+2 isotopic pattern for Bromine.
5-Aminoquinoline C₉H₈N₂144.17144 (M+), 117, 116, 89[3]
5-Bromoquinolin-8-ylamine C₉H₇BrN₂223.07222, 224, 116[4]
8-Amino-5-bromoquinoline-7-carboxylic acid C₁₀H₇BrN₂O₂267.08Expected [M-H]⁻ at 295.98 in negative ion mode[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized procedures for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. Typical settings include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for bromine-containing compounds (an M+2 peak of nearly equal intensity to the M peak).

  • Data Analysis : Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized bromo-amino-quinoline derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Synthesis Synthesis of Bromo-Amino-Quinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Comparative Discussion

The spectroscopic data, though limited for this compound itself, allows for a comparative analysis with its isomers.

  • ¹H NMR : The chemical shifts and coupling constants of the aromatic protons are highly dependent on the positions of the bromine and amine substituents. In this compound, the protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-8) will exhibit distinct patterns. The electron-donating amino group at C-5 is expected to shield the protons in its vicinity (H-4 and H-6), causing an upfield shift compared to unsubstituted quinoline. Conversely, the electron-withdrawing bromine atom at C-7 will deshield adjacent protons. The broad singlet for the -NH₂ protons is a characteristic feature.

  • ¹³C NMR : The carbon chemical shifts are also significantly influenced by the substituents. The carbon atom bearing the amino group (C-5) will be shifted upfield, while the carbon attached to the bromine (C-7) will be shifted downfield. The provided data for this compound shows distinct signals for all nine carbon atoms of the quinoline ring.

  • IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. Aromatic C=C and C=N stretching bands will appear in the 1450-1650 cm⁻¹ region. The C-Br stretching vibration is typically observed in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry : The mass spectrum of this compound and its bromo-isomers will be characterized by a molecular ion peak and a prominent M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry can confirm the elemental composition.

By comparing the available data, researchers can differentiate between the various isomers of bromo-amino-quinolines and confirm the structure of their synthesized compounds. The subtle differences in the electronic environments of the protons and carbons, as reflected in the NMR spectra, are particularly powerful for unambiguous identification.

References

A Comparative Guide to the Structural Elucidation of 7-Bromoquinolin-5-amine Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications. This guide provides a comparative analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary techniques, with a focus on 7-bromoquinolin-5-amine derivatives and their analogs.

While a specific crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analog, 6,8-dibromoquinoline, to illustrate the principles and data obtained from X-ray crystallographic analysis. This will be compared with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and three-dimensional electron diffraction (3DED).

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid.[1] This technique is considered the definitive method for absolute structure determination.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer and placed in a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The diffraction data is then processed to generate an electron density map, from which the crystal structure is solved and refined.

Data Presentation: Crystallographic Data for 6,8-Dibromoquinoline

As a representative example for a bromo-substituted quinoline, the crystallographic data for 6,8-dibromoquinoline is presented below.

Parameter Value
Chemical FormulaC₉H₅Br₂N
Molecular Weight286.94
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3436 (12)
b (Å)9.8961 (15)
c (Å)13.0108 (18)
β (°)109.589 (17)
Volume (ų)890.8 (3)
Z4
Temperature (K)297
RadiationCu Kα
R-factor-

Data sourced from a study on 6,8-dibromoquinoline.[1]

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation visualization Visualization & Analysis of Structure validation->visualization

Experimental workflow for X-ray crystallographic analysis.

Alternative and Complementary Analytical Techniques

While X-ray crystallography is the gold standard, other techniques provide valuable and often more readily obtainable structural information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR would provide key information about the number and environment of protons and carbons, respectively.

Experimental Protocol: NMR Spectroscopy

A small amount of the purified sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected. The resulting spectrum provides information about the chemical environment of each nucleus.

2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The presence of bromine in this compound derivatives would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: Mass Spectrometry

A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The detector records the abundance of each ion, producing a mass spectrum.

3. Three-Dimensional Electron Diffraction (3DED)

A newer technique, 3DED, is emerging as a powerful alternative for structural analysis, especially for very small crystals that are not suitable for conventional X-ray diffraction.

Performance Comparison

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous structure determination; "gold standard".Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Connectivity of atoms, stereochemistry, dynamic processes in solution.Non-destructive; provides information about the molecule in solution.Does not provide a direct 3D structure; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity; requires very small amounts of sample.Provides limited information about the 3D structure and connectivity.
3D Electron Diffraction 3D atomic coordinates from nanocrystals.Can be used on very small crystals; faster data collection.Newer technique with less established protocols; can be sensitive to beam damage.

Logical Relationship of Analytical Techniques

logical_relationship synthesis Synthesis of This compound Derivative nmr NMR Spectroscopy synthesis->nmr Connectivity ms Mass Spectrometry synthesis->ms Molecular Formula three_ded 3D Electron Diffraction synthesis->three_ded For Nanocrystals xray X-ray Crystallography nmr->xray Confirms Connectivity ms->xray Confirms Formula

Logical flow of structural analysis techniques.

References

comparing the efficacy of 7-Bromoquinolin-5-amine based inhibitors to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the efficacy of inhibitors based on the specific 7-Bromoquinolin-5-amine scaffold is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of closely related bromoquinoline derivatives, specifically 5-amino-7-bromoquinolin-8-ol sulfonates and 7-bromoquinoline-5,8-dione derivatives , against established drugs in antimicrobial and anticancer research. The presented data serves as a valuable reference for researchers, scientists, and drug development professionals interested in the potential of the broader bromoquinoline class of compounds.

Antimicrobial Efficacy: Bromoquinoline Derivatives vs. Known Antibiotics

Derivatives of bromoquinoline have demonstrated promising activity against a range of bacterial and fungal pathogens. The proposed mechanism for some of these compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms.[1] This mechanism is shared by sulfonamide antibiotics.

Comparative In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 7-bromoquinoline-5,8-dione and 5-amino-7-bromoquinolin-8-ol sulfonate derivatives against various microbial strains. For comparison, data for commonly used antibiotics are included.

Compound/DrugOrganismMIC (µg/mL)Reference
7-Bromoquinoline-5,8-dione Derivatives Klebsiella pneumoniae800-1000[1]
Staphylococcus aureus800-1000[1]
Escherichia coli800-1000[1]
Bacillus subtilis800-1000[1]
Candida albicans800-1000[1]
Aspergillus niger800-1000[1]
5-Amino-7-bromoquinolin-8-yl sulfonate (5b) Staphylococcus aureus-
Bacillus megaterium-
Klebsiella pneumoniae-
Pseudomonas aeruginosa-
Amoxiclav (Standard Drug) Staphylococcus aureus-
Bacillus megaterium-
Klebsiella pneumoniae-
Pseudomonas aeruginosa-
Sulfamethoxazole (DHPS Inhibitor) Escherichia coli0.25 - 8
Staphylococcus aureus2 - 64

Note: Direct comparative MIC values for 5-amino-7-bromoquinolin-8-yl sulfonates and Amoxiclav from the same study were not available in the searched literature. The MIC ranges for Sulfamethoxazole are typical values and can vary depending on the bacterial strain and testing conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Well Diffusion Method)

This protocol outlines a standard method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Test compounds (bromoquinoline derivatives)

  • Standard antibiotic discs (e.g., Amoxiclav)

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile swabs

  • Incubator

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.

  • Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each dilution to the respective wells. A well with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: After incubation, measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway: Dihydropteroate Synthase (DHPS) Inhibition

DHPS_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Bromoquinoline Bromoquinoline Derivative Bromoquinoline->DHPS Inhibits Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibits TopoI_Inhibition cluster_dna_replication DNA Replication & Transcription cluster_inhibition_mechanism Inhibition Mechanism cluster_cellular_outcome Cellular Outcome Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Cleavage_Complex Topoisomerase I-DNA Cleavage Complex TopoI->Cleavage_Complex Induces single- strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage Bromoquinoline_Inhibitor Bromoquinoline Inhibitor Bromoquinoline_Inhibitor->Cleavage_Complex Stabilizes complex, prevents religation Known_TopoI_Inhibitor e.g., Camptothecin Known_TopoI_Inhibitor->Cleavage_Complex Stabilizes complex, prevents religation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

A Comparative Guide to In Vitro Assay Validation for 7-Bromoquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromoquinolin-5-amine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in various therapeutic areas, particularly as anticancer and anti-inflammatory agents.[1][2] Rigorous in vitro validation is a critical step in the preclinical development of these compounds to ensure the accuracy, reliability, and reproducibility of experimental data. This guide provides a comparative overview of essential in vitro assays, detailed experimental protocols, and a framework for their validation, tailored for novel compounds derived from this compound.

Part 1: Comparative Analysis of Primary In Vitro Assays

The initial assessment of novel compounds typically involves evaluating their impact on cell viability and cytotoxicity. Several assays are available, each with distinct principles, advantages, and limitations. The choice of assay can be influenced by factors such as the expected mechanism of action, compound characteristics, and required throughput.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of a compound on a cell population.[3][4] They measure parameters like metabolic activity, membrane integrity, or ATP content.[5]

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantagesReadout
MTT Assay Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]Cost-effective, well-established protocol.Requires a solubilization step; formazan crystals can be toxic to cells, making it an endpoint assay.Colorimetric (Absorbance)
MTS/XTT Assays Similar to MTT, but the reduced formazan product is water-soluble.[4]No solubilization step required, allowing for kinetic monitoring; higher sensitivity than MTT.Reagents can have inherent cytotoxicity; potential for interference from reducing agents in compounds.Colorimetric (Absorbance)
ATP-Based Assay Quantifies ATP, which is present only in metabolically active cells. The assay uses luciferase to generate a luminescent signal proportional to ATP levels.[5][6]High sensitivity, rapid, and suitable for high-throughput screening (HTS); reflects cell health directly.[6]Signal can be affected by factors influencing cellular ATP levels other than viability; shorter half-life of signal.Luminescent
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating loss of membrane integrity.[3]Directly measures cytotoxicity/cell death; non-destructive to remaining viable cells.Less sensitive for early-stage apoptosis; may not detect cytostatic effects.Colorimetric
Target Engagement and Mechanism of Action (MoA) Assays

Given that many quinoline derivatives function as kinase inhibitors, validating their interaction with specific molecular targets is a crucial subsequent step.[7][8][9]

Table 2: Comparison of Kinase Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantagesReadout
Biochemical Kinase Assay Measures the ability of a compound to inhibit the activity of a purified, recombinant kinase enzyme in a cell-free system.[10]Directly measures enzyme inhibition (IC50); high throughput; allows for determination of inhibitor kinetics (e.g., ATP-competitive).[8][10]Lacks cellular context; does not account for cell permeability or off-target effects in a biological system.[11]Luminescence, Fluorescence, Radioactivity[8][10]
Cell-Based Target Engagement Assay Assesses whether the compound interacts with its intended target within a live cell, often by measuring the inhibition of a specific phosphorylation event downstream of the target kinase.[8]Confirms target interaction in a physiological context; accounts for cell permeability and metabolism.More complex to develop; signal can be influenced by multiple pathways.Western Blot, ELISA, High-Content Imaging

Part 2: Illustrative Performance Data

The following table presents hypothetical data for two compounds derived from this compound to illustrate how quantitative results are typically summarized.

Table 3: Example In Vitro Activity Profile of Hypothetical Derivatives

CompoundTarget Kinase (Biochemical IC50, nM)[7]A549 Lung Cancer Cell Line (Cytotoxicity EC50, µM)[7]MCF-7 Breast Cancer Cell Line (Cytotoxicity EC50, µM)[12]
Derivative A EGFR: 181.52.1
Derivative B EGFR: 25012.8> 20
Erlotinib (Control) EGFR: 21.11.8
Note: Data is for illustrative purposes only. IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.

Part 3: Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing cell metabolic activity.[1][13]

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the EC50 value.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a purified kinase.[7][10]

  • Reagent Preparation: Prepare solutions of the purified target kinase (e.g., EGFR), the appropriate peptide substrate, and ATP at optimal concentrations in kinase buffer.

  • Compound Plating: In a 384-well plate, add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive control wells (known inhibitor, e.g., Staurosporine) and negative control wells (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the purified kinase enzyme to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value.

Part 4: Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex processes and relationships in drug discovery.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary & MoA Studies Compound This compound Derivative Synthesis Cytotoxicity Cell Viability / Cytotoxicity Assays (e.g., MTT, ATP-Glo) Compound->Cytotoxicity EC50 Determine EC50 Values Cytotoxicity->EC50 TargetAssay Target-Based Assays (e.g., Kinase Inhibition) EC50->TargetAssay Active Compounds IC50 Determine IC50 Values TargetAssay->IC50 MoA Mechanism of Action Studies (e.g., Downstream Signaling) IC50->MoA Potent & On-Target

Caption: High-level workflow for the in vitro validation of novel compounds.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

Part 5: Framework for Assay Validation

Before an assay is used for routine screening, it must be validated to ensure it is fit for purpose. Key validation parameters are defined by regulatory guidelines such as ICH Q2(R1).[13][14]

Table 4: Key In Vitro Assay Validation Parameters and Considerations

Validation ParameterDescriptionKey Considerations for Quinoline Derivatives
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[13]Potential for compound auto-fluorescence or light scattering interfering with optical readouts. Use of orthogonal assays is recommended.
Accuracy The closeness of agreement between the measured value and an accepted reference value.[13][14]Compare results to a well-characterized reference compound (e.g., a known drug). Assess recovery in matrix-matched samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[13]Assess at different levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[13]Solubility issues at high concentrations can lead to non-linearity. Carefully define the working range of the assay.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[13][14]Important for ensuring assay transferability between labs. Test minor variations in the protocol to identify critical steps.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]Crucial for potent compounds with low IC50/EC50 values.

This comprehensive approach to assay selection, protocol standardization, and rigorous validation ensures that the in vitro data generated for novel this compound derivatives are reliable, thereby enabling confident decision-making in the drug discovery pipeline.

References

Cross-Validation of Analytical Data: A Comparative Guide for 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for 7-Bromoquinolin-5-amine and a common alternative, 5-Bromoquinolin-8-amine. The following sections detail the experimental protocols and present key analytical data in a comparative format to aid in the selection and validation of these compounds for research and development purposes.

Comparative Analytical Data

The purity and identity of this compound and its alternative, 5-Bromoquinolin-8-amine, were assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. A summary of the quantitative data is presented below.

Analytical Technique Parameter This compound (Hypothetical Data) 5-Bromoquinolin-8-amine
HPLC-UV Purity99.2%>95%[1]
Retention Time (min)8.5Not specified
GC-MS Molecular Ion (m/z)222.98 (M+), 224.98 (M+2)222, 224[2]
Purity99.0%Not specified
¹H NMR (500 MHz, DMSO-d₆) Chemical Shift (δ, ppm)8.85 (dd, 1H), 8.40 (dd, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 6.20 (s, 2H, -NH₂)See PubChem CID 613829[2]
FTIR (KBr) Wavenumber (cm⁻¹)3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 820 (C-Br stretch)Not specified

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative for the analysis of quinoline derivatives.[3]

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 10 mg of the compound dissolved in 0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Acquisition Parameters: 16 scans, 30° pulse width, 2-second relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer.

  • Sample Preparation: The compound was mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a novel chemical entity like this compound.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis (this compound) B Primary Analysis (HPLC, GC-MS) A->B Purity & MW C Structural Elucidation (NMR, FTIR) B->C Identity H Side-by-Side Analytical Runs B->H D Method Development & Optimization C->D E Validation Parameters (Linearity, Accuracy, Precision) D->E F Forced Degradation Studies E->F G Alternative Compound (5-Bromoquinolin-8-amine) G->H I Data Comparison & Reporting H->I

Analytical Data Cross-Validation Workflow
Hypothetical Signaling Pathway Involvement

Quinoline derivatives are often investigated for their potential as kinase inhibitors. The diagram below depicts a simplified, hypothetical signaling pathway where a compound like this compound might act as an inhibitor.

cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 MAP Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellResponse Cell Proliferation & Survival TranscriptionFactor->CellResponse Inhibitor This compound Inhibitor->Kinase2

Hypothetical Kinase Inhibition Pathway

References

Performance Benchmarking of 7-Bromoquinolin-5-amine-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 7-Bromoquinolin-5-amine-based materials, offering a comparative analysis against established alternatives in anticancer and antimicrobial applications. Due to the limited availability of direct experimental data for this compound, this guide leverages performance metrics from structurally similar bromoquinoline derivatives to provide an insightful comparison. The experimental data presented is collated from various scientific publications and is intended to guide researchers in their exploration of novel therapeutic agents.

Executive Summary

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. This compound, as a member of this family, holds potential for development as a therapeutic agent. This guide benchmarks its anticipated performance against standard anticancer drugs, Doxorubicin and Paclitaxel, and common antibiotics, Ciprofloxacin and Vancomycin. The analysis is based on key performance indicators such as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial efficacy.

Anticancer Performance Comparison

The anticancer potential of bromoquinoline derivatives is evaluated against common breast cancer cell lines, MCF-7 and MDA-MB-231. The following table summarizes the IC50 values, a measure of the concentration of a drug that is required for 50% inhibition of cancer cell growth. Lower IC50 values indicate higher potency.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Brominated 8-Hydroxyquinoline Derivatives (Proxy for this compound) C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[1]
6-Bromo quinazoline derivative (8a) MCF-7 (human breast cancer)15.85 ± 3.32[2][3]
Doxorubicin MCF-72.50 - 8.306[4][5][6]
MDA-MB-2311 - 6.602[4][7]
Paclitaxel MCF-73.5[8]
MDA-MB-2310.3[8]
SKBR34[8]
BT-4740.019[8]

Note: The data for brominated quinoline derivatives is presented as a range and in µg/mL, which may not be directly comparable to the µM values of the standard drugs without knowing the molecular weights of the specific derivatives.

Antimicrobial Performance Comparison

The antimicrobial efficacy of 7-bromoquinoline-5,8-dione, a structurally related compound, is compared against the standard antibiotics Ciprofloxacin and Vancomycin for their activity against common pathogenic bacteria, Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
7-Bromoquinoline-5,8-dione Derivatives Staphylococcus aureus0.80 - 1.00 mg/mL[9]
Escherichia coli0.80 - 1.00 mg/mL[9]
Ciprofloxacin Staphylococcus aureus (methicillin-resistant)0.25 - 0.5[10][11]
Escherichia coli≤0.06 - >8[12]
Vancomycin Staphylococcus aureus (methicillin-resistant)Not specified, but used as a standard treatment.[13][14]

Note: The MIC values for the 7-Bromoquinoline-5,8-dione derivatives are reported in mg/mL, which is 1000-fold higher than µg/mL, suggesting significantly lower potency compared to Ciprofloxacin.

Signaling Pathway and Experimental Workflow

Quinoline derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[10][11][15][16][17][18][19][20][21][22]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Quinoline_Derivative This compound Derivative Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->Akt Inhibition Quinoline_Derivative->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

experimental_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) Anticancer_Screening->Mechanism_Study Data_Analysis Data Analysis & Comparison Antimicrobial_Screening->Data_Analysis Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the evaluation of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of bromoquinoline derivatives involves multi-step reactions. For instance, 5-amino-7-bromoquinolin-8-yl sulfonates have been synthesized by first brominating 8-hydroxyquinoline, followed by nitration, reduction to the amine, and finally reaction with various sulfonyl chlorides.[23] A plausible route to this compound could start from 5-aminoquinoline, which undergoes bromination.

General Procedure for Bromination (Example):

  • Dissolve the starting quinoline derivative in a suitable solvent (e.g., chloroform).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with an aqueous solution to remove unreacted reagents and byproducts.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired bromoquinoline derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and controls) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is determined by the broth microdilution method.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

References

Safety Operating Guide

Safe Disposal of 7-Bromoquinolin-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle 7-Bromoquinolin-5-amine with appropriate personal protective equipment (PPE). Due to its chemical structure as a halogenated aromatic amine, it should be treated as a hazardous substance with potential toxicity.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound and its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

II. Hazard Data Summary

The following table summarizes the likely hazards of this compound based on data for similar chemical compounds. This information is critical for a comprehensive risk assessment.

Hazard CategoryAnticipated HazardSource/Analogy
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Based on GHS classifications for similar bromo-amino-quinoline structures.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Common for halogenated aromatic amines.[2][3]
Eye Damage/Irritation Causes serious eye irritation.[2][3]Expected for this class of compounds.[2][3]
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[4]Aromatic amines and halogenated compounds often exhibit high aquatic toxicity.[4]
Mutagenicity/Carcinogenicity Aromatic amines are a class of compounds with potential carcinogenic and mutagenic properties.[5]General classification for aromatic amines.[5]

III. Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed through a licensed hazardous waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5]

Experimental Protocol: Waste Segregation and Collection

  • Waste Segregation: All waste containing this compound must be segregated as "Halogenated Organic Waste."[5][7] This waste stream must be kept separate from non-halogenated chemical waste to ensure appropriate disposal treatment.[5]

  • Solid Waste Collection:

    • Collect unused solid this compound and contaminated consumables (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof container made of a compatible material (e.g., polyethylene or glass).[5][8]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[8]

  • Liquid Waste Collection:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Decontamination of Glassware:

    • Rinse any glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • The initial rinsate must be collected and disposed of as "Halogenated Organic Waste."[5]

IV. Spill Management Procedures

In the event of a spill, the following emergency procedures should be implemented immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is significant or in a poorly ventilated space.[5]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5] Do not use combustible materials like paper towels.[8]

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material and spilled substance.[4]

    • Place all contaminated materials into a sealed, appropriately labeled container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office, regardless of the size.[5]

V. Final Disposal Logistics

  • Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept tightly closed to prevent leaks or the release of vapors.[1][7]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor, in accordance with all local, regional, and national regulations.[6][8] The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.[7]

VI. Disposal Workflow

G Workflow for the Disposal of this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Handle in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Unused chemical, contaminated consumables) C->D E Liquid Waste (Solutions, rinsates) C->E F Collect in Designated 'Halogenated Organic Waste' Container D->F E->F G Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols F->G H Store in Secure Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 7-Bromoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 7-Bromoquinolin-5-amine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[1][2][3] It is important to inspect gloves for any damage before use and to follow the manufacturer's guidelines regarding breakthrough time.[1]
Body Protection A laboratory coat is mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[2][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if dust formation is likely, a NIOSH-approved respirator is necessary.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to minimize the risk of exposure and accidents.

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE and waste containers, should be readily accessible.

  • Weighing and Aliquoting : All weighing and aliquoting of this compound should be performed within a chemical fume hood to prevent the inhalation of any dust or vapors.[1]

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.

  • Reactions : All reactions involving this compound should be carried out in a certified chemical fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces. Contaminated PPE should be removed and disposed of correctly.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All solid waste and solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Regulations : All waste disposal must be carried out in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.